D-Ala-Ala
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016946 | |
| Record name | D-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-78-2 | |
| Record name | D-Alanyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ALANYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial survival, serving as a critical component in the biosynthesis of peptidoglycan (PG), the primary structural element of the bacterial cell wall. This technical guide provides an in-depth exploration of the multifaceted function of D-Ala-D-Ala, from its enzymatic synthesis in the cytoplasm to its ultimate role in the transpeptidation reactions that grant the cell wall its structural integrity. We delve into the kinetics of the key enzymes involved, D-alanyl-D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine ligase (MurF), and present detailed experimental protocols for their characterization. Furthermore, this guide examines the strategic importance of the D-Ala-D-Ala terminus as a primary target for antibiotics, most notably vancomycin (B549263), and explores the biochemical basis of resistance mechanisms. Through quantitative data, detailed methodologies, and visual pathway representations, this document serves as a comprehensive resource for researchers and professionals engaged in antibacterial drug discovery and development.
Introduction: The Architectural Significance of Peptidoglycan
The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast, mesh-like macromolecule composed of long glycan strands cross-linked by short peptides.[3][4] The glycan chains consist of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2] Attached to each MurNAc residue is a pentapeptide stem, which typically terminates in the dipeptide D-alanyl-D-alanine in its precursor form.[4]
The cross-linking of these pentapeptide stems, a process known as transpeptidation, is the final and crucial step in peptidoglycan synthesis, creating a rigid and protective sacculus around the bacterium.[1] The D-Ala-D-Ala terminus of the pentapeptide is central to this process, serving as the recognition site and substrate for the transpeptidases (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking reaction.[1][5] This pivotal role makes the synthesis and utilization of D-Ala-D-Ala a highly attractive target for antimicrobial intervention.
The Cytoplasmic Synthesis of the D-Ala-D-Ala Terminus
The journey of D-Ala-D-Ala begins in the bacterial cytoplasm with a series of enzymatic reactions that assemble the UDP-MurNAc-pentapeptide precursor. The formation of the terminal D-Ala-D-Ala dipeptide and its subsequent incorporation into the pentapeptide are catalyzed by two essential ATP-dependent ligases: D-alanyl-D-alanine ligase (Ddl) and MurF ligase.
D-Alanyl-D-Alanine Ligase (Ddl): The Genesis of the Dipeptide
D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5] This enzyme is a critical gateway for the entire process, as the D-Ala-D-Ala dipeptide is the exclusive substrate for the subsequent MurF-catalyzed reaction in most bacteria.
The reaction proceeds in an ordered sequential mechanism where ATP binds first, followed by two molecules of D-alanine.[3] The enzyme then catalyzes the formation of a peptide bond, releasing ADP and inorganic phosphate.
MurF Ligase: Incorporating the Dipeptide into the Pentapeptide Precursor
Following its synthesis, the D-Ala-D-Ala dipeptide is added to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (or meso-diaminopimelic acid in many Gram-negative bacteria) tripeptide by the MurF ligase.[6] This reaction completes the synthesis of the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor of peptidoglycan.[7] The MurF ligase exhibits high specificity for the D-Ala-D-Ala dipeptide, ensuring the correct terminus for subsequent transpeptidation.[6]
Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.
Transpeptidation: The Final Act of D-Ala-D-Ala
Once synthesized, the UDP-MurNAc-pentapeptide is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain. The terminal D-Ala-D-Ala of the pentapeptide then plays its final, critical role in the transpeptidation reaction. Penicillin-binding proteins (PBPs) recognize the D-Ala-D-Ala motif and catalyze the formation of a cross-link between the penultimate D-alanine of one peptide side chain and an amino group on an adjacent peptide side chain.[5] This reaction results in the cleavage and release of the terminal D-alanine residue.[1] The resulting cross-linked peptidoglycan network provides the cell wall with its characteristic strength and rigidity.
Caption: The transpeptidation reaction catalyzed by Penicillin-Binding Proteins (PBPs).
D-Ala-D-Ala as an Antibiotic Target
The essentiality and unique bacterial nature of the D-Ala-D-Ala terminus make it an ideal target for antibiotics.
Vancomycin: A Glycopeptide Antibiotic
Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9] This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, effectively preventing the incorporation of new peptidoglycan subunits and leading to cell lysis.[9]
D-Cycloserine: An Inhibitor of D-Ala Synthesis
D-cycloserine is a structural analog of D-alanine that competitively inhibits both alanine (B10760859) racemase (which converts L-alanine to D-alanine) and D-alanyl-D-alanine ligase (Ddl).[3] By blocking the synthesis of D-alanine and its subsequent ligation into the D-Ala-D-Ala dipeptide, D-cycloserine effectively halts peptidoglycan synthesis.
Mechanisms of Resistance
The clinical efficacy of antibiotics targeting the D-Ala-D-Ala terminus has been challenged by the emergence of resistance. The most well-characterized mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][8] This substitution, catalyzed by enzymes encoded by the van gene cluster, results in a dramatic reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][8]
Caption: Mechanism of vancomycin action and resistance.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and interactions discussed in this guide.
Table 1: Kinetic Parameters of D-alanyl-D-alanine Ligase (Ddl)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | - | [3] |
| Mycobacterium tuberculosis | D-Alanine (Site 2) | 3.6 | - | [3] |
| Thermus thermophilus | ATP | 0.023 | 1.9 | [10] |
Table 2: Kinetic Parameters of MurF Ligase
| Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |
| Escherichia coli | ATP | 130 | 980 | [5] |
| Escherichia coli | UDP-MurNAc-tripeptide | 44 | 980 | [5] |
| Escherichia coli | D-Ala-D-Ala | 48 | 980 | [5] |
| Staphylococcus aureus | ATP | - | - | [6] |
| Staphylococcus aureus | UDP-MurNAc-L-Ala-D-Glu-L-Lys | - | - | [6] |
| Staphylococcus aureus | D-Ala-D-Ala | - | - | [6] |
Table 3: Binding Affinities and Inhibition Constants
| Molecule 1 | Molecule 2 | K_d_ / K_i_ | Organism/Condition | Reference |
| Vancomycin | Ac-D-Ala-D-Ala | ~1 µM | - | [11] |
| Vancomycin | Ac-D-Ala-D-Lac | ~1 mM | - | [11] |
| D-Cycloserine | Ddl (M. tuberculosis) | 14 µM (Site 1) | Competitive | [3] |
| D-Cycloserine | Ddl (M. tuberculosis) | 25 µM (Site 2) | Competitive | [3] |
| Phosphinate Inhibitor | Ddl (E. coli) | nanomolar range | Irreversible | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
D-alanyl-D-alanine Ligase (Ddl) Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to measure Ddl activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified Ddl enzyme
-
D-Alanine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, D-alanine, ATP, PEP, NADH, PK, and LDH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified Ddl enzyme to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of ADP formation is directly proportional to the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Caption: Experimental workflow for the coupled Ddl activity assay.
MurF Ligase Activity Assay (HPLC-based)
This protocol describes an HPLC-based assay to directly measure the formation of the UDP-MurNAc-pentapeptide product of the MurF reaction.
Materials:
-
Purified MurF enzyme
-
UDP-MurNAc-tripeptide substrate
-
D-Ala-D-Ala
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure:
-
Set up reaction mixtures containing assay buffer, UDP-MurNAc-tripeptide, D-Ala-D-Ala, and ATP.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified MurF enzyme.
-
At various time points, stop the reaction by adding the quenching solution.
-
Centrifuge the quenched reactions to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate (UDP-MurNAc-tripeptide) from the product (UDP-MurNAc-pentapeptide).
-
Quantify the amount of product formed by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve.
Caption: Experimental workflow for the HPLC-based MurF activity assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antimicrobial agent stock solution
-
96-well microtiter plate
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
The D-alanyl-D-alanine dipeptide is an indispensable molecule in bacterial physiology, playing a central and non-redundant role in the construction of the peptidoglycan cell wall. Its synthesis and subsequent utilization in transpeptidation reactions are exquisitely orchestrated processes that are essential for bacterial viability. The unique presence and critical function of D-Ala-D-Ala have rightfully positioned it as a prime target for the development of antibiotics. A thorough understanding of the enzymes involved in its metabolism, the mechanism of its incorporation into the cell wall, and the ways in which bacteria develop resistance to drugs targeting this pathway is paramount for the continued development of novel and effective antibacterial therapies. This guide provides a foundational and comprehensive overview to aid researchers and drug development professionals in this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and biochemical characterization of Mur ligases from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa MurE amide ligase: enzyme kinetics and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphinic acid inhibitors of D-alanyl-D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Alanyl-D-Alanine in Peptidoglycan Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall biosynthesis, serving as the critical recognition motif for the transpeptidase enzymes that catalyze the final and essential cross-linking step of peptidoglycan assembly. This process imparts the necessary structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. The indispensable nature of this pathway has made it a primary target for some of the most successful antibiotic classes, including β-lactams and glycopeptides. This technical guide provides an in-depth exploration of the synthesis and function of the D-Ala-D-Ala motif, the enzymatic mechanisms of peptidoglycan cross-linking, and the modes of action of antibiotics that target this pathway. Detailed experimental protocols for studying these processes and quantitative data on enzyme kinetics and antibiotic interactions are also presented to aid researchers in this field.
Introduction: The Architecture of the Bacterial Cell Wall
The bacterial cell wall is a remarkable and essential macromolecular structure that encases the cytoplasmic membrane, providing mechanical strength and defining cellular shape.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast polymer composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1] Attached to each NAM residue is a short pentapeptide stem, which typically terminates in a D-Ala-D-Ala dipeptide.[3] The rigidity of the peptidoglycan sacculus is achieved through the formation of peptide cross-links between these pentapeptide stems of adjacent glycan chains, creating a robust, mesh-like structure.[2][4]
Biosynthesis of the D-Ala-D-Ala Terminus
The journey of the D-Ala-D-Ala motif begins in the cytoplasm with a series of enzymatic reactions that are crucial for the synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.
2.1. Formation of D-Alanine: The precursor, L-alanine, is converted to its D-isomer by the enzyme alanine (B10760859) racemase (Alr). This enzyme is a key target for the antibiotic D-cycloserine.[5][6]
2.2. Synthesis of the D-Ala-D-Ala Dipeptide: The ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the formation of a peptide bond between two D-alanine molecules.[7][8] This enzyme is also a target of D-cycloserine.[9][10][11] The reaction proceeds through an ordered ter-ter mechanism, where ATP binds first, followed by the two D-alanine substrates.[8][9]
2.3. Assembly of the UDP-MurNAc-pentapeptide: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the cytoplasmic peptidoglycan precursor.[12][13] This precursor is then transported to the cell membrane for the subsequent steps of cell wall synthesis.
Cytoplasmic synthesis of the D-Ala-D-Ala-containing peptidoglycan precursor.
The Transpeptidation Reaction: Forging the Cross-Links
The final step in the construction of the rigid peptidoglycan layer is the transpeptidation reaction, which occurs in the periplasmic space. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs), specifically the DD-transpeptidases.[14][15][16]
The transpeptidation process can be summarized in two main steps:
-
Acylation: The DD-transpeptidase recognizes and binds to the D-Ala-D-Ala terminus of a pentapeptide stem (the donor strand). The active site serine of the enzyme attacks the carbonyl group of the penultimate D-alanine, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[14][16]
-
Deacylation (Transpeptidation): The amino group from the side chain of a nearby pentapeptide stem (the acceptor strand) then attacks the acyl-enzyme intermediate, forming a new peptide bond (the cross-link) and regenerating the free enzyme.[14][16]
The two-step mechanism of DD-transpeptidase-catalyzed peptidoglycan cross-linking.
Targeting the D-Ala-D-Ala Motif: Antibiotic Mechanisms of Action
The critical role of the D-Ala-D-Ala terminus in peptidoglycan cross-linking makes it an ideal target for antibiotics.
4.1. β-Lactam Antibiotics: This class of antibiotics, which includes penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[14][17][18] They bind to the active site of PBPs and acylate the catalytic serine residue, forming a stable, long-lived covalent adduct.[18][19] This irreversible inhibition of the transpeptidase activity prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall and eventual cell lysis.[18]
4.2. Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin (B549263) functions by a different mechanism. It binds directly and with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor.[20][21][22] This binding sterically hinders the access of both transglycosylases and transpeptidases to their substrates, thereby inhibiting both the elongation of the glycan chains and the formation of peptide cross-links.[6][9]
Mechanisms of action of β-lactam and glycopeptide antibiotics.
4.3. Resistance Mechanisms: A clinically significant mechanism of resistance to vancomycin involves the alteration of the peptidoglycan precursor. In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[19][23] This substitution dramatically reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][7][24]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and inhibitors involved in peptidoglycan cross-linking.
Table 1: Kinetic Parameters of D-Ala-D-Ala Ligases
| Enzyme Source | Substrate/Inhibitor | Km / Ki | kcat (s-1) | Reference |
| Mycobacterium tuberculosis Ddl | D-Ala (Site 1) | 0.075 mM (Km) | - | [9][11] |
| D-Ala (Site 2) | 3.6 mM (Km) | - | [9][11] | |
| D-cycloserine (Site 1) | 14 µM (Ki) | - | [9] | |
| D-cycloserine (Site 2) | 25 µM (Ki) | - | [9] | |
| Thermus thermophilus Ddl (no K+) | ATP | 16.2 µM (Km) | 0.08 | [12] |
| D-Ala (Site 1) | 1250 µM (Km) | - | [12] | |
| D-Ala (Site 2) | 4020 µM (Km) | - | [12] | |
| Thermus thermophilus Ddl (+50 mM KCl) | ATP | 12.1 µM (Km) | 0.07 | [12] |
| D-Ala (Site 1) | 130 µM (Km) | - | [12] | |
| D-Ala (Site 2) | 200 µM (Km) | - | [12] |
Table 2: Binding Affinities of Vancomycin
| Ligand | Dissociation Constant (Kd) | Binding Affinity (Ka) | Reference |
| N-acetyl-D-Ala-D-Ala | - | 1.6 x 106 M-1 | [7] |
| N-acetyl-D-Ala-D-Lac | - | 2.5 x 103 M-1 | [7] |
| Trivalent D-Ala-D-Ala derivative | ~4 x 10-17 M | - | [2] |
Table 3: Inhibition of Penicillin-Binding Proteins (PBPs)
| PBP Source | Inhibitor | Ki / kinact/KI | Reference |
| E. coli PBP1a/1b | 4-Quinolone derivatives | 27 - 510 µM (Ki) | [10] |
| E. coli PBP2 | 4-Quinolone derivatives | 26 - 250 µM (Ki) | [10] |
| E. coli PBP3 | 4-Quinolone derivatives | 27 - 120 µM (Ki) | [10] |
| E. coli PBP4 | 4-Quinolone derivatives | 3.1 - 55 µM (Ki) | [10] |
| E. coli PBP5/6 | 4-Quinolone derivatives | 220 - 520 µM (Ki) | [10] |
| S. pneumoniae PBP2x | Bocillin-FL | 206,000 ± 29,800 M-1s-1 (kinact/KI) | [25] |
Experimental Protocols
6.1. D-Ala-D-Ala Ligase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[26][27]
-
Materials:
-
Purified D-Ala-D-Ala ligase
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5
-
Substrates: D-alanine, ATP
-
Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling substrates: Phosphoenolpyruvate (PEP), NADH
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-alanine, ATP, PEP, and NADH.
-
Add PK and LDH to the reaction mixture.
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the purified D-Ala-D-Ala ligase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of ADP production by the ligase. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[26]
-
6.2. In Vitro Peptidoglycan Synthesis Assay
This assay utilizes radiolabeled Lipid II to simultaneously monitor the glycosyltransferase and transpeptidase activities of PBPs.[28]
-
Materials:
-
Purified PBPs
-
Radiolabeled Lipid II (e.g., with [14C]GlcNAc)
-
Reaction buffer
-
HPLC system with a flow-through scintillation counter
-
-
Procedure:
-
Incubate the purified PBPs with the radiolabeled Lipid II substrate in the reaction buffer.
-
Stop the reaction at various time points.
-
Separate the reaction products (uncross-linked and cross-linked peptidoglycan) by HPLC.
-
Quantify the amount of radioactivity in the different product peaks using a flow-through scintillation counter. This allows for the determination of both glycan chain elongation and the degree of cross-linking.
-
6.3. Analysis of Peptidoglycan Composition by UPLC
This method is used to determine the muropeptide composition of bacterial cell walls, providing information on the extent of cross-linking and other modifications.[21][29][30]
-
Materials:
-
Bacterial cell culture
-
SDS, mutanolysin, sodium borohydride (B1222165), phosphoric acid
-
UPLC system with a C18 column and a UV detector
-
-
Procedure:
-
Isolate peptidoglycan sacculi from bacterial cells by boiling in SDS.
-
Digest the purified sacculi with a muramidase (B13767233) (e.g., mutanolysin) to release soluble muropeptides.
-
Reduce the muropeptides with sodium borohydride to prevent anomer separation during chromatography.
-
Stop the reduction reaction with phosphoric acid.
-
Separate the muropeptides by reverse-phase UPLC.
-
Detect the muropeptides by their absorbance at 206 nm.
-
Quantify the area under each peak to determine the relative abundance of different muropeptide species (monomers, dimers, etc.), which allows for the calculation of the cross-linking index.[21][30]
-
Workflow for the analysis of peptidoglycan composition by UPLC.
6.4. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][18][20]
-
Materials:
-
Bacterial strain
-
Liquid growth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial agent
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria without antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
-
Conclusion
The D-Ala-D-Ala dipeptide is a deceptively simple yet fundamentally important molecule in bacterial physiology. Its central role in peptidoglycan cross-linking has made the pathway for its synthesis and utilization a highly successful target for antibiotic intervention for decades. A thorough understanding of the molecular mechanisms governing this process, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digestion of Peptidoglycan and Analysis of Soluble Fragments [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 16. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 17. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Digestion of Peptidoglycan and Analysis of Soluble Fragments [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
The D-Ala-D-Ala Biosynthesis Pathway in Escherichia coli: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall construction, providing the terminal dipeptide of the UDP-N-acetylmuramic acid (UDP-MurNAc) pentapeptide precursor essential for peptidoglycan cross-linking.[1][2] In Escherichia coli, this cytoplasmic pathway is orchestrated by a series of three essential enzymes: Alanine (B10760859) Racemase, D-alanine-D-alanine Ligase, and UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine Ligase. Due to its indispensable nature for bacterial viability and its absence in higher eukaryotes, this pathway represents a validated and highly attractive target for the development of novel antibacterial agents.[3][4][5] This guide provides an in-depth examination of the core enzymes, their mechanisms, kinetics, and regulation, supplemented with detailed experimental protocols and quantitative data to support research and development efforts.
The Core Biosynthetic Pathway
The synthesis of the D-Ala-D-Ala moiety and its incorporation into the peptidoglycan precursor involves three sequential enzymatic reactions that occur in the cytoplasm:
-
Racemization of L-alanine: The pathway initiates with the conversion of the naturally abundant L-alanine amino acid to its D-enantiomer, D-alanine. This reaction is catalyzed by Alanine Racemase (Alr).[5][6]
-
Ligation of D-alanine: Two molecules of D-alanine are then joined in an ATP-dependent reaction to form the dipeptide D-alanyl-D-alanine. This step is catalyzed by D-alanine-D-alanine Ligase (Ddl).[7][8]
-
Addition to the Peptidoglycan Precursor: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelate (UDP-MurNAc-tripeptide). This final cytoplasmic step is catalyzed by the MurF enzyme, yielding the complete UDP-MurNAc-pentapeptide precursor.[9][10][11]
This pentapeptide is then transported across the cell membrane to the periplasm, where it serves as the building block for peptidoglycan assembly and cross-linking.[12]
Core Enzymes: Mechanism, Properties, and Inhibition
Alanine Racemase (Alr, DadX)
Alanine racemase (EC 5.1.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible interconversion of L-alanine and D-alanine.[4][13] This function is critical as it provides the necessary D-alanine substrate for the subsequent steps of peptidoglycan synthesis.[3][6]
-
Isozymes in E. coli : E. coli possesses two alanine racemase isozymes. The alr gene product is constitutively expressed and provides D-alanine for cell wall biosynthesis.[6][14] The dadX gene product is an inducible, catabolic racemase used when L-alanine is a primary carbon source.[6][14] The deletion of both genes results in a D-alanine auxotrophic phenotype, confirming their essential, albeit partially redundant, roles.[4][14]
-
Mechanism : The enzyme functions as a homodimer.[6] The PLP cofactor forms a Schiff base (aldimine) with the amino group of alanine. Catalysis proceeds via a two-base mechanism where active site residues, such as a tyrosine and a lysine, abstract and donate a proton to the α-carbon of alanine, leading to the inversion of its stereochemistry.[4]
-
Inhibitors : Alanine racemase is a well-established target for antibiotics. Known inhibitors include:
D-alanine-D-alanine Ligase (Ddl)
D-alanine-D-alanine ligase (Ddl; EC 6.3.2.4) is an ATP-grasp enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules.[7][18] E. coli possesses two isoforms, DdlA and DdlB.[19]
-
Mechanism : The reaction follows an ordered Ter-Ter kinetic mechanism where ATP binds first, followed by the first molecule of D-alanine (D-Ala1), and finally the second molecule of D-alanine (D-Ala2).[7] The carboxylate of D-Ala1 performs a nucleophilic attack on the γ-phosphate of ATP to form a high-energy D-alanyl-phosphate intermediate and ADP.[7][20] Subsequently, the amino group of D-Ala2 attacks the acyl carbon of this intermediate, forming a tetrahedral transition state that collapses to yield D-Ala-D-Ala and inorganic phosphate (B84403) (Pi).[7][20]
-
Inhibitors : Like alanine racemase, Ddl is a primary target of the antibiotic D-cycloserine .[15] Structural and mechanistic studies have revealed that D-cycloserine is phosphorylated in the active site by ATP, forming a stable adduct that mimics the D-alanyl-phosphate intermediate and effectively inhibits the enzyme.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Expression, purification, and characterization of alanine racemase from Pseudomonas putida YZ-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanine racemase - Wikipedia [en.wikipedia.org]
- 5. francis-press.com [francis-press.com]
- 6. Mutant Analysis Shows that Alanine Racemases from Pseudomonas aeruginosa and Escherichia coli Are Dimeric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of D-alanyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-alanyl-D-alanine is a crucial dipeptide in microbiology and pharmacology, primarily known for its essential role in the biosynthesis of peptidoglycan in bacterial cell walls. This function also makes it the specific target for glycopeptide antibiotics, most notably vancomycin (B549263). Understanding the structure, chemical properties, and interactions of D-alanyl-D-alanine is paramount for the development of novel antibacterial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological significance of D-alanyl-D-alanine, along with detailed experimental protocols and diagrammatic representations of its metabolic pathway and interactions.
Structure and Stereochemistry
D-alanyl-D-alanine is a dipeptide composed of two D-alanine residues linked by a peptide bond. The "D" configuration at the alpha-carbon of each alanine (B10760859) residue is a key structural feature, distinguishing it from the L-amino acids typically found in proteins. This specific stereochemistry is fundamental to its recognition by bacterial enzymes and its interaction with antibiotics.
The chemical structure of D-alanyl-D-alanine is characterized by a central amide linkage, a terminal carboxylic acid group, and a terminal amino group.
Chemical Formula: C₆H₁₂N₂O₃[1]
IUPAC Name: (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Molecular Geometry
The precise bond lengths and angles of D-alanyl-D-alanine have been determined through X-ray crystallography of the dipeptide bound to D-alanine-D-alanine ligase. These values provide insight into the molecule's conformation within a biological context.
| Parameter | Value (Enzyme-Bound State) |
| Peptide Bond Length (C-N) | ~1.33 Å |
| N-Cα Bond Length | ~1.46 Å |
| Cα-C' Bond Length | ~1.52 Å |
| C'=O Bond Length | ~1.25 Å |
| Cα-Cβ Bond Length | ~1.53 Å |
| N-Cα-C' Bond Angle | ~110° |
| Cα-C'-N Bond Angle | ~116° |
| Cα-N-H Bond Angle | ~121° |
| O=C'-N Bond Angle | ~123° |
Note: These values are derived from the crystal structure of D-alanyl-D-alanine in complex with D-alanine-D-alanine ligase (PDB ID: 4C5B) and may vary slightly in the unbound state.[2]
Chemical and Physical Properties
The physicochemical properties of D-alanyl-D-alanine are essential for understanding its behavior in biological systems and for the design of analytical and synthetic procedures.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem[3] |
| pKa (Strongest Acidic) | 3.73 (Predicted) | ECMDB |
| pKa (Strongest Basic) | 8.39 (Predicted) | ECMDB |
| Water Solubility | 70.7 g/L (Predicted) | ECMDB |
| LogP | -3.3 (Predicted) | PubChem[3] |
| Appearance | White to off-white solid | CymitQuimica[1] |
Biological Significance and Signaling Pathways
D-alanyl-D-alanine is a cornerstone of bacterial cell wall integrity. It is synthesized in the cytoplasm and incorporated into the pentapeptide side chain of peptidoglycan precursors. This pentapeptide, terminating in D-Ala-D-Ala, is crucial for the cross-linking of peptidoglycan strands, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins). This cross-linking confers structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis.
Biosynthesis of D-alanyl-D-alanine
The synthesis of D-alanyl-D-alanine is a two-step enzymatic process. First, the enzyme alanine racemase converts L-alanine, the common enantiomer, to D-alanine. Subsequently, D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide.
Role in Peptidoglycan Synthesis and Antibiotic Action
The D-alanyl-D-alanine terminus of the peptidoglycan precursor is the target of vancomycin. Vancomycin binds with high affinity to the D-Ala-D-Ala moiety, sterically hindering the transglycosylase and transpeptidase enzymes from accessing their substrate. This inhibition of peptidoglycan synthesis weakens the cell wall, leading to bacterial cell death. Resistance to vancomycin often arises from the substitution of the terminal D-alanine with D-lactate or D-serine, which reduces the binding affinity of vancomycin.
Quantitative Data
Physicochemical Properties
| Property | Value | Method |
| pKa₁ (Carboxyl) | 3.73 | Predicted |
| pKa₂ (Amino) | 8.39 | Predicted |
| Aqueous Solubility (25 °C) | 70.7 g/L | Predicted |
Enzyme Kinetics of D-alanine-D-alanine Ligase (Ddl)
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Source |
| Mycobacterium tuberculosis | D-Ala (Site 1) | 0.075 | - | PubMed |
| Mycobacterium tuberculosis | D-Ala (Site 2) | 3.6 | - | PubMed |
| Thermus thermophilus | D-Ala | 1.25 (low K⁺) | - | JBC |
| Thermus thermophilus | ATP | 0.0162 (low K⁺) | - | JBC |
| Aeromonas hydrophila | D-Ala | 1.01 | - | ResearchGate[4] |
| Aeromonas hydrophila | ATP | 0.0541 | - | ResearchGate[4] |
Experimental Protocols
Solid-Phase Synthesis of D-alanyl-D-alanine
This protocol outlines the manual solid-phase synthesis of D-alanyl-D-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-D-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Fmoc Deprotection (if resin is pre-loaded with an Fmoc-protected linker): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[5]
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Second Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2a.
-
Activation and Coupling: Repeat the activation and coupling steps (2b and 2c) with Fmoc-D-Ala-OH.
-
Washing: Wash the resin as described in step 2d.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2a.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the D-alanyl-D-alanine by mass spectrometry and NMR.
-
Enzymatic Synthesis of D-alanyl-D-alanine
This protocol describes the in vitro synthesis of D-alanyl-D-alanine using purified D-alanine-D-alanine ligase (Ddl).
Materials:
-
Purified D-alanine-D-alanine ligase (Ddl)
-
D-Alanine
-
Adenosine triphosphate (ATP)
-
MgCl₂
-
KCl
-
Tris-HCl buffer (pH 8.0)
-
Incubator or water bath
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 8.0
-
100 mM D-Alanine
-
20 mM ATP
-
20 mM MgCl₂
-
100 mM KCl
-
-
The optimal concentrations may vary depending on the specific Ddl enzyme used and should be determined empirically based on its kinetic parameters.
-
-
Enzyme Addition and Incubation:
-
Add a suitable amount of purified Ddl enzyme to the reaction mixture to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C for mesophilic enzymes) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding an equal volume of 10% trichloroacetic acid (TCA) followed by centrifugation to precipitate the enzyme.
-
-
Analysis of Product Formation:
-
Analyze the supernatant for the presence of D-alanyl-D-alanine using RP-HPLC.
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Quantify the amount of D-alanyl-D-alanine formed by comparing the peak area to a standard curve of known concentrations.
-
Analysis of Vancomycin - D-alanyl-D-alanine Interaction by NMR Spectroscopy
This protocol provides a general workflow for studying the binding of vancomycin to D-alanyl-D-alanine using NMR titration.
Materials:
-
D-alanyl-D-alanine
-
Vancomycin hydrochloride
-
Deuterated buffer (e.g., 20 mM phosphate (B84403) buffer in D₂O, pH 7.0)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of D-alanyl-D-alanine (e.g., 10 mM) in the deuterated buffer.
-
Prepare a concentrated stock solution of vancomycin (e.g., 100 mM) in the same deuterated buffer.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the D-alanyl-D-alanine solution alone.
-
Add small aliquots of the vancomycin stock solution to the D-alanyl-D-alanine sample in the NMR tube to achieve increasing molar ratios of vancomycin to peptide (e.g., 0.2:1, 0.4:1, 0.6:1, 0.8:1, 1:1, 1.2:1, etc.).
-
Acquire a ¹H NMR spectrum after each addition, ensuring the sample has equilibrated.
-
-
Data Analysis:
-
Observe the chemical shift perturbations (changes in the positions of the peaks) of the D-alanyl-D-alanine protons upon addition of vancomycin.
-
The protons of the D-Ala-D-Ala moiety that are involved in the binding interaction with vancomycin will show the most significant chemical shift changes.
-
Plot the change in chemical shift (Δδ) for specific protons as a function of the vancomycin concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).
-
Two-dimensional NMR experiments, such as NOESY, can be used to identify through-space interactions between vancomycin and D-alanyl-D-alanine, providing more detailed structural information about the complex.
-
Conclusion
D-alanyl-D-alanine remains a molecule of profound interest in the fields of microbiology, biochemistry, and drug discovery. Its unique stereochemistry and central role in bacterial cell wall synthesis have made it a successful target for antibiotics for decades. As antibiotic resistance continues to be a global health crisis, a deep and detailed understanding of the structure, properties, and interactions of D-alanyl-D-alanine is more critical than ever. This guide provides a foundational resource for researchers working to understand the intricacies of this vital dipeptide and to develop the next generation of therapeutics that target its metabolic pathway.
References
The Pivotal Role of D-Alanyl-D-Alanine in Microbiology: From Essential Bacterial Component to Key Antibiotic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbiology, the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) holds a position of profound significance. This seemingly simple molecule is a cornerstone of bacterial survival, playing an indispensable role in the construction of the peptidoglycan cell wall that encases most bacteria. Its discovery and subsequent elucidation of its function have not only been fundamental to our understanding of bacterial physiology but have also paved the way for the development of some of our most potent antibiotics. This technical guide provides a comprehensive overview of the discovery, significance, and targeting of D-Ala-D-Ala, with a focus on its interaction with the glycopeptide antibiotic vancomycin (B549263) and the mechanisms by which bacteria have evolved resistance.
The Discovery of D-Ala-D-Ala and its Role in Peptidoglycan Synthesis
The journey to understanding the importance of D-Ala-D-Ala began with investigations into the structure and biosynthesis of the bacterial cell wall. It was discovered that this unique dipeptide, composed of two D-isomers of the amino acid alanine, forms the terminus of the pentapeptide side chains of peptidoglycan precursors.[1][2] These precursors, specifically Lipid II, are the fundamental building blocks that are polymerized and cross-linked to form the rigid peptidoglycan mesh that provides structural integrity to the bacterial cell and protects it from osmotic lysis.[3][4][5]
The synthesis of D-Ala-D-Ala is catalyzed by the essential bacterial enzyme D-alanine-D-alanine ligase (Ddl).[6][7] This ATP-dependent enzyme ligates two molecules of D-alanine, a reaction that is crucial for the subsequent steps of peptidoglycan precursor synthesis.[6][8] The resulting D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide to form the pentapeptide precursor within the bacterial cytoplasm.[9] This precursor is subsequently attached to a lipid carrier, undecaprenyl phosphate (B84403), and flipped across the cytoplasmic membrane to the site of cell wall assembly.[5]
D-Ala-D-Ala as a Critical Target for Antibiotics: The Vancomycin Story
The terminal D-Ala-D-Ala motif of the peptidoglycan precursor emerged as a prime target for antibiotic intervention. The glycopeptide antibiotic vancomycin, discovered in the 1950s, exerts its potent bactericidal effect by specifically binding to this D-Ala-D-Ala terminus.[10][11][12] This binding occurs with high affinity through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[13] By sequestering the D-Ala-D-Ala terminus of Lipid II, vancomycin sterically hinders the two final and essential steps of cell wall synthesis: transglycosylation (the polymerization of the glycan chains) and transpeptidation (the cross-linking of the peptide side chains).[3][12] This disruption of peptidoglycan synthesis leads to a weakened cell wall and ultimately to bacterial cell lysis.[10]
The Rise of Vancomycin Resistance: A Tale of Molecular Adaptation
The widespread use of vancomycin inevitably led to the emergence of resistant strains, posing a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a remarkable molecular adaptation by the bacteria: the alteration of the antibiotic's target.[14][15] In vancomycin-resistant enterococci (VRE), for instance, the terminal D-alanine of the pentapeptide precursor is replaced with either D-lactate (D-Lac) or D-serine (D-Ser).[15][16][17]
This substitution is orchestrated by a cluster of resistance genes, most notably the vanA operon. This operon encodes enzymes that synthesize D-Ala-D-Lac and eliminate the native D-Ala-D-Ala-containing precursors.[14][15] The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a staggering 1000-fold reduction in the antibiotic's binding affinity.[14][15][18] The substitution with D-serine also reduces binding affinity, though to a lesser extent.[19]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the impact of resistance mechanisms.
| Ligand | Vancomycin Binding Affinity (Ka, M⁻¹) | Fold Reduction in Affinity Compared to D-Ala-D-Ala | Reference |
| Ac-D-Ala-D-Ala | 1.5 x 10⁵ | 1 | [3] |
| Ac-D-Ala-D-Lac | 1.5 x 10² | 1000 | [14][15][18] |
| Ac-D-Ala-D-Ser | ~2.1 x 10⁴ | ~7 | [19] |
| Table 1: Vancomycin Binding Affinities for Peptidoglycan Precursor Analogs |
| Antibiotic | Organism | MIC (μg/mL) - Susceptible | MIC (μg/mL) - Resistant (VanA) | Reference |
| Vancomycin | Enterococcus faecalis | ≤4 | ≥64 | [14] |
| Vancomycin | Staphylococcus aureus | ≤2 | ≥16 (VRSA) | [5] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of Vancomycin |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of D-Ala-D-Ala and vancomycin.
Protocol 1: Purification of Peptidoglycan from Gram-Positive Bacteria
This protocol is adapted from established methods for the isolation of murein sacculi.[10][11][20]
Materials:
-
Overnight bacterial culture (e.g., Staphylococcus aureus)
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
100 mM Tris-HCl, pH 7.5
-
1 M MgSO₄
-
DNase I (10 mg/mL)
-
RNase A (10 mg/mL)
-
Trypsin (10 mg/mL)
-
1 M CaCl₂
-
Deionized water
-
Centrifuge and appropriate tubes
-
Boiling water bath
Procedure:
-
Harvest bacterial cells from an overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the cell pellet in a small volume of deionized water and add to a larger volume of boiling 4% SDS solution.
-
Incubate in a boiling water bath for 30 minutes with occasional stirring to lyse the cells and solubilize membranes and cytoplasmic components.
-
Cool the suspension and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude peptidoglycan sacculi.
-
Wash the pellet extensively with deionized water to remove SDS, with repeated centrifugation and resuspension steps, until SDS is no longer detected.
-
Resuspend the washed pellet in 100 mM Tris-HCl, pH 7.5.
-
Add MgSO₄ to a final concentration of 20 mM.
-
Add DNase I and RNase A to final concentrations of 10 µg/mL and 50 µg/mL, respectively. Incubate at 37°C for 2 hours to digest contaminating nucleic acids.
-
Add CaCl₂ to a final concentration of 10 mM.
-
Add trypsin to a final concentration of 100 µg/mL. Incubate at 37°C overnight to digest associated proteins.
-
Centrifuge to pellet the purified peptidoglycan.
-
Wash the pellet several times with deionized water.
-
Lyophilize the final pellet for storage.
Protocol 2: D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)
This assay measures the release of inorganic phosphate (Pi) from ATP during the D-Ala-D-Ala ligation reaction.[8][9][21][22]
Materials:
-
Purified D-Ala-D-Ala ligase (Ddl) enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
D-Alanine solution
-
ATP solution
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-alanine (e.g., 50 mM), and ATP (e.g., 5 mM).
-
Add a known amount of purified Ddl enzyme to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compound before adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Quantify the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard solution.
Protocol 3: Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the susceptibility of a bacterial strain to an antibiotic.[4][5][15][19][23]
Materials:
-
Overnight culture of the test bacterium
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin stock solution
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), typically by adjusting the optical density (OD) at 600 nm.
-
In a 96-well plate, prepare a two-fold serial dilution of vancomycin in CAMHB. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range (e.g., 0.125 to 128 µg/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well containing the vancomycin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Protocol 4: PCR-based Detection of Vancomycin Resistance Genes (vanA)
This protocol provides a general framework for the detection of the vanA gene, a common marker for high-level vancomycin resistance.[7][12][24][25][26]
Materials:
-
Bacterial genomic DNA extract
-
vanA-specific forward and reverse primers
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers (e.g., at a final concentration of 0.5 µM each), and the template genomic DNA.
-
Perform PCR using a thermocycler with the following general cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The presence of a band of the expected size for the vanA amplicon indicates a positive result.
Visualizations
The following diagrams illustrate key pathways and mechanisms discussed in this guide.
Caption: Simplified workflow of bacterial peptidoglycan precursor synthesis.
Caption: Mechanism of action of vancomycin.
Caption: Mechanism of vancomycin resistance via D-Ala-D-Lac substitution.
Conclusion
The D-alanyl-D-alanine dipeptide represents a fascinating case study in microbial biochemistry and antibiotic action. Its essentiality for bacterial survival, coupled with its unique D-isomeric structure, made it an ideal target for therapeutic intervention. The story of vancomycin and the subsequent evolution of resistance mechanisms in bacteria underscore the dynamic interplay between pathogens and antimicrobial agents. A thorough understanding of the molecular intricacies of D-Ala-D-Ala synthesis, its role in the bacterial cell wall, and the mechanisms of antibiotic action and resistance is paramount for the continued development of effective strategies to combat bacterial infections in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical endeavor.
References
- 1. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility [mdpi.com]
- 6. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Quadruple Real-Time PCR Method to Detect Enterococci Carrying Vancomycin-Resistant Genes vanA, vanB, vanM in Rectal Swabs [frontiersin.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues [bio-protocol.org]
- 21. eubopen.org [eubopen.org]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. journals.asm.org [journals.asm.org]
- 25. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
The Inner Workings of D-alanine-D-alanine ligase: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of D-alanine-D-alanine ligase (Ddl). This critical bacterial enzyme plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making it a key target for the development of novel antibiotics.
D-alanine-D-alanine ligase (EC 6.3.2.4), a member of the ATP-grasp superfamily of enzymes, catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is a crucial precursor in the construction of the pentapeptide side chains of peptidoglycan, which are subsequently cross-linked to provide structural integrity to the bacterial cell wall.[3][4] The absence of this enzyme in humans makes it an attractive and specific target for antibacterial drug design.[3][5]
This guide delves into the core enzymatic mechanism, presents key quantitative data, details experimental protocols for studying the enzyme, and provides visual representations of the catalytic pathway and experimental workflows.
Core Mechanism of Action
The catalytic mechanism of D-alanine-D-alanine ligase proceeds through an ordered ter-ter kinetic mechanism, involving two distinct half-reactions and the formation of a key reaction intermediate.[1][6][7]
First Half-Reaction: Formation of the Acylphosphate Intermediate
The reaction is initiated by the binding of ATP to the enzyme, followed by the binding of the first D-alanine molecule (D-Ala1) to a high-affinity binding site.[1][6] The carboxylate group of D-Ala1 then performs a nucleophilic attack on the γ-phosphate of the bound ATP.[1][7] This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP.[1][8] This step is a critical activation of the D-alanine carboxyl group for subsequent peptide bond formation.
Second Half-Reaction: Peptide Bond Formation
Following the formation of the acylphosphate intermediate, a second molecule of D-alanine (D-Ala2) binds to a lower-affinity site on the enzyme.[1][6] The amino group of D-Ala2 then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate.[1][7] This leads to the formation of a transient tetrahedral intermediate.[1] The collapse of this intermediate results in the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate (B84403) (Pi).[1] The products, D-alanyl-D-alanine and Pi, are then released from the enzyme, completing the catalytic cycle.
Quantitative Data: Kinetic and Inhibition Constants
The enzymatic activity of Ddl has been characterized in various bacterial species. The following tables summarize key kinetic parameters for the substrates D-alanine and ATP, as well as inhibition constants for notable inhibitors.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Mycobacterium tuberculosis | D-Ala1 | 0.075 | - | [6] |
| D-Ala2 | 3.6 | - | [6] | |
| Helicobacter pylori | D-Ala1 | 1.89 | 1.92 | [5] |
| D-Ala2 | 627 | 1.92 | [5] | |
| ATP | 0.00087 | 1.92 | [5] | |
| Thermus thermophilus | ATP | 0.023 | 1.90 | [7] |
Table 1: Michaelis-Menten Constants (Km) and Catalytic Turnover Rates (kcat) for D-alanine-D-alanine Ligase.
| Inhibitor | Enzyme Source | Ki (µM) | Inhibition Type | Reference |
| D-cycloserine | Mycobacterium tuberculosis | 14 (for D-Ala1 site) | Competitive | [6] |
| 25 (for D-Ala2 site) | Competitive | [6] | ||
| Quercetin (B1663063) | Helicobacter pylori | - | Competitive with ATP | [9] |
| Apigenin (B1666066) | Helicobacter pylori | - | Competitive with ATP | [9] |
| Inhibitor 1 | Staphylococcus aureus | 4 | Allosteric | [3][10] |
Table 2: Inhibition Constants (Ki) for Various D-alanine-D-alanine Ligase Inhibitors.
Experimental Protocols
Detailed Methodology for D-alanine-D-alanine Ligase Activity Assay (Colorimetric Phosphate Detection)
This protocol is based on the measurement of inorganic phosphate (Pi) released from the ATP hydrolysis reaction.
Materials:
-
Purified D-alanine-D-alanine ligase enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl
-
D-alanine solution (e.g., 100 mM stock)
-
ATP solution (e.g., 50 mM stock)
-
Malachite Green Reagent (for phosphate detection)
-
Citrate (B86180) solution (to stop the reaction and stabilize the color)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.
-
Set up the reaction mixture: In a microplate well, prepare the reaction mixture containing the assay buffer, a specific concentration of D-alanine, and the Ddl enzyme.
-
Initiate the reaction: Start the reaction by adding a specific concentration of ATP to the reaction mixture. The final reaction volume is typically 50-100 µL.
-
Incubate: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the Malachite Green reagent, followed by the citrate solution.
-
Color development: Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.
-
Measure absorbance: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate phosphate concentration: Determine the concentration of Pi produced in the enzymatic reaction by comparing the absorbance values to the phosphate standard curve.
-
Determine enzyme activity: Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).
Detailed Methodology for Recombinant D-alanine-D-alanine Ligase Expression and Purification
This protocol describes a general workflow for producing and purifying recombinant Ddl, often using an E. coli expression system.
1. Gene Cloning and Expression Vector Construction:
- Amplify the ddl gene from the genomic DNA of the desired bacterial species using polymerase chain reaction (PCR) with specific primers.[11][12]
- Clone the PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).[11][12]
- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[11][12]
2. Protein Expression:
- Grow the transformed E. coli cells in a suitable culture medium (e.g., LB broth) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
- Induce protein expression by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.[13]
- Continue the incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.
3. Cell Lysis and Lysate Preparation:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I, and protease inhibitors).
- Lyse the cells using methods such as sonication or a French press.
- Clarify the cell lysate by centrifugation to remove cell debris and insoluble proteins.
4. Protein Purification:
- Affinity Chromatography: Load the clarified lysate onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).[11]
- Wash the column with a wash buffer to remove non-specifically bound proteins.
- Elute the recombinant Ddl protein using an elution buffer containing a high concentration of an agent that competes for binding to the resin (e.g., imidazole (B134444) for His-tagged proteins).
- Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the Ddl protein from any remaining contaminants and aggregates.[11]
5. Protein Characterization:
- Assess the purity of the purified protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Determine the protein concentration using a standard method such as the Bradford assay.
- Confirm the identity of the protein by methods like Western blotting or mass spectrometry.
Visualizing the Mechanism and Processes
To further elucidate the complex processes involved in D-alanine-D-alanine ligase function, the following diagrams have been generated using the DOT language.
References
- 1. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Alanine:D-alanine ligase as a new target for the flavonoids quercetin and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization and preliminary crystallographic analysis of D-alanine-D-alanine ligase from Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. journals.asm.org [journals.asm.org]
The Physiological Concentration of D-Alanyl-D-Alanine in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanyl-D-alanine (D-Ala-D-Ala) is a crucial dipeptide in bacterial physiology, serving as an essential building block for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. The biosynthesis and incorporation of D-Ala-D-Ala into peptidoglycan precursors are the targets of several important classes of antibiotics, including glycopeptides like vancomycin.[1] Consequently, understanding the physiological concentration and regulation of the intracellular D-Ala-D-Ala pool is of paramount importance for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the current knowledge regarding the physiological concentration of D-Ala-D-Ala in bacteria, detailed experimental protocols for its quantification, and a visualization of the key metabolic pathways involved.
While the presence of a cytoplasmic pool of D-Ala-D-Ala is well-established, precise quantitative data on its absolute physiological concentration under normal growth conditions are scarce in the published literature. Many studies focus on the relative changes in the D-Ala-D-Ala pool in response to antibiotic stress or genetic manipulation. This guide summarizes the available data and provides researchers with the tools to quantify this important metabolite in their own bacterial systems of interest.
Data Presentation: Intracellular D-Ala-D-Ala Levels
The following table summarizes the key findings from studies that have investigated the intracellular levels of D-Ala-D-Ala in different bacteria. It is important to note that most of these studies report relative changes rather than absolute concentrations.
| Bacterial Species | Condition | Observation on D-Ala-D-Ala Pool | Analytical Method | Reference |
| Staphylococcus aureus | Acetate Stress | Inhibition of D-alanyl-D-alanine ligase (Ddl) leads to reduced intracellular D-Ala-D-Ala levels. | LC-MS/MS | [2] |
| Mycobacterium tuberculosis | D-cycloserine Treatment | D-cycloserine, an inhibitor of D-Ala-D-Ala ligase, causes a rapid and dose-dependent depletion of the D-Ala-D-Ala pool. | Metabolomics (NMR-based) | [3][4] |
| Pseudomonas aeruginosa | Wild-type vs. dadA mutant | A dadA mutant, which has an increased intracellular concentration of D-Ala, is hypothesized to have an increased intracellular concentration of the D-Ala-D-Ala dipeptide. | Not directly measured | [5] |
| Vancomycin-Resistant Enterococci (VRE) | Vancomycin exposure | Vancomycin treatment leads to a dramatic reduction of D-Ala-D-Ala. | LC-MS/MS | [6] |
Signaling Pathways and Experimental Workflows
The biosynthesis of D-Ala-D-Ala is a critical pathway for bacterial survival. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and a general workflow for the quantification of intracellular D-Ala-D-Ala.
Experimental Protocols
The accurate quantification of intracellular metabolites like D-Ala-D-Ala requires meticulous experimental procedures to prevent leakage and degradation. The following protocols provide a detailed methodology for the key steps.
Quenching of Bacterial Metabolism
Objective: To rapidly halt all enzymatic activity to preserve the intracellular metabolite pool at the time of sampling.
Materials:
-
Bacterial culture in mid-exponential growth phase.
-
Quenching solution: 60% (v/v) methanol (B129727), pre-chilled to -40°C.
-
Dry ice/ethanol bath.
Protocol:
-
Grow the bacterial culture to the desired optical density (e.g., OD600 of 0.5).
-
Prepare a quenching tube containing 5 volumes of pre-chilled 60% methanol for every 1 volume of bacterial culture to be sampled.
-
Rapidly transfer a defined volume of the bacterial culture directly into the cold quenching solution.
-
Immediately vortex the mixture for 5-10 seconds to ensure rapid and uniform cooling.
-
Incubate the quenched sample in a dry ice/ethanol bath for at least 5 minutes.
Extraction of Intracellular Metabolites
Objective: To efficiently lyse the bacterial cells and extract the intracellular metabolites into a soluble fraction.
Materials:
-
Quenched bacterial cell suspension.
-
Extraction solvent: 75% (v/v) ethanol, pre-heated to 75°C.
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Sterile microcentrifuge tubes.
Protocol:
-
Centrifuge the quenched cell suspension at >10,000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 1 mL of pre-heated 75% ethanol.
-
Incubate the suspension at 75°C for 5 minutes with intermittent vortexing to ensure complete cell lysis and metabolite extraction.
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the intracellular metabolites to a new sterile microcentrifuge tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Quantification by LC-MS/MS
Objective: To separate, identify, and quantify D-Ala-D-Ala in the extracted metabolite sample.
Materials:
-
Dried metabolite extract.
-
Resuspension solvent: 50% (v/v) acetonitrile (B52724) in water.
-
D-Ala-D-Ala analytical standard.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate HPLC column for separation of polar metabolites (e.g., a HILIC column).
Protocol:
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a defined volume of resuspension solvent.
-
Centrifuge the reconstituted sample at high speed to remove any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the D-Ala-D-Ala analytical standard in the resuspension solvent to create a standard curve for absolute quantification.
-
-
LC-MS/MS Analysis:
-
Inject the samples and standards onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve baseline separation of D-Ala-D-Ala from other metabolites.
-
Optimize the mass spectrometer parameters for the detection and fragmentation of D-Ala-D-Ala. This will typically involve monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak area of the D-Ala-D-Ala signal in both the samples and the standards.
-
Construct a standard curve by plotting the peak area versus the known concentration of the standards.
-
Determine the concentration of D-Ala-D-Ala in the samples by interpolating their peak areas on the standard curve.
-
Normalize the concentration to the initial cell number or biomass to obtain the physiological intracellular concentration.
-
Conclusion
While the absolute physiological concentration of free D-Ala-D-Ala in the bacterial cytoplasm remains an area for further investigation, the tools and methodologies to accurately determine this value are well-established. The information and protocols provided in this technical guide offer a comprehensive resource for researchers aiming to explore the role of this critical metabolite in bacterial physiology and its potential as a target for novel antimicrobial therapies. Further research to establish the baseline concentrations of D-Ala-D-Ala in various bacterial species under different growth conditions will be invaluable to the field of drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Pr" by Steven M. Halouska, Robert J. Fenton et al. [digitalcommons.unl.edu]
- 5. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Vancomycin's Molecular Embrace: An In-depth Technical Guide to the D-Ala-D-Ala Binding Mechanism
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical analysis of the binding mechanism of the glycopeptide antibiotic vancomycin (B549263) to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors in bacterial cell walls. This interaction is fundamental to vancomycin's bactericidal activity against a range of Gram-positive pathogens. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecular interaction.
Executive Summary
Vancomycin exerts its therapeutic effect by forming a highly stable complex with the D-Ala-D-Ala moiety of lipid II, a precursor in peptidoglycan synthesis. This binding event physically obstructs the subsequent transglycosylation and transpeptidation steps, thereby inhibiting the formation of a rigid cell wall and leading to bacterial lysis.[1][2] The specificity and high affinity of this interaction are primarily dictated by a network of five crucial hydrogen bonds between the vancomycin aglycon and the D-Ala-D-Ala dipeptide.[3][4][5] Understanding the intricacies of this binding mechanism is paramount for the development of new antibiotics to combat the growing threat of vancomycin-resistant bacteria, which evade its action by altering the target peptide sequence.
The Molecular Architecture of Binding
The binding of vancomycin to D-Ala-D-Ala is a classic example of molecular recognition, driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The heptapeptide (B1575542) backbone of vancomycin forms a rigid, cup-shaped cavity that is pre-organized for binding the D-Ala-D-Ala terminus.
The Crucial Hydrogen Bond Network
The cornerstone of the vancomycin-D-Ala-D-Ala interaction is a set of five intermolecular hydrogen bonds.[3][4][5] These bonds create a highly specific and stable complex, effectively sequestering the peptidoglycan precursor.
The Basis of Vancomycin Resistance
The primary mechanism of high-level vancomycin resistance involves the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) or, less commonly, with D-serine (D-Ala-D-Ser).[6][7] In the case of D-Ala-D-Lac, the amide (-NH-) group of the terminal D-alanine is replaced by an ester (-O-) linkage. This single atomic substitution has a profound impact:
-
Loss of a Hydrogen Bond: The crucial hydrogen bond between the carbonyl of vancomycin's residue 4 and the amide proton of the terminal D-alanine is lost.[7]
-
Electrostatic Repulsion: A lone pair of electrons on the ester oxygen of D-Ala-D-Lac creates electrostatic repulsion with the lone pairs on the carbonyl oxygen of vancomycin's residue 4.[8]
These two factors lead to a dramatic, approximately 1000-fold reduction in binding affinity, rendering vancomycin ineffective.[6][7][8] The substitution with D-Ala-D-Ser results in a more modest 6- to 10-fold decrease in affinity.[6][9]
Quantitative Analysis of Binding
The affinity of vancomycin for its target peptides has been quantified by various biophysical techniques. The following table summarizes key binding and thermodynamic data.
| Ligand | Vancomycin/Analog | Method | Association Constant (K_a, M⁻¹) | Dissociation Constant (K_d, M) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference(s) |
| Ac₂-L-Lys-D-Ala-D-Ala | Vancomycin | ITC | 1.5 x 10⁵ | 6.7 x 10⁻⁶ | -7.1 | -9.8 | -2.7 | [1] |
| Ac₂-L-Lys-D-Ala-D-Ala | Vancomycin Aglycon | UV Titration | 1.6 x 10⁶ | 6.3 x 10⁻⁷ | -8.3 | - | - | [10] |
| Ac₂-L-Lys-D-Ala-D-Lac | Vancomycin Aglycon | UV Titration | 1.8 x 10³ | 5.6 x 10⁻⁴ | -4.4 | - | - | [10] |
| Ac-D-Ala-D-Ala | Vancomycin | ITC | - | - | -6.2 | -11.5 | -5.3 | [1] |
| D-Ala-D-Ser | Vancomycin | - | ~7-fold lower than D-Ala-D-Ala | - | - | - | - | [6][9] |
| Trivalent D-Ala-D-Ala Ligand | Tris(vancomycin carboxamide) | Calorimetry | ~2.5 x 10¹⁶ | ~4 x 10⁻¹⁷ | - | - | - | [11] |
Data presented are representative values from the cited literature and may vary based on experimental conditions.
Experimental Protocols
A variety of sophisticated experimental techniques have been employed to elucidate the vancomycin-D-Ala-D-Ala binding mechanism. Below are generalized protocols for the key methodologies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_a), enthalpy (ΔH°), and stoichiometry (n).
Methodology:
-
Sample Preparation: Solutions of vancomycin and the D-Ala-D-Ala-containing peptide are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution. Both solutions are thoroughly degassed to prevent air bubbles in the calorimeter.
-
Instrument Setup: The peptide solution is loaded into the sample cell of the ITC instrument, and the vancomycin solution is loaded into the injection syringe. The system is allowed to thermally equilibrate.
-
Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the peptide.
-
Data Acquisition: The heat change associated with each injection is measured by the instrument's detector.
-
Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of vancomycin to peptide. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[1]
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the vancomycin-peptide complex, revealing the precise atomic interactions.
Methodology:
-
Crystallization: A supersaturated solution of the vancomycin-D-Ala-D-Ala complex is prepared. Crystals are grown using techniques such as sitting-drop or hanging-drop vapor diffusion, where the solution slowly equilibrates with a reservoir solution containing a precipitant, leading to crystal formation.[12]
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (often by molecular replacement using a known structure), and an initial electron density map is calculated. A molecular model is built into the electron density map and refined to best fit the experimental data, resulting in a final, high-resolution atomic structure.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights into the binding interface and conformational changes upon complex formation.
Methodology:
-
Sample Preparation: Samples of vancomycin, the D-Ala-D-Ala peptide, and their complex are prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A variety of NMR experiments are performed.
-
1D ¹H NMR: Chemical shift perturbations are monitored upon titration of the peptide into a solution of vancomycin (or vice versa) to identify protons involved in the binding interface.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints that are used to determine the three-dimensional structure of the complex in solution.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment and providing further structural information.
-
-
Data Analysis and Structure Calculation: The NMR spectra are assigned to specific nuclei in the molecules. The chemical shift perturbations and NOE-derived distance restraints are used as input for computational algorithms to calculate a family of structures consistent with the experimental data.[16][17][18]
Conclusion and Future Directions
The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a well-characterized and fundamentally important interaction in the field of antibiotics. The high specificity and affinity are driven by a precise network of hydrogen bonds. The emergence of resistance, primarily through the D-Ala-D-Lac substitution, highlights the vulnerability of this interaction to subtle changes in the target molecule.
Future research in this area will continue to focus on:
-
The design and synthesis of novel vancomycin analogs that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini, thereby overcoming existing resistance mechanisms.[4][10][19][20]
-
Further elucidation of the role of vancomycin dimerization and membrane anchoring in its overall antibacterial activity.
-
The development of inhibitors targeting the enzymes responsible for the synthesis of the altered D-Ala-D-Lac and D-Ala-D-Ser precursors in resistant bacteria.
A thorough understanding of the molecular principles governing this interaction remains a critical foundation for the development of the next generation of glycopeptide antibiotics.
References
- 1. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin antibiotics - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray analysis of a d-Ala:d-Ser ligase associated with VanG-type vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of vancomycin bound to the resistance determinant D-alanine-D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Evolutionary Conservation of the D-Ala-D-Ala Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The D-Ala-D-Ala pathway is a cornerstone of bacterial physiology, responsible for synthesizing the critical D-alanyl-D-alanine dipeptide, an essential building block for the peptidoglycan cell wall. This pathway's high degree of evolutionary conservation across a vast range of bacteria underscores its fundamental importance for cell viability and structural integrity. This conservation, however, also renders it an attractive and long-exploited target for antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymatic steps, the molecular mechanisms of the key enzymes D-Ala-D-Ala Ligase (Ddl) and MurF ligase, and the evolutionary dynamics that have led to the emergence of potent resistance mechanisms. We delve into the quantitative aspects of enzyme kinetics, detail established experimental protocols for pathway analysis, and explore the structural basis of antibiotic action and resistance. This document serves as a critical resource for professionals engaged in antibacterial research and the development of novel therapeutics aimed at overcoming the challenge of antibiotic resistance.
The Core D-Ala-D-Ala Pathway: A Conserved Hub of Peptidoglycan Synthesis
The biosynthesis of peptidoglycan (PG) is a complex process vital for bacterial survival, providing structural support and protection from osmotic stress.[1] The process begins in the cytoplasm, where the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide, is assembled. A key step in this assembly is the synthesis and addition of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which forms the terminus of the pentapeptide stem. This dipeptide is central to the final, extracellular cross-linking reactions that give the PG its rigid, mesh-like structure.
The core pathway involves three highly conserved enzymes:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, providing the necessary D-isomers for the subsequent ligation step.
-
D-Ala-D-Ala Ligase (Ddl): Ddl is an ATP-dependent enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules to produce the D-Ala-D-Ala dipeptide.[2]
-
UDP-MurNAc-tripeptide—D-alanyl-D-alanine ligase (MurF): MurF catalyzes the final cytoplasmic step, adding the newly synthesized D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys/m-DAP precursor (UDP-MurNAc-tripeptide).[3]
The product, UDP-MurNAc-pentapeptide, is then transported to the cell membrane for subsequent steps in cell wall construction. The essentiality of this pathway makes these enzymes prime targets for antibiotics.
References
The Dichotomous Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Architecture and Antibiotic Susceptibility
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide is a cornerstone in the biosynthesis of peptidoglycan (PG), the essential polymer that constitutes the bacterial cell wall. Its terminal position on the pentapeptide stem of PG precursors is critical for the cross-linking reactions that grant the cell wall its structural integrity. However, the accessibility of this crucial moiety differs fundamentally between gram-positive and gram-negative bacteria, a distinction that dictates their respective susceptibility to glycopeptide antibiotics like vancomycin (B549263). This technical guide provides an in-depth exploration of the role of D-Ala-D-Ala, detailing its function in peptidoglycan synthesis, the structural disparities between gram-positive and gram-negative cell envelopes, the mechanism of vancomycin action, and the molecular basis of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic target.
The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis
The synthesis of a robust peptidoglycan layer is a vital process for most bacteria, providing shape and protection from osmotic lysis. This process occurs in several stages, beginning in the cytoplasm and culminating in the periplasmic space (in gram-negatives) or the external environment of the cell membrane (in gram-positives). The D-Ala-D-Ala dipeptide is introduced at a critical late stage of precursor synthesis.
The cytoplasmic pathway begins with the synthesis of a UDP-N-acetylmuramic acid (UDP-MurNAc) sugar, to which a chain of amino acids is sequentially added. The final step in the formation of this pentapeptide stem is the addition of a pre-formed D-Ala-D-Ala dipeptide, a reaction catalyzed by the MurF ligase.[1][2] This results in the formation of the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide.[3]
This precursor, often referred to as Park's nucleotide, is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus. The final and most critical step for cell wall integrity is the transpeptidation reaction . In this reaction, enzymes known as penicillin-binding proteins (PBPs) or DD-transpeptidases catalyze the formation of a peptide cross-link between adjacent glycan strands. This process involves cleaving the terminal D-alanine from the D-Ala-D-Ala moiety of one precursor and forming a new peptide bond with an amino acid on a neighboring peptide stem.[4][5] This cross-linking creates the strong, mesh-like structure of the mature peptidoglycan wall.
Structural Disparities: Gram-Positive vs. Gram-Negative Cell Envelopes
The fundamental difference in the role of D-Ala-D-Ala as an antibiotic target stems directly from the distinct architectures of the gram-positive and gram-negative cell envelopes.
-
Gram-Positive Bacteria: These organisms are characterized by a thick, multilayered peptidoglycan wall (30-100 nm) that is directly exposed to the external environment.[6] This wall, which can comprise up to 40 layers of peptidoglycan, is rich in anionic polymers called teichoic and lipoteichoic acids.[6][7] The crucial consequence of this architecture is that the D-Ala-D-Ala termini of the nascent peptidoglycan precursors are readily accessible to molecules in the extracellular milieu.[8]
-
Gram-Negative Bacteria: In contrast, gram-negative bacteria possess a much thinner peptidoglycan layer (a few nanometers thick) located within the periplasmic space.[6][9] This space is situated between the inner cytoplasmic membrane and a formidable outer membrane. This outer membrane is a lipid bilayer containing lipopolysaccharides (LPS) and acts as a highly selective permeability barrier, effectively preventing large molecules from reaching the periplasm and, consequently, the D-Ala-D-Ala targets within the peptidoglycan.[8][10][11]
Data Presentation
Table 1: Comparison of Gram-Positive and Gram-Negative Cell Envelope Structures
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Outer Membrane | Absent[6] | Present[9][12] |
| Peptidoglycan Layer | Thick (30-100 nm), multilayered[6][12] | Thin (~2-10 nm), single or few layers[9][13] |
| Location of PG | Exposed to the extracellular environment[8] | Contained within the periplasmic space[6] |
| Teichoic Acids | Present[6][7] | Absent[12] |
| Lipopolysaccharide (LPS) | Absent | Present in the outer membrane[12] |
| D-Ala-D-Ala Accessibility | High (externally accessible) | Low (shielded by the outer membrane) |
Clinical Relevance: D-Ala-D-Ala as the Target of Vancomycin
The structural accessibility of the D-Ala-D-Ala dipeptide is the primary determinant of the antibacterial spectrum of glycopeptide antibiotics, most notably vancomycin.
Mechanism of Action
Vancomycin exerts its bactericidal effect by targeting and binding with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[10][14][15] The large, rigid structure of the vancomycin molecule forms a cap over the dipeptide, creating a stable complex through a network of five hydrogen bonds.[16] This binding physically obstructs the subsequent steps of cell wall synthesis. Specifically, it blocks the action of both transglycosylases (which extend the glycan chains) and transpeptidases (which create the peptide cross-links).[3][10] The inhibition of peptidoglycan polymerization and cross-linking results in a severely weakened cell wall that can no longer withstand the cell's internal osmotic pressure, leading to cell lysis and death.[8][15]
Differential Efficacy
-
Gram-Positive Bacteria: Vancomycin is a potent agent against susceptible gram-positive bacteria because its large molecular structure can easily access and bind to the exposed D-Ala-D-Ala targets in the thick peptidoglycan layer.[8][15]
-
Gram-Negative Bacteria: Vancomycin is intrinsically ineffective against the vast majority of gram-negative bacteria.[17][18] Its large size and hydrophilic nature prevent it from penetrating the protective outer membrane to reach its D-Ala-D-Ala target in the periplasmic space.[8][10][11][19]
Vancomycin Resistance in Gram-Positive Bacteria: Modifying the Target
The primary mechanism of clinically significant vancomycin resistance in gram-positive pathogens, such as Enterococcus species and Staphylococcus aureus, involves a sophisticated enzymatic alteration of the D-Ala-D-Ala target. This modification is typically mediated by the acquisition of mobile genetic elements carrying van gene clusters.[16]
D-Ala-D-Lactate Substitution (e.g., VanA, VanB types)
The most common and highest-level form of resistance involves the replacement of the terminal D-alanine with D-lactate (D-Lac).[20] This pathway is encoded by operons such as vanA and vanB. Key enzymes in this process include:
-
VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate.
-
VanA/VanB: A ligase that catalyzes the formation of the depsipeptide D-Ala-D-Lac.[21]
-
VanX: A D,D-dipeptidase that specifically hydrolyzes any cellular D-Ala-D-Ala, eliminating the substrate for the normal cell wall synthesis pathway and preventing the formation of vancomycin-susceptible precursors.[16][22]
The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of one of the five crucial hydrogen bonds necessary for high-affinity vancomycin binding. This single change reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[16][23][24]
D-Ala-D-Serine Substitution (e.g., VanC, VanE, VanG types)
A second resistance mechanism involves the substitution of the terminal D-alanine with D-serine (D-Ser), mediated by gene clusters such as vanC, vanE, and vanG.[16][25] The key enzyme is a modified ligase that preferentially synthesizes the D-Ala-D-Ser dipeptide. While this substitution is less disruptive than the D-Ala-D-Lac change, the bulkier hydroxymethyl group of serine compared to the methyl group of alanine (B10760859) causes steric hindrance. This results in a 6- to 7-fold reduction in vancomycin binding affinity, which is sufficient to confer a low level of clinical resistance.[21][24]
Data Presentation
Table 2: Impact of Target Modification on Vancomycin Binding and Resistance
| Precursor Terminus | Mediating Gene Type (Example) | Vancomycin Binding Affinity (Relative to D-Ala-D-Ala) | Resulting Resistance Level | Typical MIC (μg/mL) |
| D-Ala-D-Ala | Wild-Type (Susceptible) | 1 (High Affinity) | Susceptible | ≤ 2 |
| D-Ala-D-Lac | VanA, VanB | ~1/1000th (Very Low Affinity)[16][23] | High-Level | > 64[16] |
| D-Ala-D-Ser | VanC, VanE, VanG | ~1/7th (Low Affinity)[24][25] | Low-Level | 4 - 16[25] |
Mandatory Visualizations
Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.
Caption: Differential action of vancomycin on bacterial cell envelopes.
Caption: The VanA-type resistance pathway replaces D-Ala-D-Ala with D-Ala-D-Lac.
Experimental Protocols
Protocol 1: Isolation of Bacterial Peptidoglycan (Sacculi) and Muropeptide Analysis by UPLC
This protocol provides a generalized method for the isolation of peptidoglycan and subsequent analysis of its composition.
Methodology:
-
Cell Lysis: Bacterial cultures are grown to the desired optical density. Cells are harvested by centrifugation, resuspended, and rapidly boiled in a solution of sodium dodecyl sulfate (B86663) (SDS) (e.g., 4% SDS). This step lyses the cells, denatures proteins, and solubilizes membranes, leaving the insoluble peptidoglycan sacculi intact.[26]
-
Washing: The SDS is removed through repeated cycles of ultracentrifugation and washing with high-purity water. It is critical to remove all SDS as it can interfere with subsequent enzymatic steps.[27]
-
Enzymatic Digestion: The purified sacculi are resuspended in a suitable buffer. They are then digested with a muramidase, such as mutanolysin or lysozyme, which cleaves the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues.[26] This breaks the sacculus into its soluble monomeric and cross-linked oligomeric subunits (muropeptides).
-
Sample Reduction: The muropeptide sample is treated with sodium borohydride (B1222165) to reduce the C1 of the MurNAc sugar alcohol (muramitol). This step prevents the formation of anomers and ensures a single, sharp peak for each muropeptide during chromatography.[26]
-
UPLC Analysis: The reduced muropeptide mixture is separated using Ultra-Performance Liquid Chromatography (UPLC) with a reverse-phase C18 column.[28] Muropeptides are eluted using a gradient of an appropriate buffer (e.g., sodium phosphate) and a solvent like methanol. The separated muropeptides are detected by their absorbance at ~204 nm.
-
Data Interpretation: The resulting chromatogram provides a quantitative profile of the peptidoglycan composition. The identity of each peak can be confirmed by in-line mass spectrometry.[28] This analysis reveals the relative abundance of different muropeptides, the degree of cross-linking, and the presence of modified structures, such as those ending in D-Ala-D-Lac or D-Ala-D-Ser.[22]
Protocol 2: Determination of Vancomycin Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution (BMD) method is considered the gold standard.[29][30]
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of the test organism. This suspension is then diluted to achieve a final target concentration in the test wells (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Dilution: A series of twofold serial dilutions of vancomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth.[29][30]
-
Alternative Methods: Other validated methods for MIC determination include gradient diffusion strips (Etest) and various automated commercial systems (e.g., Vitek, MicroScan), which provide faster results but may have variations in accuracy compared to the reference BMD method.[29][31][32]
Conclusion
The D-Ala-D-Ala dipeptide represents a fascinating example of a conserved molecular structure whose biological significance is profoundly influenced by the broader cellular architecture. In both gram-positive and gram-negative bacteria, it is an indispensable component for the final transpeptidation step of cell wall synthesis. However, its sequestration within the periplasm of gram-negative bacteria renders them intrinsically resistant to large antibiotics like vancomycin. Conversely, its exposure on the surface of gram-positive bacteria makes it a prime target for this critical last-resort drug. The evolution of sophisticated resistance mechanisms in gram-positive pathogens, which enzymatically replace D-Ala-D-Ala with D-Ala-D-Lac or D-Ala-D-Ser, underscores the immense selective pressure exerted by glycopeptides and highlights a central challenge in modern antimicrobial therapy. A thorough understanding of these pathways at a molecular level is paramount for the development of novel strategies to combat antibiotic resistance, whether through the design of new antibiotics that can bypass these mechanisms or inhibitors that can restore the efficacy of existing drugs.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. old.iupac.org [old.iupac.org]
- 5. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 6. The Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram positive and gram negative bacteria | PPTX [slideshare.net]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 9. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 10. nbinno.com [nbinno.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. byjus.com [byjus.com]
- 13. egrassbcollege.ac.in [egrassbcollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 16. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Vancomycin Resistant Genes in Intrinsically Antibiotic Resistant Bacteria from the Gut Microbiota of Indonesian Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 27. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [en.bio-protocol.org]
- 28. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility [mdpi.com]
- 30. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comparison of Eight Methods To Detect Vancomycin Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
D-Ala-D-Ala Termini as an Antibiotic Target: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The D-alanyl-D-alanine (B1587853) (D-Ala-D-Ala) motif of bacterial peptidoglycan precursors represents a critical and validated target for several classes of antibiotics, most notably the glycopeptides and lipoglycopeptides. This technical guide provides an in-depth exploration of the molecular intricacies of this target, the mechanism of action of antibiotics that bind to it, the biochemical pathways of peptidoglycan biosynthesis and resistance, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Introduction: The Central Role of Peptidoglycan and the D-Ala-D-Ala Terminus
The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[2][3] The biosynthesis and structural integrity of peptidoglycan are essential for bacterial survival, making the enzymes and substrates involved in its construction attractive targets for antibiotics.[4]
A key structural feature of the peptidoglycan precursor, Lipid II, is a pentapeptide chain that terminates in a D-Ala-D-Ala dipeptide.[5][6] This terminus is the substrate for transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking of adjacent peptide chains, a final and indispensable step in creating a robust cell wall.[7] The steric and chemical properties of the D-Ala-D-Ala motif are therefore of paramount importance for the bacterium and, consequently, for the action of antibiotics that target it.
Glycopeptide and Lipoglycopeptide Antibiotics: Mechanism of Action
Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9][10] This binding event physically obstructs the transpeptidase enzymes, thereby preventing the cross-linking of the peptidoglycan layer.[5][11] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9]
Lipoglycopeptides, such as telavancin (B1682011), dalbancin, and oritavancin (B1663774), are semi-synthetic derivatives of glycopeptides that possess a lipophilic side chain.[12][13][14] This modification confers a dual mechanism of action. In addition to inhibiting cell wall synthesis by binding to D-Ala-D-Ala, the lipid tail anchors the molecule to the bacterial cell membrane, leading to membrane disruption, depolarization, and increased permeability.[12][15] Some lipoglycopeptides, like oritavancin, also exhibit additional mechanisms, such as the inhibition of RNA synthesis.[12][16]
Signaling Pathway: Peptidoglycan Biosynthesis and Antibiotic Inhibition
Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of vancomycin.
Mechanisms of Resistance to Glycopeptide Antibiotics
The primary mechanism of acquired resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target.[17][18][19] This is achieved through the expression of a set of resistance genes, most notably the van operons.
VanA-Type Resistance: D-Ala-D-Lac Substitution
High-level vancomycin resistance is most commonly conferred by the vanA gene cluster.[17][20] This operon encodes for three key enzymes:
-
VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate (D-Lac).[20]
-
VanA: A ligase that synthesizes the depsipeptide D-Ala-D-Lac.[11][20]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into peptidoglycan precursors.[11][20]
The substitution of the terminal D-alanine with D-lactate results in the replacement of a crucial amide bond with an ester bond. This seemingly minor change leads to the loss of a key hydrogen bond between the antibiotic and its target, resulting in a 1000-fold reduction in binding affinity for vancomycin.[18][20]
VanC-Type Resistance: D-Ala-D-Ser Substitution
A lower level of intrinsic resistance is observed in some bacterial species, which is mediated by the substitution of the terminal D-Ala with D-serine (D-Ser).[21][22] This modification, conferred by the vanC gene cluster, also reduces the binding affinity of vancomycin, albeit to a lesser extent than the D-Ala-D-Lac substitution (approximately a 6-fold decrease).[18] The bulkier hydroxymethyl group of serine compared to the methyl group of alanine (B10760859) is thought to create steric hindrance that impedes antibiotic binding.[21]
Logical Flow: Development of Vancomycin Resistance (VanA-type)
Caption: The VanA-mediated mechanism of vancomycin resistance.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Glycopeptide and Lipoglycopeptide Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) | Reference(s) |
| Vancomycin | Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 1 | [10] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 2 | [10][15] |
| Vancomycin | Glycopeptide-Intermediate S. aureus (GISA) | 4 - 8 | [10][23] |
| Vancomycin | Vancomycin-Resistant S. aureus (VRSA) | >16 | [24] |
| Teicoplanin | MSSA | 0.25 - 1 | [10] |
| Teicoplanin | MRSA | ≤2 | [15][25] |
| Teicoplanin | GISA | 8 - 16 | [10][23] |
| Dalbavancin | MRSA | ≤0.25 | [7] |
| Dalbavancin | Vancomycin-Resistant Enterococci (VRE, VanA) | Resistant | [26] |
| Oritavancin | MRSA | ≤0.12 | [7][24] |
| Oritavancin | VRE (VanA) | 0.002 - 1 | [27] |
| Telavancin | MRSA | Potent activity | [26] |
| Telavancin | VRE (VanA) | Resistant | [26] |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) and VanA
| Enzyme | Substrate(s) | Km (mM) | kcat (min-1) | Reference(s) |
| M. tuberculosis Ddl | D-Ala (Site 1) | 0.075 | - | [14] |
| M. tuberculosis Ddl | D-Ala (Site 2) | 3.6 | - | [14] |
| T. thermophilus Ddl | ATP | 0.0162 | - | [20] |
| T. thermophilus Ddl | D-Ala (Site 1) | 1.25 | - | [20] |
| T. thermophilus Ddl | D-Ala (Site 2) | 4.02 | - | [20] |
| VanA | D-Ala (protonated, Site 2) | 210 | - | [8][17] |
| VanA | D-Ala (deprotonated, Site 2) | 0.66 | 550 | [8][17] |
| VanA | D-Lactate | 0.69 | 32 | [8][17] |
Table 3: Binding Affinities
| Antibiotic | Ligand | Fold Change in Affinity | Reference(s) |
| Vancomycin | D-Ala-D-Lac vs D-Ala-D-Ala | 1000-fold decrease | [8][11][28] |
| Vancomycin | D-Ala-D-Ser vs D-Ala-D-Ala | 6-fold decrease | [8] |
| Oritavancin | D-Ala-D-Ala | ~100-1000-fold tighter than vancomycin | [22] |
| Oritavancin | D-Ala-D-Lac | ~100-1000-fold tighter than vancomycin | [22] |
| Redesigned Vancomycin | D-Ala-D-Lac vs D-Ala-D-Ala | ~600-fold increase vs vancomycin aglycon | [29] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solution
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Antibiotic Dilution: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. Typically, 100 µL of CAMHB is added to wells 2-12. b. Add 200 µL of the highest antibiotic concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[30]
Analysis of Peptidoglycan Composition by HPLC
This protocol provides a general workflow for the isolation and analysis of muropeptides.
Materials:
-
Bacterial cell culture
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Pronase E
-
Mutanolysin or other muramidase (B13767233)
-
Sodium borohydride
-
Orthophosphoric acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector (206 nm)
Procedure:
-
Peptidoglycan Isolation: a. Harvest bacterial cells from culture by centrifugation. b. Resuspend the cell pellet in water and add to boiling 10% SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and proteins. c. Pellet the insoluble peptidoglycan by ultracentrifugation. d. Wash the pellet repeatedly with sterile water to remove all traces of SDS. e. Treat the crude peptidoglycan with Pronase E to digest any covalently attached proteins. f. Perform a final series of washes to remove the protease and digested peptides.
-
Muropeptide Preparation: a. Resuspend the purified peptidoglycan in a suitable buffer. b. Digest the peptidoglycan into soluble muropeptides by adding a muramidase (e.g., mutanolysin) and incubating overnight at 37°C. c. Stop the reaction by boiling for 10 minutes. d. Reduce the muramic acid residues with sodium borohydride. e. Adjust the pH of the sample to 3-4 with orthophosphoric acid.
-
HPLC Analysis: a. Inject the prepared muropeptide sample onto a C18 reverse-phase HPLC column. b. Elute the muropeptides using a gradient of a suitable buffer system (e.g., sodium phosphate (B84403) with an increasing concentration of methanol). c. Detect the eluting muropeptides by their absorbance at 206 nm. d. The relative abundance of different muropeptide species can be quantified by integrating the area under each peak.[12][13]
Workflow: Peptidoglycan Analysis by HPLC
Caption: A generalized workflow for the analysis of peptidoglycan composition by HPLC.
Conclusion and Future Perspectives
The D-Ala-D-Ala terminus of peptidoglycan precursors remains a highly effective and clinically important target for antibacterial therapy. The emergence of resistance, primarily through the alteration of this target, has spurred the development of new generations of antibiotics, such as the lipoglycopeptides, which exhibit enhanced activity and multiple mechanisms of action. A thorough understanding of the molecular basis of antibiotic-target interactions, as well as the mechanisms of resistance, is crucial for the rational design of novel therapeutics that can overcome existing resistance and combat future threats. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate these complex biological systems and contribute to the ongoing effort to develop new and effective antibacterial agents. Future research may focus on the development of small molecule inhibitors of the resistance enzymes, such as VanA and VanX, or the design of novel antibiotics that can effectively bind to the altered D-Ala-D-Lac and D-Ala-D-Ser termini.
References
- 1. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of Oritavancin, Dalbavancin, and Vancomycin against Methicillin-Resistant Staphylococcus aureus Isolates in a Nondividing State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digestion of Peptidoglycan and Analysis of Soluble Fragments [bio-protocol.org]
- 4. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Glycopeptides against Staphylococcus aureus Infection in a Rabbit Endocarditis Model: MICs Do Not Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digestion of Peptidoglycan and Analysis of Soluble Fragments [en.bio-protocol.org]
- 13. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 14. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. idcmjournal.org [idcmjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oritavancin Retains a High Affinity for a Vancomycin-Resistant Cell-Wall Precursor via Its Bivalent Motifs of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. brieflands.com [brieflands.com]
- 25. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 26. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol for D-Ala-D-Ala Ligase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanine-D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential component of the peptidoglycan cell wall that encases bacteria, providing structural integrity and protection.[1][3] The absence of a homologous enzyme in humans makes D-Ala-D-Ala ligase an attractive and well-established target for the development of novel antibacterial agents.[1][4] The antibiotic D-cycloserine, for instance, targets this enzyme, highlighting its therapeutic potential.[1][5][6]
This application note provides detailed protocols for assessing the enzymatic activity of D-Ala-D-Ala ligase. The primary method described is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis during the ligation reaction.[7][8] An alternative coupled-enzyme assay that measures ADP formation is also discussed. These assays are fundamental for screening potential enzyme inhibitors, determining kinetic parameters, and understanding the enzyme's mechanism of action.
Signaling Pathway: D-Ala-D-Ala Ligase Catalytic Mechanism
The enzymatic reaction catalyzed by D-Ala-D-Ala ligase occurs in a two-step process. First, one molecule of D-alanine is phosphorylated by ATP to form a D-alanyl-phosphate intermediate and ADP.[2][3][9] Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of D-alanyl-D-alanine and the release of inorganic phosphate.[2][3]
Experimental Protocols
Protocol 1: Colorimetric Phosphate Detection Assay
This protocol is adapted for a 96- or 384-well plate format and relies on the detection of inorganic phosphate (Pi) using a malachite green-based reagent.[7][8]
Materials and Reagents:
-
Purified D-Ala-D-Ala ligase (e.g., from E. coli)[8]
-
D-Alanine
-
Adenosine triphosphate (ATP)
-
HEPES buffer (50 mM, pH 8.0)[8]
-
Magnesium chloride (MgCl₂)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)[8]
-
Triton X-114[8]
-
Malachite green reagent (e.g., BIOMOL® Green)
-
Microplate reader capable of measuring absorbance at ~650 nm[7][8]
-
96- or 384-well clear flat-bottom plates[7]
Assay Buffer Preparation:
Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 10 mM KCl, and 6.5 mM (NH₄)₂SO₄.[8] For some applications, 0.005% Triton X-114 can be included to prevent protein precipitation.[8]
Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of D-alanine and ATP in ultrapure water.
-
Dilute the purified D-Ala-D-Ala ligase to the desired concentration in assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the microplate, add the components in the following order:
-
Assay Buffer
-
Test compound (dissolved in DMSO, final concentration ≤ 5%) or DMSO for control wells.[8]
-
D-Ala-D-Ala ligase enzyme.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding ATP and D-alanine to each well.
-
The final reaction volume is typically 50 µL.[8]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20 minutes).[8] The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop the Reaction and Detect Phosphate:
-
Measure Absorbance:
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the enzyme activity or the percentage of inhibition for test compounds.
-
Protocol 2: Coupled-Enzyme ADP Detection Assay
This method provides a continuous, real-time measurement of Ddl activity by coupling the production of ADP to the oxidation of NADH. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.[3]
Materials and Reagents:
-
All reagents from Protocol 1 (except malachite green).
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[3]
Step-by-Step Procedure:
-
Prepare the Coupling System Mixture:
-
Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate dehydrogenase, and 25 units/mL pyruvate kinase.[3]
-
-
Set up the Reaction:
-
Add the coupling system mixture to each well or cuvette.
-
Add D-alanine to the desired final concentration.
-
Add the test compound or vehicle control.
-
-
Initiate the Reaction:
-
Start the reaction by adding a solution containing both D-Ala-D-Ala ligase and ATP.
-
-
Monitor Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of ADP formation from the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Presentation
The following table summarizes typical concentrations and kinetic parameters for D-Ala-D-Ala ligase assays. Note that optimal conditions may vary depending on the source of the enzyme and specific experimental goals.
| Parameter | Typical Range/Value | Reference |
| Enzyme Concentration | 12.5 nM - 200 nM | [2][10] |
| Substrate Concentrations | ||
| D-Alanine | 0.1 mM - 700 µM | [3][8] |
| ATP | 5 µM - 500 µM | [3][8] |
| Buffer Conditions | ||
| pH | 7.5 - 8.0 (HEPES) | [3][8] |
| MgCl₂ | 5 mM | [3][8] |
| KCl | 10 mM - 100 mM | [3][8] |
| Kinetic Parameters (E. coli DdlB) | ||
| kcat | ~620-650 min⁻¹ | [11] |
| Inhibitor Example | ||
| D-cycloserine (DCS) | Acts as an inhibitor | [1][5] |
| Ki of a fragment hit | 20.7 ± 4.5 µM | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening potential inhibitors of D-Ala-D-Ala ligase using the colorimetric phosphate detection assay.
References
- 1. gosset.ai [gosset.ai]
- 2. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AffiASSAY® E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 | AffiGEN [affiassay.com]
- 11. D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of D-Ala-D-Ala using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanyl-D-alanine (D-Ala-D-Ala) is a critical dipeptide component in the biosynthesis of peptidoglycan, an essential polymer that forms the cell wall of most bacteria. The formation of D-Ala-D-Ala is catalyzed by the D-Ala-D-Ala ligase enzyme. This dipeptide serves as the terminal moiety of the pentapeptide precursor, which is incorporated into the growing peptidoglycan network. Vancomycin (B549263), a glycopeptide antibiotic, exerts its antibacterial effect by binding to the D-Ala-D-Ala terminus of these precursors, thereby inhibiting cell wall synthesis.[1][2] Resistance to vancomycin in bacteria, such as vancomycin-resistant enterococci (VRE), often arises from the replacement of the terminal D-Ala with D-lactate (D-Lac), forming D-Ala-D-Lac, which has a lower binding affinity for the antibiotic.[2][3]
The quantitative analysis of D-Ala-D-Ala is crucial for understanding the mechanisms of bacterial cell wall biosynthesis, investigating antibiotic resistance, and for the discovery and development of novel antibacterial agents. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the quantification of D-Ala-D-Ala in complex biological matrices.
Principle of the Method
This application note describes a validated method for the quantitative analysis of D-Ala-D-Ala using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method involves the extraction of intracellular metabolites from bacterial cells, followed by derivatization of the dipeptide to enhance its chromatographic retention and detection sensitivity. Separation is achieved on a reverse-phase C18 column, and quantification is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Protocol 1: Intracellular Metabolite Extraction from Bacterial Cells
This protocol is designed for the extraction of small polar molecules, including dipeptides, from bacterial cultures.
Materials:
-
Bacterial culture
-
Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C
-
0.2 µm nylon filters
-
Vacuum filtration apparatus
-
Liquid nitrogen
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Lyophilizer
Procedure:
-
Quenching: Rapidly collect a defined volume of bacterial culture (e.g., equivalent to 10 OD600 units) and immediately quench the metabolic activity by mixing with 2 volumes of pre-chilled 60% methanol. It is critical to perform this step as quickly as possible to prevent changes in metabolite levels.
-
Cell Harvesting: Immediately after quenching, harvest the bacterial cells by vacuum filtration through a 0.2 µm nylon filter.
-
Washing: Wash the cells on the filter with a small volume of the cold quenching solution to remove extracellular metabolites.
-
Flash Freezing: Immediately transfer the filter with the bacterial pellet into a tube and flash-freeze in liquid nitrogen to halt any residual enzymatic activity.
-
Extraction: Add 1 mL of the pre-chilled extraction solvent to the frozen cell pellet. Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubation: Incubate the mixture on ice for 15 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the extract at >10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new tube.
-
Drying: Dry the extract completely using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Quantification of D-Ala-D-Ala
This protocol is based on a derivatization method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to improve chromatographic retention and ionization efficiency.[4]
Materials:
-
Reconstituted bacterial extract or D-Ala-D-Ala standards
-
AccQ-Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)
-
UPLC-MS/MS system with a C18 column
Procedure:
-
Derivatization: Derivatize the samples and standards with AQC according to the manufacturer's protocol. This typically involves mixing the sample with the derivatizing reagent in a buffered solution and incubating for a short period.
-
UPLC-MS/MS Analysis:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 1% B
-
1-10 min: 1-20% B (linear gradient)
-
10-12 min: 20-50% B (linear gradient)
-
12-13 min: 50-95% B (linear gradient)
-
13-15 min: 95% B (hold)
-
15.1-18 min: 1% B (re-equilibration)
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for AQC-derivatized D-Ala-D-Ala: To be determined by infusion of the derivatized standard. The precursor ion will be the [M+H]+ of the derivatized dipeptide, and the product ion will be a characteristic fragment (e.g., the AccQ-Tag fragment at m/z 171.1).[4]
-
-
Data Presentation
The following tables summarize the expected quantitative data for the UPLC-MS/MS analysis of D-Ala-D-Ala. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Analyte | AQC-derivatized D-Ala-D-Ala |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Retention Time | ~5-8 minutes (dependent on the specific gradient) |
| Precursor Ion (m/z) | [M+H]+ of AQC-D-Ala-D-Ala |
| Product Ion (m/z) | 171.1 (characteristic AQC fragment)[4] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualization
Signaling Pathway: D-Ala-D-Ala Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing D-Ala-D-Ala in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. This structure provides mechanical strength and protects the bacterium from osmotic lysis. The terminal D-Ala-D-Ala moiety of the peptidoglycan precursor is the primary target for glycopeptide antibiotics such as vancomycin (B549263).[1][2] These antibiotics bind to D-Ala-D-Ala, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to cell death.[1][3]
Consequently, D-Ala-D-Ala and its associated metabolic pathways are of paramount importance in the field of antibiotic susceptibility testing (AST). Understanding the interactions between antibiotics and this dipeptide, as well as the mechanisms by which bacteria develop resistance, is crucial for the discovery and development of new antimicrobial agents. These application notes provide detailed protocols and methodologies for utilizing D-Ala-D-Ala in various AST formats.
Principle of D-Ala-D-Ala in Antibiotic Action and Resistance
The enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the formation of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-muramyl-tripeptide, a precursor in peptidoglycan synthesis.[4][5] Vancomycin exerts its antimicrobial effect by forming a stable complex with the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby inhibiting cell wall formation.[1][6]
A primary mechanism of resistance to vancomycin, particularly in enterococci, involves a modification of this target. Resistance is mediated by a cluster of genes (the van operon) that leads to the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[7][8] This substitution, particularly the replacement of the terminal D-alanine with D-lactate, results in the loss of a key hydrogen bond with vancomycin, reducing the antibiotic's binding affinity by approximately 1,000-fold and rendering it ineffective.[6][7]
Applications in Antibiotic Susceptibility Testing
The central role of D-Ala-D-Ala in both antibiotic action and resistance makes it a valuable tool in several AST applications:
-
Screening for Novel Antibiotics: Assays can be designed to identify compounds that inhibit D-Ala-D-Ala synthesis or its incorporation into the cell wall.
-
Investigating Mechanisms of Resistance: The presence or absence of D-Ala-D-Ala and its modified counterparts (D-Ala-D-Lac, D-Ala-D-Ser) can be quantified to understand resistance profiles.
-
Characterizing Enzyme Inhibitors: D-Ala-D-Ala ligase is an attractive target for novel antibiotics, and in vitro assays are essential for screening potential inhibitors.[9][10]
-
Probing Cell Wall Synthesis: Isotopically labeled or fluorescently tagged D-Ala-D-Ala analogues can be used to monitor peptidoglycan biosynthesis in real-time and assess the impact of antibiotics.[2][11][12]
Experimental Protocols
Protocol 1: In Vitro D-Ala-D-Ala Ligase (Ddl) Inhibition Assay
This protocol describes a method to screen for inhibitors of D-Ala-D-Ala ligase, a key enzyme in the peptidoglycan synthesis pathway.
Materials:
-
Purified D-Ala-D-Ala ligase (Ddl) enzyme
-
D-alanine
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 40 mM KCl)
-
Test compounds (potential inhibitors)
-
Detection reagent (e.g., malachite green for phosphate (B84403) detection, or radiolabeled substrates)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, D-alanine, and ATP.
-
Addition of Inhibitors: Add various concentrations of the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the purified Ddl enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., ambient temperature or 37°C) for a predetermined time.
-
Detection of D-Ala-D-Ala Formation: Quantify the amount of D-Ala-D-Ala produced. This can be done indirectly by measuring the amount of ADP or phosphate released, or directly using radiolabeled D-alanine and thin-layer chromatography (TLC).[13][14]
-
For Phosphate Detection: Add a malachite green reagent to stop the reaction and measure the absorbance at the appropriate wavelength.
-
For Radiolabeled Assay: Use D-[¹⁴C]Ala and separate the product D-Ala-D-Ala from the substrate D-Ala using TLC. Quantify the radiolabeled spots.[13]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Whole-Cell Based Assay Using Exogenous D-Ala-D-Ala
This protocol can be used to test the susceptibility of vancomycin-dependent enterococci, which require an external source of D-Ala-D-Ala for growth in the presence of vancomycin.
Materials:
-
Bacterial strain (e.g., vancomycin-dependent Enterococcus)
-
Growth medium (e.g., Brain Heart Infusion broth or agar)
-
D-alanyl-D-alanine (DADA) solution
-
Vancomycin
-
Test antibiotics
-
96-well microtiter plates or agar (B569324) plates
-
Incubator
Procedure for Broth Microdilution:
-
Prepare Media: Prepare a series of dilutions of the test antibiotic in growth medium supplemented with a constant, growth-permissive concentration of DADA.[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate the wells of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 3: Fluorescent Labeling of Peptidoglycan Synthesis
This protocol utilizes fluorescently labeled D-amino acids (FDAAs) to visualize and quantify the effects of antibiotics on cell wall synthesis.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
Fluorescent D-amino acid probe (e.g., Cy5-labeled D-alanine)[11]
-
Test antibiotics
-
96-well plates
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Antibiotic Treatment: In a 96-well plate, expose the bacteria to a range of concentrations of the test antibiotic.
-
Fluorescent Labeling: Add the FDAA probe to each well.[11]
-
Incubation: Incubate for a period sufficient for incorporation of the probe into the peptidoglycan (e.g., 4 hours).[11]
-
Washing: Harvest the cells, wash them with PBS to remove unincorporated probe.
-
Analysis: Analyze the fluorescence intensity of the bacterial cells using a flow cytometer. A decrease in fluorescence intensity compared to the untreated control indicates inhibition of peptidoglycan synthesis.[11] The data can be used to determine the MIC.
Data Presentation
Quantitative data from antibiotic susceptibility testing involving D-Ala-D-Ala can be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics in Alanine-Depleted vs. Alanine-Supplemented Media for Staphylococcus aureus
| Strain | Condition | Oxacillin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| MW2 (MRSA) | Alanine-depleted medium | Significantly Decreased | Slightly Decreased |
| Clinical MRSA Strains | Alanine-depleted medium | Significantly Increased Susceptibility | - |
| Newman (MSSA) | Alanine-depleted medium | 4-fold decrease | - |
| Δalr1 mutant | Alanine-depleted medium | Increased Susceptibility | Increased Susceptibility |
| ΔcycA mutant | Alanine-depleted medium | Increased Susceptibility | Increased Susceptibility |
| Data summarized from references[2][16][17]. |
Table 2: Vancomycin and Teicoplanin MICs for Vancomycin-Resistant and -Susceptible Enterococci
| Resistance Type | Precursor Terminus | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| VanA | D-Ala-D-Lac | High Level (e.g., >64) | High Level (e.g., >16) |
| VanB | D-Ala-D-Lac | Variable Levels | Susceptible |
| VanN | D-Ala-D-Ser | Low Level (e.g., 16) | Susceptible (e.g., 0.5) |
| Susceptible | D-Ala-D-Ala | Low Level (e.g., ≤2) | Susceptible (e.g., ≤1) |
| Data compiled from references[8]. |
Visualizations
Caption: Peptidoglycan synthesis pathway and the inhibitory action of vancomycin.
Caption: Biochemical pathway of VanA-type vancomycin resistance.
Caption: General experimental workflow for antibiotic susceptibility testing (AST).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct pathways for modification of the bacterial cell wall by non‐canonical D‐amino acids | The EMBO Journal [link.springer.com]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Design, synthesis and evaluation of D-alanyl-D-alanine ligase inhibitors : an attractive target for the development of antimicrobial agents | DIAL.pr - BOREAL [dial.uclouvain.be]
- 10. pnas.org [pnas.org]
- 11. Fluorescent metabolic labeling-based quick antibiotic susceptibility test for anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of D-Ala-D-Ala for Imaging Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing bacterial cell wall synthesis is crucial for understanding bacterial growth, division, and the mechanisms of action for antibiotics that target this essential pathway. Fluorescent D-amino acids (FDAAs) are powerful tools for in situ, real-time labeling of peptidoglycan (PG) synthesis in a wide range of bacterial species.[1][2] These probes are analogs of D-alanine that are incorporated into the PG structure by the cell's own enzymatic machinery, providing a specific and covalent tag at the sites of active cell wall construction.[1][3][4] This document provides detailed protocols for using FDAAs to label bacterial cells for fluorescence microscopy, along with data to guide probe selection and experimental design.
Principle of the Method
The bacterial cell wall is a dynamic structure composed of long glycan strands cross-linked by short peptides, which typically terminate in a D-Ala-D-Ala motif.[5] FDAAs mimic native D-amino acids and are incorporated into the termini of the peptide stems by periplasmic transpeptidases (both D,D- and L,D-transpeptidases).[3][4][6] This process occurs at the sites of new PG synthesis, allowing for the direct visualization of cellular growth and remodeling.[1][4] Unlike fluorescently-labeled antibiotics such as vancomycin, which bind non-covalently to D-Ala-D-Ala residues, FDAAs form a covalent bond within the PG matrix, offering a stable and persistent signal.[1]
Available Fluorescent D-Amino Acid (FDAA) Probes
A variety of FDAAs have been developed with a range of spectral properties, enabling multicolor labeling experiments and compatibility with different microscopy setups.[2][4][7] The choice of FDAA can impact the signal-to-noise ratio (SNR) of the labeling.[1]
| Probe Name (Abbreviation) | Fluorophore | Excitation (nm) | Emission (nm) | Emission Color | Reference |
| 7-hydroxycoumarin-amino-D-alanine | Coumarin | ~405 | ~450 | Blue | [2][8] |
| Nitrobenzofurazan-amino-D-alanine | Nitrobenzofurazan | ~550 | Green | [2][8] | |
| Fluorescein-D-lysine (FDL) | Fluorescein | ~525 | Green | [2][8] | |
| TAMRA-D-lysine (TDL) | TAMRA | ~575 | Red | [2][8] |
Experimental Protocols
Protocol 1: General FDAA Labeling of Bacterial Cells for Fluorescence Microscopy
This protocol describes a general method for labeling live bacteria with FDAAs. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for specific bacterial species and experimental goals.
Materials:
-
Bacterial culture in the desired growth phase
-
Fluorescent D-amino acid (FDAA) stock solution (e.g., 10-50 mM in DMSO or water)
-
Growth medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS, or cold 70% ethanol) (optional)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Culture Preparation: Grow the bacterial species of interest to the desired optical density in its appropriate growth medium.[9]
-
FDAA Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration typically ranging from 100 µM to 500 µM.[9]
-
Incubation: Incubate the culture under its normal growth conditions. The incubation time can vary from as short as 30 seconds for rapidly growing species like E. coli to several generations for uniform cell wall labeling.[2][8]
-
Pulse Labeling: For visualizing active growth zones, use short incubation times (e.g., 30 seconds to 5 minutes).
-
Uniform Labeling: For observing overall cell morphology, incubate for one or more generations.
-
-
Washing: Harvest the labeled cells by centrifugation (e.g., 5,000 x g for 2 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away the excess, unincorporated FDAA. Repeat this washing step 2-3 times to reduce background fluorescence.[1]
-
Fixation (Optional): If fixation is required, resuspend the final cell pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature or in cold 70% ethanol.[8]
-
Microscopy: Resuspend the washed (and optionally fixed) cells in PBS. Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.
Protocol 2: Virtual Time-Lapse Microscopy using Sequential FDAA Labeling
This technique allows for the chronological tracking of cell wall synthesis by sequentially adding different colored FDAAs.
Procedure:
-
Follow steps 1 and 2 of the General Labeling Protocol with the first FDAA (e.g., a red-emitting probe like TDL).
-
Incubate for a defined period (e.g., 5-15 minutes).
-
Without washing, add the second FDAA (e.g., a green-emitting probe like FDL) to the same culture.
-
Incubate for another defined period.
-
(Optional) A third FDAA (e.g., a blue-emitting probe like HADA) can be added for a third time point.
-
Proceed with the washing, optional fixation, and imaging steps as described in the General Labeling Protocol. The resulting images will show distinct colored bands corresponding to the different periods of cell wall synthesis.[1]
Data Presentation
The following table summarizes typical experimental parameters for FDAA labeling in different bacteria as reported in the literature.
| Application | Bacteria | FDAA(s) | Concentration (µM) | Labeling Duration | Temperature (°C) | Growth Media | Reference |
| General Labeling | E. coli | HADA, NADA, TDL | 500 | Several generations | 37 | LB | [1] |
| General Labeling | B. subtilis | HADA, NADA, TDL | 500 | 20 minutes | 37 | LB | [1] |
| Pulse Labeling | E. coli | FDAAs | 250 - 1000 | 30 seconds | - | - | [1] |
| Virtual Time-Lapse | S. venezuelae | TDL, FDL, HADA | - | 5 minutes each | - | - | [1] |
| In vivo gut microbiota | Mouse model | FDAAs | - | 3-hour interval | - | - | [6][10] |
Visualizations
Mechanism of FDAA Incorporation into Peptidoglycan
Caption: Mechanism of FDAA incorporation into the bacterial cell wall.
Experimental Workflow for FDAA Labeling
Caption: General experimental workflow for fluorescent D-amino acid labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient probe incorporation in the specific bacterial species. | Increase FDAA concentration or incubation time. Try a different FDAA, as some have better incorporation rates.[1] |
| Low metabolic activity of bacteria. | Ensure bacteria are in an active growth phase (e.g., exponential phase). | |
| Incorrect microscope filter set. | Verify that the excitation and emission filters match the spectral properties of the FDAA. | |
| High background | Insufficient washing. | Increase the number of washing steps to thoroughly remove unincorporated probe.[1] |
| Probe precipitation. | Ensure the FDAA is fully dissolved in the stock solution and does not precipitate upon addition to the medium. | |
| Cell death or altered morphology | FDAA toxicity at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Most FDAAs show minimal toxicity. |
Alternative Probes
While FDAAs are versatile, other probes can be used to label the D-Ala-D-Ala motif:
-
Fluorescent Vancomycin: This glycopeptide antibiotic binds non-covalently with high affinity to the terminal D-Ala-D-Ala of PG precursors.[11][12] It is particularly useful for labeling Gram-positive bacteria.[13]
-
Rotor-fluorogenic D-amino acids (RfDAAs): These probes are a newer class of FDAAs that are fluorogenic, meaning they only become fluorescent upon incorporation into the PG.[14] This property allows for wash-free imaging and real-time monitoring of PG synthesis with high temporal resolution.[14]
Conclusion
Fluorescent labeling with D-Ala-D-Ala analogs, particularly FDAAs, is a robust and versatile method for imaging bacterial cell wall synthesis. The protocols and data provided here offer a comprehensive guide for researchers to apply this technology to a wide range of biological questions, from fundamental studies of bacterial growth to the development of novel antimicrobial agents.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 5. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An integrative approach for imaging and quantitative analysis of gut microbiota growth <i>in vivo</i> using fluorescent D-amino acid labeling and fluorescence <i>in situ</i> hybridization [biophysics-reports.org]
- 11. Fluorescence Ratio Imaging Microscopy Shows Decreased Access of Vancomycin to Cell Wall Synthetic Sites in Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ala-D-Ala Affinity Chromatography in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-D-Ala affinity chromatography is a specialized purification technique that leverages the specific binding interaction between the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide and molecules that recognize this motif. This method is particularly relevant in the study of bacterial cell wall biosynthesis and the development of antibiotics. The D-Ala-D-Ala moiety is a key component of peptidoglycan precursors in many bacteria, serving as a target for glycopeptide antibiotics like vancomycin (B549263) and as a substrate for enzymes such as D-Ala-D-Ala carboxypeptidases and transpeptidases (penicillin-binding proteins or PBPs).
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing D-Ala-D-Ala affinity chromatography to purify proteins and other molecules of interest.
Principle of D-Ala-D-Ala Affinity Chromatography
Affinity chromatography is a powerful technique for isolating a specific molecule from a complex mixture.[1] The core principle lies in the reversible interaction between a target molecule and a ligand that is covalently bound to a solid support (resin or matrix).
In D-Ala-D-Ala affinity chromatography, the dipeptide D-Ala-D-Ala acts as the immobilized ligand. When a sample containing a mixture of proteins is passed through the chromatography column, proteins with a specific affinity for the D-Ala-D-Ala motif will bind to the resin, while other molecules will flow through.[1] The bound proteins can then be eluted by changing the buffer conditions to disrupt the binding interaction, yielding a purified sample of the target protein.
Applications
The primary applications of D-Ala-D-Ala affinity chromatography are centered around the study of bacterial cell wall synthesis and antibiotic mechanisms:
-
Purification of Glycopeptide Antibiotics: This technique has been successfully used to purify vancomycin from bacterial culture broths. Vancomycin specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, making it an ideal candidate for purification on a D-Ala-D-Ala functionalized resin.[2]
-
Isolation of D-Ala-D-Ala Ligases: These enzymes are crucial for the synthesis of the D-Ala-D-Ala dipeptide itself. By using a D-Ala-D-Ala matrix, these ligases can be specifically captured and purified for further study.
-
Purification of D-Ala-D-Ala Carboxypeptidases and Transpeptidases (PBPs): These enzymes recognize and process the D-Ala-D-Ala motif in peptidoglycan. Affinity chromatography with a D-Ala-D-Ala ligand can be a valuable tool for their isolation and characterization, complementing traditional methods that use penicillin-based affinity matrices.
-
Screening for Novel Antibiotics: A D-Ala-D-Ala affinity column can be used as a tool to screen for new compounds from natural product extracts or synthetic libraries that bind to this critical bacterial motif.[2]
-
Studying Protein-Ligand Interactions: The affinity matrix can be employed to study the binding kinetics and specificity of various proteins and small molecules with the D-Ala-D-Ala dipeptide.
Data Presentation: Performance of D-Ala-D-Ala Affinity Chromatography
While extensive quantitative data for a wide range of proteins is not yet broadly available in the literature, the following tables summarize the expected performance based on the successful purification of vancomycin and the principles of affinity chromatography.
Table 1: Purification of Vancomycin using D-Ala-D-Ala Silica (B1680970) Gel
| Parameter | Value | Reference |
| Matrix | D-Ala-D-Ala coupled silica gel | [2] |
| Sample | Culture broth of Amycolatopsis orientalis | [2] |
| Binding Conditions | Aqueous solution (Milli-Q water) | [2] |
| Elution Conditions | 50 mM Trifluoroacetic Acid (TFA) in Methanol (MeOH) | [2] |
| Purity | High (as determined by LC-MS and antimicrobial activity) | [2] |
| Yield | Not explicitly quantified, but sufficient for activity assays | [2] |
Table 2: Theoretical Performance for Purification of D-Ala-D-Ala Binding Proteins
| Target Protein | Expected Binding Affinity | Potential Elution Strategy | Expected Purification Fold |
| D-Ala-D-Ala Carboxypeptidase | Moderate to High | pH change, competitive elution with free D-Ala-D-Ala | >100-fold |
| D-Ala-D-Ala Ligase | Moderate | Salt gradient, competitive elution | >50-fold |
| Vancomycin-like Glycopeptides | High | Low pH, denaturing agents | >1000-fold |
Note: The values in Table 2 are estimations based on the principles of affinity chromatography and the known interactions of these proteins. Actual results will vary depending on the specific protein, expression system, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of D-Ala-D-Ala Affinity Resin
This protocol is adapted from the synthesis of D-Ala-D-Ala silica gel for vancomycin purification.[2]
Materials:
-
Amino-functionalized silica gel
-
N-tert-Butoxycarbonyl-D-alanyl-D-alanine (Boc-D-Ala-D-Ala)
-
Bromoacetic acid
-
Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel with reflux condenser
Procedure:
-
Synthesis of Bromoacetyl-D-Ala-D-Ala-OtBu: a. Dissolve Boc-D-Ala-D-Ala in DCM. b. Add bromoacetic acid and peptide coupling reagents. c. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). d. Purify the product by column chromatography.
-
Immobilization on Amino Silica Gel: a. Suspend amino-functionalized silica gel in DMF. b. Add the purified bromoacetyl-D-Ala-D-Ala-OtBu. c. Reflux the mixture with stirring for several hours. d. Cool the mixture, filter the silica gel, and wash extensively with DMF, DCM, and MeOH to remove unreacted material.
-
Deprotection of the Carboxylic Acid: a. Suspend the functionalized silica gel in a solution of TFA in DCM (e.g., 50% v/v). b. Stir at room temperature for 1-2 hours to remove the tert-butyl protecting group. c. Filter the resin and wash thoroughly with DCM, MeOH, and finally with Milli-Q water to neutralize and remove residual TFA. d. The D-Ala-D-Ala affinity resin is now ready for use. Store in a suitable buffer with a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
Protocol 2: General Protein Purification using D-Ala-D-Ala Affinity Chromatography
Materials:
-
D-Ala-D-Ala affinity resin
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5; or Binding Buffer containing a high concentration of free D-Ala-D-Ala)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Clarified protein sample (e.g., cell lysate supernatant)
Procedure:
-
Column Packing and Equilibration: a. Pack the D-Ala-D-Ala affinity resin into a chromatography column according to the manufacturer's instructions. b. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate appropriate for the resin.
-
Sample Loading: a. Load the clarified protein sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin. b. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the column.
-
Washing: a. Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: a. Elute the bound protein using the Elution Buffer. b. For pH-based elution, use a step gradient of the low pH Elution Buffer. c. For competitive elution, use a step or linear gradient of increasing concentrations of free D-Ala-D-Ala in the Binding Buffer. d. Collect fractions throughout the elution process.
-
Neutralization and Analysis: a. If a low pH elution buffer was used, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer. b. Analyze the collected fractions for the presence of the purified protein by methods such as SDS-PAGE, Western blotting, or activity assays. c. Pool the fractions containing the purified protein.
-
Column Regeneration and Storage: a. Regenerate the column by washing with several CVs of high and low pH buffers, followed by re-equilibration with the Binding/Wash Buffer. b. For long-term storage, wash the column with water and then with a solution containing a bacteriostatic agent (e.g., 20% ethanol). Store at 4°C.
Visualizations
Experimental Workflow
Caption: Workflow for D-Ala-D-Ala Affinity Chromatography.
Signaling Pathway: Vancomycin Resistance
Vancomycin resistance in bacteria like Enterococcus faecium involves a sophisticated signaling pathway that alters the target of the antibiotic, the D-Ala-D-Ala terminus of peptidoglycan precursors. This process is primarily regulated by the VanRS two-component system.
Caption: Vancomycin Resistance Signaling Pathway.
References
Probing a Key Antibiotic Interaction: Experimental Protocols for Studying Vancomycin and D-Ala-D-Ala
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed guide of experimental methodologies for investigating the critical interaction between the antibiotic vancomycin (B549263) and its bacterial target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, has been compiled to support researchers and scientists in the field of drug development. These application notes provide comprehensive protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, facilitating a deeper understanding of this fundamental antibiotic mechanism.
Vancomycin's efficacy relies on its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria, thereby inhibiting cell wall synthesis.[1][2][3] The emergence of vancomycin-resistant strains, which often substitute D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), underscores the importance of thoroughly characterizing this interaction to develop new therapeutic strategies.[1][3] This guide offers standardized protocols and data presentation formats to ensure consistency and comparability across different studies.
Quantitative Analysis of Vancomycin-D-Ala-D-Ala Binding
A summary of quantitative data from various studies is presented below, offering a comparative overview of the binding affinities and thermodynamic parameters that characterize the vancomycin-D-Ala-D-Ala interaction.
| Technique | Ligand | Dissociation Constant (Kd) | Association Constant (Ka) | Enthalpy (ΔH) | Entropy (TΔS) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | Acyl-L-Lys-D-Ala-D-Ala | - | - | Largely enthalpy-driven | Entropic penalty | 1:1 | [4][5] |
| Isothermal Titration Calorimetry (ITC) | Peptidoglycan surrogates | - | - | Enthalpy-driven | Entropic drawback | 1:1 | [4] |
| Surface Plasmon Resonance (SPR) | D-Ala-D-Ala on SAM | ~1.1 µM | - | - | - | - | [6] |
| Surface Plasmon Resonance (SPR) | Lys-D-Ala-D-Ala peptide | 474 ± 20 nM | - | - | - | - | [7] |
| Trivalent System | Trivalent D-Ala-D-Ala derivative | ~4 x 10-17 M | - | Additive gain | - | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the study of the vancomycin-D-Ala-D-Ala interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[9]
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the vancomycin-D-Ala-D-Ala interaction.
Materials:
-
Microcalorimeter (e.g., MicroCal ITC200)[9]
-
Vancomycin hydrochloride
-
D-Ala-D-Ala dipeptide or a suitable analogue (e.g., N-acetyl-D-Ala-D-Ala)
-
Identical buffer for both vancomycin and D-Ala-D-Ala solutions (e.g., PBS or as required for sample stability) to minimize heats of dilution.[9]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of vancomycin (typically 5-50 µM in the cell) and a stock solution of the D-Ala-D-Ala ligand (typically 10-20 times the concentration of vancomycin in the syringe).[9] The exact concentrations should be determined empirically.
-
Ensure both solutions are in identical, degassed buffer to avoid artifacts from buffer mismatch and bubble formation.[9]
-
Centrifuge or filter samples to remove any aggregates.[9]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[10]
-
Load the vancomycin solution into the sample cell and the D-Ala-D-Ala solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the D-Ala-D-Ala solution into the vancomycin solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n. ΔS can then be calculated from the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the vancomycin-D-Ala-D-Ala interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Vancomycin
-
D-Ala-D-Ala ligand with a functional group for immobilization
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject the D-Ala-D-Ala ligand over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of vancomycin (analyte) over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of vancomycin to the surface.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Generate sensorgrams (plots of RU versus time) for each vancomycin concentration.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the vancomycin-D-Ala-D-Ala complex in solution.[11]
Objective: To identify the specific atoms involved in the interaction and to determine the solution structure of the complex.
Materials:
-
High-field NMR spectrometer
-
Vancomycin
-
Isotopically labeled (e.g., ¹³C, ¹⁵N) D-Ala-D-Ala (optional, for more detailed studies)
-
NMR buffer (e.g., deuterated water or DMSO)[11]
Protocol:
-
Sample Preparation:
-
Dissolve vancomycin and the D-Ala-D-Ala ligand in the appropriate deuterated solvent.
-
Prepare samples with varying molar ratios of vancomycin to D-Ala-D-Ala.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY, HSQC) NMR spectra for the free and bound forms of the molecules.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra.
-
Analyze the chemical shift perturbations (CSPs) upon complex formation to identify the residues at the binding interface.
-
Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine intermolecular distances and calculate the three-dimensional structure of the complex.[12]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the vancomycin-D-Ala-D-Ala complex in the solid state.[13][14]
Objective: To determine the precise three-dimensional atomic structure of the vancomycin-D-Ala-D-Ala complex.
Materials:
-
Vancomycin
-
Crystallization reagents (buffers, precipitants, salts)
-
X-ray diffraction equipment
Protocol:
-
Crystallization:
-
Prepare a solution of the vancomycin-N-acetyl-D-Ala-D-Ala complex.
-
Screen a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion methods) to find conditions that yield well-diffracting crystals.[13][14] A reported successful condition involves using imidazole (B134444) maleic buffer at pH 7.6.[13][14]
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.[13][14]
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the complex into the electron density map.
-
Refine the model against the diffraction data to obtain the final high-resolution structure.
-
Molecular Interaction Pathway
The interaction between vancomycin and D-Ala-D-Ala is a classic example of molecular recognition, driven by a network of hydrogen bonds and hydrophobic interactions.[2][15]
By providing these detailed protocols and a centralized repository of quantitative data, this guide aims to accelerate research efforts in overcoming antibiotic resistance and developing next-generation therapeutics.
References
- 1. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. A 1H nuclear magnetic resonance study of the interactions of vancomycin with N-acetyl-D-alanyl-D-alanine and related peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]
Application Notes and Protocols for Measuring D-Ala-D-Ala Incorporation into Peptidoglycan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting against osmotic lysis.[1] The biosynthesis of PG is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps, making it an excellent target for antimicrobial drugs.[2] A key step in the synthesis of the pentapeptide precursor of PG is the formation of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is catalyzed by the D-Ala-D-Ala ligase (Ddl).[3][4] This D-Ala-D-Ala moiety is crucial for the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs).[5]
The vital role of the D-Ala-D-Ala terminus is highlighted by the mechanism of action of glycopeptide antibiotics such as vancomycin (B549263), which bind to this dipeptide and sterically hinder the transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis.[6][7][8][9] Resistance to vancomycin often involves the substitution of the terminal D-Ala with D-lactate (D-Lac) or D-serine, which reduces the binding affinity of the antibiotic.[8][10]
Consequently, measuring the incorporation of D-Ala-D-Ala into peptidoglycan is critical for:
-
Screening for novel antibiotics that target peptidoglycan biosynthesis.
-
Characterizing the mechanism of action of new and existing antimicrobial agents.
-
Investigating mechanisms of antibiotic resistance.
-
Studying the fundamental processes of bacterial cell wall synthesis and remodeling.
This document provides detailed protocols for three distinct methods to measure and visualize D-Ala-D-Ala incorporation into peptidoglycan: an in vitro D-Ala-D-Ala ligase activity assay, a whole-cell peptidoglycan biosynthesis assay, and an in situ fluorescent labeling method using D-amino acid analogs.
Signaling Pathways and Experimental Workflows
Caption: Peptidoglycan biosynthesis pathway highlighting the cytoplasmic synthesis of precursors, including the Ddl-catalyzed formation of D-Ala-D-Ala, and subsequent steps at the membrane and in the periplasm.
Caption: Overview of the experimental workflows for the three distinct protocols for measuring D-Ala-D-Ala incorporation and peptidoglycan synthesis.
Protocol 1: In Vitro D-Ala-D-Ala Ligase (Ddl) Activity Assay
This protocol measures the activity of the D-Ala-D-Ala ligase enzyme by quantifying one of the reaction products, inorganic phosphate (Pi), which is released from the hydrolysis of ATP.[3][11] This assay is suitable for high-throughput screening of potential Ddl inhibitors.
Materials:
-
Purified D-Ala-D-Ala ligase (Ddl) from the bacterium of interest (e.g., E. coli).
-
10x Assay Buffer (e.g., 200 mM HEPES pH 7.5, 1 M KCl, 50 mM MgCl₂).
-
100x D-Alanine substrate solution (in water).
-
100x ATP solution (in water).
-
Phosphate detection reagent (e.g., a malachite green-based dye like Dye MPA3000).
-
Microplate reader capable of measuring absorbance at ~650 nm.
-
384-well or 96-well microplates.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the Ddl enzyme in 1x Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Prepare a premix containing the Ddl enzyme in 1x Assay Buffer.
-
Prepare a 10x substrate mix by combining the 100x D-Alanine and 100x ATP solutions and diluting with water.
-
-
Reaction Setup (384-well format):
-
Add 27 µL of the enzyme premix to each well of the microplate.
-
Add 1 µL of test compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 3 µL of the 10x substrate mix to each well. The final reaction volume is 30 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of product formation.
-
-
Detection:
-
Stop the reaction and detect the generated inorganic phosphate by adding 45 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 5-10 minutes to allow color development.
-
Measure the absorbance at 650 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Determine the IC₅₀ value for active compounds by plotting percent inhibition against a range of inhibitor concentrations.
-
| Parameter | Typical Value/Range | Reference |
| Final D-Ala Concentration | 1 - 100 mM | [12] |
| Final ATP Concentration | 5 µM - 5 mM | [12] |
| Incubation Time | 30 - 60 minutes | [3] |
| Detection Wavelength | 650 nm (for malachite green) | [3][11] |
| D-cycloserine IC₅₀ | 1.7 µg/mL (in a coupled assay) | [13] |
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay
This protocol measures the overall incorporation of precursors into the peptidoglycan of whole bacterial cells.[14] It utilizes osmotically stabilized cells that have been permeabilized by freeze-thawing, allowing the entry of radiolabeled precursors from the medium. While this assay measures the entire pathway from UDP-GlcNAc, it is sensitive to inhibitors of D-Ala-D-Ala incorporation as this is an essential step.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli).
-
Growth medium (e.g., LB broth).
-
Spheroplasting buffer (e.g., Tris-HCl with sucrose).
-
Radiolabeled precursor: [¹⁴C]UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂).
-
Filtration apparatus with filter membranes (e.g., nitrocellulose).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Test compounds (potential inhibitors).
Methodology:
-
Preparation of Permeabilized Cells:
-
Grow the bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation and wash them.
-
Resuspend the cells in a spheroplasting buffer to create osmotically stabilized cells.
-
Subject the cell suspension to a freeze-thaw cycle (e.g., freezing in liquid nitrogen and thawing at room temperature) to permeabilize the membranes.
-
Determine the cell concentration (e.g., wet weight).
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the assay buffer, a defined amount of permeabilized cells (e.g., 0.2 mg wet weight), and the test compound or vehicle control.
-
Initiate the reaction by adding [¹⁴C]UDP-GlcNAc to a final concentration of approximately 0.25 µM.
-
Incubate the reaction mixture at 37°C for a set time (e.g., 25 minutes), ensuring linearity of product formation.[14]
-
-
Quenching and Filtration:
-
Stop the reaction by adding a strong acid (e.g., 8% SDS or trichloroacetic acid).
-
Boil the samples for 5-10 minutes to ensure cell lysis and denaturation of proteins.
-
Cool the samples on ice.
-
Filter the contents of each tube through a filter membrane, which will trap the insoluble, radiolabeled peptidoglycan.
-
Wash the filter several times with water to remove unincorporated radiolabel.
-
-
Quantification:
-
Place the filter membrane into a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of incorporated [¹⁴C]UDP-GlcNAc based on the counts per minute (CPM) and the specific activity of the radiolabel.
-
Determine the percent inhibition for test compounds relative to the vehicle control.
-
| Antibiotic | Target Enzyme | IC₅₀ (in E. coli whole-cell assay) | Reference |
| Fosfomycin | MurA | 1 µM | [14] |
| D-cycloserine | Alr, Ddl | ~10 µM | [14] |
| Flavomycin | Transglycosylase | ~10 µM | [14] |
| Ampicillin | Transpeptidase (PBP) | >100 µM | [14] |
Protocol 3: In Situ Labeling with Fluorescent D-Amino Acids (FDAAs)
This protocol uses fluorescently labeled D-amino acids (FDAAs) to visualize active sites of peptidoglycan synthesis in living bacteria.[15][16][17] The bacterial transpeptidases incorporate these probes into the cell wall, providing a direct readout of PG synthesis and remodeling.[17][18]
Materials:
-
Bacterial strain of interest.
-
Appropriate growth medium.
-
Fluorescent D-amino acid (FDAA) probe (e.g., HADA - blue, NADA - green, TDL - red).[19]
-
Phosphate-buffered saline (PBS) or other suitable wash buffer.
-
Fixative (e.g., cold 70% ethanol (B145695) or 4% formaldehyde).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets.
Methodology:
-
Cell Culture and Labeling:
-
Grow the bacterial culture to the desired growth phase (e.g., exponential phase).
-
Add the FDAA probe directly to the growing culture at a final concentration typically ranging from 100 µM to 500 µM.
-
Incubate for a duration appropriate for the research question and the bacterial growth rate. This can be a short "pulse" (e.g., 30 seconds to 5 minutes for fast-growing species like E. coli) or a longer continuous labeling period.[15][19]
-
-
Washing and Fixation:
-
To stop the labeling, harvest the cells by centrifugation.
-
Wash the cells 2-3 times with PBS to remove unincorporated FDAA.
-
(Optional) Fix the cells by resuspending the pellet in a fixative solution (e.g., cold 70% ethanol) and incubating for a short period. Fixation can help preserve cell morphology and stop further metabolic activity.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Visualize the cells using a fluorescence microscope equipped with filters corresponding to the excitation and emission spectra of the FDAA used. For example, HADA (blue) can be visualized with a DAPI filter set.
-
-
Data Analysis:
-
Capture images of the labeled bacteria.
-
Analyze the images to determine the subcellular localization of peptidoglycan synthesis (e.g., at the septum in dividing cells, along the lateral walls, or at the poles).
-
For "virtual time-lapse" experiments, sequential pulses with different colored FDAAs can be used to track the progression of cell wall growth over time.[15]
-
| FDAA Probe | Color | Excitation Max (nm) | Emission Max (nm) | Reference |
| HADA | Blue | ~405 | ~450 | [19] |
| NADA | Green | ~460 | ~520 | [19] |
| TDL | Red | ~555 | ~580 | [19] |
| Atto₆₁₀ADA | Far-Red | ~614 | ~631 | [17] |
References
- 1. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. pnas.org [pnas.org]
- 11. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 12. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel assay of bacterial peptidoglycan synthesis for natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. search.library.newschool.edu [search.library.newschool.edu]
Application Notes and Protocols for the In Vitro Reconstitution of the D-Ala-D-Ala Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The D-alanine-D-alanine (D-Ala-D-Ala) biosynthesis pathway is a critical process in bacteria, providing the essential precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This pathway is absent in eukaryotes, making it an attractive target for the development of novel antibacterial agents. The in vitro reconstitution of this pathway, involving the enzymes D-alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl), provides a powerful platform for high-throughput screening of potential inhibitors and for detailed mechanistic studies of these enzymes.
This document provides detailed application notes and experimental protocols for the expression, purification, and functional characterization of the key enzymes in the D-Ala-D-Ala biosynthesis pathway. Furthermore, it describes a coupled enzyme assay to reconstitute the entire pathway in vitro, enabling the direct measurement of D-Ala-D-Ala synthesis from L-alanine.
Signaling Pathway
The D-Ala-D-Ala biosynthesis pathway consists of two key enzymatic steps:
-
Racemization of L-alanine to D-alanine: Catalyzed by D-alanine racemase (Alr), this step provides the D-alanine substrate required for the subsequent ligation reaction.[1][2]
-
Ligation of two D-alanine molecules: D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-Ala-D-Ala.[3][4]
Experimental Workflow
The in vitro reconstitution of the D-Ala-D-Ala biosynthesis pathway involves the following key steps:
-
Cloning and Expression: The genes encoding Alr and Ddl are cloned into suitable expression vectors.
-
Protein Purification: Recombinant Alr and Ddl are overexpressed in an expression host (e.g., E. coli) and purified to homogeneity.
-
Enzyme Activity Assays: The catalytic activity of the individual purified enzymes is confirmed using specific assays.
-
Coupled Pathway Reconstitution: The purified Alr and Ddl are combined in a single reaction to reconstitute the complete pathway, and the final product, D-Ala-D-Ala, is quantified.
Data Presentation
Table 1: Kinetic Parameters of D-alanine Racemase (Alr)
| Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Streptococcus iniae | L-alanine | 33.11 | 2426 | [1] |
| Streptococcus iniae | D-alanine | 14.36 | 963.6 | [1] |
| Streptococcus pneumoniae | L-alanine | 1.92 | 84.8 | [5] |
| Streptococcus pneumoniae | D-alanine | 2.10 | 87.0 | [5] |
One unit (U) is defined as the amount of enzyme that catalyzes the racemization of 1 µmol of substrate per minute.[5]
Table 2: Reagents for D-alanine-D-alanine Ligase (Ddl) Activity Assay
| Reagent | Stock Concentration | Final Concentration |
| HEPES, pH 8.0 | 1 M | 50 mM |
| Triton X-114 | 10% (v/v) | 0.005% |
| MgCl2 | 1 M | 5 mM |
| (NH4)2SO4 | 1 M | 6.5 mM |
| KCl | 1 M | 10 mM |
| D-alanine | 100 mM | 700 µM |
| ATP | 10 mM | 100 µM |
| Purified DdlB | Variable | Variable |
| Test Compound (in DMSO) | Variable | Variable |
Final DMSO concentration should be kept constant, e.g., 5%.[4]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Alr and Ddl
This protocol describes the general steps for expressing and purifying His-tagged Alr and Ddl from E. coli. Optimization may be required for specific constructs and expression hosts.
Materials:
-
E. coli BL21(DE3) cells harboring the expression vector with the alr or ddl gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Collect the fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against PBS (pH 7.4) to remove imidazole.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Protocol 2: D-alanine Racemase (Alr) Activity Assay
This assay measures the conversion of D-alanine to L-alanine, which is then deaminated by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically.[6]
Materials:
-
Purified Alr enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
D-alanine solution.
-
NAD+ solution.
-
L-alanine dehydrogenase.
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, D-alanine (e.g., 0.01–50 mM), and NAD+ (e.g., 1 mM).
-
Add L-alanine dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the purified Alr enzyme.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol 3: D-alanine-D-alanine Ligase (Ddl) Activity Assay
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP hydrolysis that is coupled to the ligation of two D-alanine molecules. The released Pi is detected using a malachite green-based colorimetric method.[4]
Materials:
-
Purified Ddl enzyme.
-
Assay buffer (50 mM HEPES, pH 8.0, 0.005% Triton X-114, 5 mM MgCl2, 6.5 mM (NH4)2SO4, 10 mM KCl).[4]
-
D-alanine solution.
-
ATP solution.
-
Malachite green reagent.
-
Microplate reader capable of reading absorbance at 650 nm.
Procedure:
-
Prepare the reaction mixture in a microplate well containing assay buffer, D-alanine (e.g., 700 µM), and the purified Ddl enzyme.
-
If screening for inhibitors, add the test compound at this stage.
-
Initiate the reaction by adding ATP (e.g., 100 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow color development.
-
Measure the absorbance at 650 nm.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi produced.
Protocol 4: In Vitro Reconstitution of the Coupled D-Ala-D-Ala Biosynthesis Pathway
This protocol combines the purified Alr and Ddl enzymes to reconstitute the entire pathway, starting from L-alanine. The production of D-Ala-D-Ala can be monitored by detecting the consumption of ATP or the production of ADP or inorganic phosphate, as described in the Ddl assay.
Materials:
-
Purified Alr and Ddl enzymes.
-
Assay buffer (as in Protocol 3).
-
L-alanine solution.
-
ATP solution.
-
Reagents for detecting ATP consumption, ADP production, or Pi production.
Procedure:
-
Prepare the reaction mixture in a microplate well containing assay buffer, L-alanine (as the starting substrate), purified Alr, and purified Ddl.
-
If screening for inhibitors of the entire pathway, add the test compound at this stage.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction and measure the amount of ATP remaining, or the amount of ADP or Pi produced, using a suitable detection method (e.g., malachite green for Pi, or a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for ADP).
-
The rate of D-Ala-D-Ala formation can be inferred from the rate of ATP consumption or product formation.
Conclusion
The in vitro reconstitution of the D-Ala-D-Ala biosynthesis pathway provides a robust and versatile system for studying the individual enzymes and the overall pathway. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and industry to establish this platform for applications ranging from fundamental enzymology to high-throughput drug screening. The modular nature of this reconstituted system also allows for the investigation of enzymes from different bacterial species, facilitating the discovery of broad-spectrum or species-specific inhibitors.
References
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine racemase - Wikipedia [en.wikipedia.org]
- 3. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cloning, Expression, and Characterization of D-alanine-D-alanine Ligase
Introduction
D-alanine-D-alanine ligase (Ddl) is an essential bacterial enzyme that plays a critical role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This ATP-dependent enzyme, belonging to the ATP-grasp ligase family, catalyzes the formation of a D-alanyl-D-alanine dipeptide from two D-alanine molecules.[3][4] This dipeptide is a crucial precursor for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[5] Due to its essential function in bacteria and absence in eukaryotes, Ddl is a well-established and attractive target for the development of novel antibacterial agents.[6][7] Inhibitors like D-cycloserine target this enzyme, disrupting cell wall synthesis and leading to bacterial cell death.[3][8] The cloning and expression of the ddl gene in heterologous systems, such as Escherichia coli, are fundamental for various research and drug development applications, including high-throughput screening of potential inhibitors, detailed enzymatic studies, and structural biology analyses.[2][9]
These protocols provide a comprehensive workflow for the cloning of the ddl gene, its expression in E. coli, and the subsequent purification and functional characterization of the recombinant Ddl enzyme.
I. Experimental Workflow and Methodologies
The overall process for obtaining and characterizing recombinant D-alanine-D-alanine ligase involves a series of sequential steps, from the initial amplification of the target gene to the final analysis of the purified enzyme's activity.
Figure 1: General workflow for cloning, expression, and characterization of D-alanine-D-alanine ligase.
II. Detailed Experimental Protocols
Protocol 1: Cloning of the ddl Gene
This protocol describes the amplification of the ddl gene from bacterial genomic DNA and its insertion into an expression vector.
-
Gene Amplification (PCR):
-
Isolate high-quality genomic DNA from a bacterial source (e.g., Bacillus megaterium, E. coli).[2]
-
Design PCR primers specific to the ddl gene sequence. Incorporate restriction enzyme sites (e.g., XhoI, XbaI) into the 5' ends of the forward and reverse primers for directional cloning.[2][10] Add 6 extra bases upstream of the restriction site to ensure efficient digestion.[10]
-
Perform PCR using a high-fidelity DNA polymerase to amplify the ddl gene. A typical reaction might yield a fragment of approximately 1 kb.[2]
-
Analyze the PCR product via agarose (B213101) gel electrophoresis to confirm the size and purity of the amplified fragment.
-
-
Vector and Insert Preparation (Restriction Digest):
-
Purify the amplified ddl gene fragment from the agarose gel or using a PCR cleanup kit.[10]
-
Select a suitable expression vector, such as pET-29a(+), which contains a strong inducible promoter (e.g., T7).[2]
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., XhoI and XbaI) according to the manufacturer's instructions.[2][11]
-
Purify the digested vector and insert to remove enzymes and small DNA fragments.[10]
-
-
Ligation:
-
Transformation and Screening:
-
Transform a suitable strain of competent E. coli cells (e.g., BL21(DE3)pLysS) with the ligation mixture via heat shock or electroporation.[2][11]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-29a(+)) for selection.[2]
-
Incubate overnight at 37°C.
-
Select several colonies and verify the presence and correct orientation of the insert by colony PCR and/or restriction digestion of purified plasmid DNA.
-
Confirm the sequence of the cloned ddl gene by Sanger sequencing.[12]
-
Protocol 2: Expression and Purification of Recombinant Ddl
-
Protein Expression:
-
Inoculate a single colony of E. coli BL21(DE3)pLysS harboring the recombinant plasmid (e.g., pET29a-ddl) into 20 mL of LB medium with the appropriate antibiotic.[4]
-
Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (A600) reaches 0.5-0.6.[4]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[2][4]
-
Continue to culture the cells for an additional 16 hours at a reduced temperature (e.g., 16°C) to enhance protein solubility.[4]
-
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 20 minutes).[4]
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.3, 10 mM MgCl2).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
If using a vector that adds a polyhistidine tag (His-tag) to the recombinant protein (e.g., pET16b), purify the Ddl enzyme from the clarified lysate using Nickel-NTA affinity chromatography.[4]
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged Ddl protein using a buffer containing a high concentration of imidazole.
-
-
Purity Analysis:
-
Assess the purity and molecular weight of the purified Ddl protein using SDS-PAGE. The expected molecular weight is typically around 35-40 kDa.[2]
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Protocol 3: D-alanine-D-alanine Ligase Activity Assay
The activity of Ddl can be measured by quantifying one of the reaction products, either ADP or inorganic phosphate (B84403) (Pi).[3]
-
Coupled Spectrophotometric Assay (ADP Detection):
-
This assay measures ADP formation by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]
-
Prepare a reaction mixture containing: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate (B86563) dehydrogenase, and 25 units/mL pyruvate (B1213749) kinase.[5]
-
Add varying concentrations of D-alanine and ATP to the mixture.
-
Initiate the reaction by adding a known amount of purified Ddl enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
-
Malachite Green Colorimetric Assay (Phosphate Detection):
-
This assay quantifies the inorganic phosphate (Pi) released during the ATP hydrolysis step of the ligase reaction.[13][14]
-
Prepare a reaction mixture containing: 50 mM HEPES pH 8.0, 3.25 mM MgCl2, 6.5 mM (NH4)2SO4, 700 µM D-alanine, and 500 µM ATP.[13]
-
Initiate the reaction by adding the purified Ddl enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes).[4][13]
-
Stop the reaction and add a malachite green reagent, which forms a colored complex with free phosphate.[14]
-
Determine the amount of phosphate produced by comparison to a standard curve.
-
III. Data Presentation
Quantitative data from cloning, expression, and characterization experiments are summarized below.
Table 1: Examples of Cloning and Expression Systems for D-alanine-D-alanine Ligase
| Source Organism | Gene | Vector | Promoter | Host Strain | Inducer | Expressed Protein Size (kDa) | Reference |
|---|---|---|---|---|---|---|---|
| Escherichia coli | ddl | pDOC87 | λ PL | E. coli M72 | - | Not specified | [9][16] |
| Bacillus megaterium | ddl | pET-29a(+) | T7 | E. coli BL21(DE3)pLysS | 1 mM IPTG | ~40 | [2] |
| Thermus thermophilus | TtDdl | pET16b | T7 | E. coli BL21(DE3) | 1 mM IPTG | ~34.7 |[4] |
Table 2: Reported Kinetic Parameters for D-alanine-D-alanine Ligase
| Enzyme Source | Substrate | Km | kcat | Reference |
|---|---|---|---|---|
| Aeromonas hydrophila | ATP | 54.1 ± 9.1 µM | Not reported | [17] |
| Aeromonas hydrophila | D-alanine | 1.01 ± 0.19 mM | Not reported | [17] |
| Enterococcus faecalis | D-alanine | 3-fold decrease with 10 mM KCl | 1.4-fold increase with 10 mM KCl |[4] |
Table 3: Examples of Inhibitors for D-alanine-D-alanine Ligase
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|
| D-cycloserine | General | Competitive | Not specified | [3][8] |
| LFM-A13 | Not specified | ATP Competitive | 185 µM | [6] |
| Phosphinates/Phosphonates | E. coli (DdlA, DdlB) | Reversible, mimics intermediates | Varies | [18] |
| (1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid | E. coli | Slow-binding | Not specified |[9] |
IV. Catalytic Pathway Visualization
The enzymatic reaction catalyzed by D-alanine-D-alanine ligase proceeds via a two-step mechanism involving the formation of a phosphorylated intermediate.
Figure 2: Two-step catalytic mechanism of D-alanine-D-alanine ligase.[4][5]
References
- 1. proteopedia.org [proteopedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 4. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP competitive inhibitors of D-alanine-D-alanine ligase based on protein kinase inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of the D-alanine:D-alanine ligase lid loop: a molecular modeling and bioactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Traditional Cloning Basics | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Sequencing of the ddl gene and modeling of the mutated D-alanine:D-alanine ligase in glycopeptide-dependent strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 (ProFoldin Product Code: DDA100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 15. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 16. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of D-Ala-D-Ala Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanyl-D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is an essential component of the peptidoglycan precursor, which is vital for the integrity and survival of the bacterial cell wall.[1][2][3][4][5] As this enzyme is absent in humans, it represents a prime target for the development of novel antibiotics.[1] The well-known antibiotic, D-cycloserine, exerts its effect by inhibiting D-Ala-D-Ala ligase, validating this enzyme as a therapeutic target.[1][4][6][7][8]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of D-Ala-D-Ala ligase. The described methods are robust, scalable, and suitable for screening large compound libraries.
Mechanism of Action of D-Ala-D-Ala Ligase
D-Ala-D-Ala ligase catalyzes the formation of a peptide bond between two molecules of D-alanine in an ATP-dependent manner. The reaction proceeds through a two-step mechanism involving an acylphosphate intermediate.[2][6] First, one molecule of D-alanine reacts with ATP to form a D-alanyl-adenylate intermediate and pyrophosphate. Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of the D-Ala-D-Ala dipeptide and the release of AMP. The overall reaction can be summarized as:
2 D-alanine + ATP → D-Ala-D-Ala + ADP + Pi
This pathway is a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Caption: Mechanism of D-Ala-D-Ala Ligase in Peptidoglycan Biosynthesis.
High-Throughput Screening Assays
Two primary types of biochemical assays are commonly used for HTS of D-Ala-D-Ala ligase inhibitors. Both are based on the detection of one of the reaction products, either inorganic phosphate (B84403) (Pi) or adenosine (B11128) diphosphate (B83284) (ADP).
Phosphate Detection Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate produced during the ligase reaction. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[3][9][10][11]
Materials and Reagents:
-
Recombinant D-Ala-D-Ala ligase (purified)
-
D-alanine
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 0.005% Triton X-114[3]
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent (commercial kits available or prepared in-house)
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., D-cycloserine as a positive control, DMSO as a negative control) into a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing D-Ala-D-Ala ligase, D-alanine, and ATP in the assay buffer. Recommended final concentrations are 700 µM D-alanine and 100 µM ATP.[3]
-
Reaction Initiation: Add the enzyme/substrate master mix to each well of the plate to start the reaction. The final reaction volume is typically 50 µL.[3]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[3]
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well.[3]
-
Incubation: Incubate at room temperature for 5-15 minutes to allow for color development.[3][9]
-
Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
References
- 1. pnas.org [pnas.org]
- 2. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyruvate Kinase and Lactate Dehydrogenase Coupled-enzyme Assay | BioRender Science Templates [biorender.com]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometric Detection of D-Ala-D-Ala
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) using various mass spectrometry techniques. D-Ala-D-Ala is a critical component of the bacterial cell wall precursor, Lipid II, and the primary target for last-resort antibiotics like vancomycin (B549263). Monitoring the levels of D-Ala-D-Ala is crucial for understanding mechanisms of antibiotic resistance, particularly in vancomycin-resistant enterococci (VRE), where D-Ala-D-Ala is replaced by D-Ala-D-Lac, conferring resistance.
Introduction to Mass Spectrometry Methods
Several mass spectrometry (MS) based methods are employed for the analysis of D-Ala-D-Ala, each offering distinct advantages in terms of sensitivity, specificity, and throughput. The primary techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of D-Ala-D-Ala in complex biological matrices. It often requires derivatization to improve chromatographic separation and ionization efficiency.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and high-throughput technique suitable for the qualitative analysis and identification of peptides and proteins, including those containing D-amino acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive technique for the analysis of small molecules like amino acids and dipeptides, but it necessitates derivatization to increase volatility.
Quantitative Analysis of D-Ala-D-Ala and Related Metabolites
The following tables summarize quantitative data from studies on vancomycin-resistant Enterococcus faecalis (VRE), demonstrating the shift from D-Ala-D-Ala to D-Ala-D-Lac terminated peptidoglycan precursors upon induction of vancomycin resistance.
Table 1: Relative Abundance of Muropeptides with Pentapeptide Stems in VRE
| Growth Phase | Muropeptide Terminus | Relative Abundance (%) |
| Exponential | D-Ala-D-Ala | 73.63 |
| D-Ala-D-Lac | 26.37 | |
| Stationary | D-Ala-D-Ala | 42.67 |
| D-Ala-D-Lac | 57.33 |
Data derived from LC-MS analysis of mutanolysin-digested cell walls of VRE grown in the presence of vancomycin.[1][2]
Table 2: LC-MS/MS Detection Parameters for Derivatized Dipeptides
| Analyte (Marfey's Adduct) | Limit of Detection (LOD) | Linearity (R²) |
| Mar-D-Ala-D-Ala | Similar to Mar-D-Ala-D-Lac | > 0.98 |
| Mar-D-Ala-D-Lac | Similar to Mar-D-Ala-D-Ala | > 0.98 |
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is used for derivatization.[3][4]
Experimental Protocols
Protocol 1: LC-MS/MS for D-Ala-D-Ala Quantification in Bacterial Cells
This protocol describes the extraction, derivatization, and analysis of D-Ala-D-Ala from bacterial cells using LC-MS/MS.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., with SDS)
-
Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)[5]
-
Internal standard (e.g., isotopic-labeled D-Ala-D-Ala)
-
Derivatization reagent: Marfey's reagent (FDAA) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide[3][6]
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (HPLC grade)
-
Formic acid (FA)
-
Sodium bicarbonate
-
LC-MS/MS system (e.g., Orbitrap Exploris 480)[7]
Procedure:
-
Sample Preparation (Cell Lysis and Peptidoglycan Digestion):
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.[3]
-
Resuspend the pellet in lysis buffer and lyse the cells (e.g., by boiling or sonication).[5]
-
Isolate the peptidoglycan by treating the lysate with proteases and detergents to remove other cellular components.
-
Digest the isolated peptidoglycan using mutanolysin or a similar enzyme to generate muropeptide fragments.[1][5]
-
Centrifuge to remove insoluble material and collect the supernatant containing the muropeptides.
-
-
Derivatization with Marfey's Reagent:
-
To the supernatant, add an equal volume of 100 mM sodium bicarbonate solution.
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.[6]
-
Quench the reaction by adding 2 M HCl.
-
Dry the sample under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized sample in the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the analytes using a gradient of acetonitrile in water with 0.1% formic acid.[7]
-
Perform mass spectrometric analysis in positive ion mode using an Orbitrap Exploris 480 or similar instrument.[7]
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and characteristic product ions of the derivatized D-Ala-D-Ala.
-
Protocol 2: MALDI-TOF/TOF for D-Ala-D-Ala Identification
This protocol outlines the general workflow for identifying peptides containing D-Ala-D-Ala using MALDI-TOF/TOF MS.
Materials:
-
Peptide sample (from enzymatic digest or synthetic)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))[8]
-
MALDI target plate
-
MALDI-TOF/TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix the peptide sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the matrix and analyte.
-
-
MALDI-TOF Analysis (MS Mode):
-
Acquire a mass spectrum in positive ion mode to determine the molecular weights of the peptides in the sample.
-
-
MALDI-TOF/TOF Analysis (MS/MS Mode):
-
Select the precursor ion corresponding to the peptide of interest (containing D-Ala-D-Ala).
-
Fragment the selected precursor ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to obtain sequence information. The fragmentation pattern can be sensitive to the stereochemistry of the amino acids, aiding in the identification of D-isomers.[9]
-
Visualizations
Signaling and Experimental Workflows
Caption: Peptidoglycan biosynthesis and the mechanism of vancomycin action and resistance.
Caption: Experimental workflow for LC-MS/MS analysis of D-Ala-D-Ala.
References
- 1. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Analyzing a Ddl Knockout Mutant to Study D-Ala-D-Ala Depletion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial cell wall is a critical structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial drugs. A key component of the cell wall is peptidoglycan (PG), a polymer of sugars and amino acids. The synthesis of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, an essential precursor for PG cross-linking, is catalyzed by the D-Ala-D-Ala ligase enzyme, encoded by the ddl gene.[1][2] Inhibition or depletion of D-Ala-D-Ala leads to defects in cell wall synthesis, ultimately resulting in cell lysis.[3] Therefore, studying the effects of D-Ala-D-Ala depletion through the creation of a ddl knockout mutant provides valuable insights into bacterial physiology and can aid in the discovery of novel antimicrobial agents.[4]
These application notes provide detailed protocols for the creation of a ddl knockout mutant using homologous recombination, and subsequent analysis of the mutant phenotype to understand the consequences of D-Ala-D-Ala depletion.
Key Concepts and Signaling Pathways
The D-Ala-D-Ala ligase (Ddl) is a crucial enzyme in the cytoplasmic stage of peptidoglycan biosynthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor, which is a fundamental building block of the peptidoglycan layer. Disruption of the ddl gene leads to a halt in this pathway, preventing the formation of viable peptidoglycan, which in turn compromises the structural integrity of the cell wall.
Peptidoglycan Precursor Synthesis Pathway
Caption: Simplified peptidoglycan precursor synthesis pathway highlighting the role of Ddl.
Experimental Protocols
Construction of a ddl Knockout Mutant via Homologous Recombination
This protocol describes the generation of a markerless in-frame deletion of the ddl gene using a suicide vector-based homologous recombination approach. This method involves two recombination events to first integrate the suicide plasmid into the bacterial chromosome and then to excise it, leaving behind the desired deletion.[5]
Experimental Workflow for ddl Knockout Construction
Caption: Workflow for creating a ddl knockout mutant using homologous recombination.
Materials:
-
Target bacterial strain
-
Primers for amplifying regions flanking the ddl gene
-
Suicide vector (e.g., pKNG101 with sacB counter-selectable marker)
-
Restriction enzymes and T4 DNA ligase
-
Competent cells of an appropriate E. coli strain for plasmid construction
-
Electroporator and cuvettes
-
Appropriate growth media (e.g., LB, BHI)
-
Antibiotics for selection
-
Sucrose (B13894) for counter-selection
-
Genomic DNA extraction kit
-
PCR reagents
-
DNA sequencing service
Protocol:
-
Primer Design and Amplification of Flanking Regions:
-
Design primers to amplify approximately 500-1000 bp upstream and downstream of the ddl gene.
-
Incorporate appropriate restriction sites into the primers for cloning into the suicide vector.
-
Perform PCR to amplify the upstream and downstream fragments from the target bacterium's genomic DNA.
-
-
Construction of the Knockout Vector:
-
Digest the amplified flanking regions and the suicide vector with the chosen restriction enzymes.
-
Ligate the upstream and downstream fragments into the digested suicide vector. This creates a construct where the regions flanking ddl are adjacent, effectively creating a deletion construct.
-
Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants on antibiotic-containing plates.
-
Verify the correct plasmid construction by restriction digestion and DNA sequencing.
-
-
Transformation and First Crossover Event:
-
Introduce the confirmed knockout vector into the target bacterial strain via electroporation or conjugation.
-
Select for single-crossover integrants on agar (B569324) plates containing the antibiotic to which the suicide vector confers resistance. The suicide vector cannot replicate in the target host, so antibiotic resistance only occurs if the plasmid has integrated into the chromosome through homologous recombination.
-
-
Induction of Second Crossover Event and Counter-selection:
-
Inoculate single-crossover colonies into a liquid medium without antibiotics and grow overnight to allow for the second crossover event to occur.
-
Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 5-10%). The sacB gene on the suicide vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second recombination event.
-
-
Screening and Confirmation of ddl Knockout:
-
Patch individual colonies from the sucrose plates onto both antibiotic-containing and antibiotic-free plates to identify clones that have lost the plasmid (antibiotic-sensitive).
-
Perform colony PCR on the antibiotic-sensitive clones using primers that anneal outside the amplified flanking regions. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
-
Confirm the deletion by sequencing the PCR product.
-
Phenotypic Analysis of the ddl Knockout Mutant
Protocol 1: Growth Curve Analysis and D-Ala-D-Ala Dependence
Objective: To determine the effect of the ddl knockout on bacterial growth and to confirm its dependence on exogenous D-Ala-D-Ala.
Methodology:
-
Inoculate wild-type and ddl mutant strains into a suitable liquid medium. For the ddl mutant, prepare two conditions: one with and one without supplementation of D-Ala-D-Ala (e.g., 200 µg/mL).
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the optical density (OD) at 600 nm at regular intervals (e.g., every hour) for 24 hours.
-
Plot the OD600 values against time to generate growth curves.
Protocol 2: Bacterial Lysis Assay
Objective: To assess the propensity of the ddl mutant to undergo lysis due to a compromised cell wall.[6]
Methodology:
-
Grow wild-type and ddl mutant (supplemented with D-Ala-D-Ala) cultures to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
Harvest the cells by centrifugation and wash them twice with a buffer lacking D-Ala-D-Ala.
-
Resuspend the cells in the same buffer to the original OD600.
-
Incubate the cell suspensions at the optimal growth temperature.
-
Monitor the OD600 over several hours. A decrease in OD600 indicates cell lysis.
Protocol 3: Analysis of Peptidoglycan Precursors
Objective: To quantify the accumulation or depletion of peptidoglycan precursors in the ddl mutant.[6]
Methodology:
-
Grow wild-type and ddl mutant strains under permissive (with D-Ala-D-Ala) and non-permissive (without D-Ala-D-Ala) conditions.
-
Harvest the bacterial cells by centrifugation.
-
Extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) using a method such as boiling water extraction.
-
Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[7]
-
Identify and quantify the accumulated or depleted precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry (LC-MS).[8]
Data Presentation
Quantitative data from the phenotypic analyses should be summarized in tables for clear comparison.
Table 1: Growth Characteristics of Wild-Type vs. ddl Mutant
| Strain | Condition | Doubling Time (min) | Maximum OD600 |
| Wild-Type | Standard Medium | 35 ± 3 | 2.1 ± 0.2 |
| ddl Mutant | Standard Medium | No Growth | 0.05 ± 0.01 |
| ddl Mutant | + 200 µg/mL D-Ala-D-Ala | 40 ± 4 | 1.9 ± 0.1 |
Table 2: Susceptibility to Osmotic Stress
| Strain | Condition | % Lysis after 4h in Hypotonic Buffer |
| Wild-Type | No D-Ala-D-Ala | 5 ± 1 |
| ddl Mutant | Pre-grown with D-Ala-D-Ala | 85 ± 5 |
Table 3: Relative Abundance of Key Peptidoglycan Precursors
| Strain | Condition | Relative UDP-MurNAc-tripeptide levels | Relative UDP-MurNAc-pentapeptide levels |
| Wild-Type | Standard Medium | 1.0 | 1.0 |
| ddl Mutant | - D-Ala-D-Ala (4h) | 15.2 ± 2.1 | < 0.01 |
| ddl Mutant | + D-Ala-D-Ala | 1.2 ± 0.3 | 0.9 ± 0.2 |
Conclusion
The creation and analysis of a ddl knockout mutant is a powerful approach to study the essential role of D-Ala-D-Ala in bacterial cell wall synthesis. The protocols outlined here provide a framework for researchers to investigate the physiological consequences of D-Ala-D-Ala depletion, which can facilitate the identification of novel antibacterial targets and the development of new therapeutic strategies. The phenotypic characterization of the ddl mutant, including its growth dependency, susceptibility to lysis, and altered peptidoglycan precursor pool, offers a multi-faceted understanding of the importance of this pathway for bacterial survival.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in D-Ala-D-Ala synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, encountered during the synthesis of D-Ala-D-Ala.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing D-Ala-D-Ala?
A1: The two primary methods for synthesizing D-Ala-D-Ala are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically employs the enzyme D-Ala-D-Ala ligase (Ddl), which catalyzes the ATP-dependent ligation of two D-alanine molecules.[1][2] Chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), involves the sequential coupling of protected D-alanine amino acids on a solid resin support.[3][4]
Q2: What is the most significant challenge in the chemical synthesis of D-Ala-D-Ala?
A2: The most critical challenge in the solid-phase synthesis of D-Ala-D-Ala is racemization, also known as epimerization. This is the unwanted conversion of the D-alanine enantiomer to L-alanine, which results in the formation of the diastereomeric impurity D-Ala-L-Ala. This impurity can be difficult to separate from the desired D-Ala-D-Ala product and can negatively impact its biological activity.[5]
Q3: How can I detect racemization in my synthesized D-Ala-D-Ala?
A3: Several analytical techniques can be used to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can directly separate the D-Ala-D-Ala and D-Ala-L-Ala diastereomers.[5]
-
Chiral Gas Chromatography (GC): After peptide hydrolysis, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR may distinguish between diastereomers, sometimes with the aid of chiral solvating agents.[5]
-
Enzymatic Assays: Specific enzymes that only act on L-alanine can be used to quantify its presence after the peptide has been hydrolyzed.[5]
Q4: What are the key factors that influence the yield in the enzymatic synthesis of D-Ala-D-Ala?
A4: The yield of enzymatic D-Ala-D-Ala synthesis is primarily influenced by:
-
Enzyme Activity: The specific activity and stability of the D-Ala-D-Ala ligase (Ddl) are crucial.
-
Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific Ddl enzyme being used. For example, some Ddl enzymes exhibit optimal activity at a pH of 9.0 and a temperature of 40°C.[6]
-
Substrate Concentration: The concentrations of D-alanine and ATP can affect the reaction rate and yield. High concentrations of D-alanine can sometimes lead to substrate inhibition.[7][8]
-
Cofactors: The presence of magnesium ions (Mg²⁺) and potassium ions (K⁺) is often required for optimal Ddl activity.[7]
Troubleshooting Low Yield in D-Ala-D-Ala Synthesis
This section provides a structured approach to troubleshooting common issues leading to low yields in both chemical and enzymatic synthesis of D-Ala-D-Ala.
Chemical Synthesis (Solid-Phase Peptide Synthesis)
| Symptom | Possible Cause | Recommended Solution |
| Low overall yield after cleavage from resin | Incomplete coupling reactions. | - Perform a Kaiser test after each coupling step to ensure completion. If the test is positive, repeat the coupling.[5]- Increase the coupling reaction time or temperature.- Use a more efficient coupling reagent combination, such as HATU or HBTU with an additive like HOBt or OxymaPure®.[9][10] |
| Steric hindrance. | - For the first amino acid attachment to the resin, use a less sterically hindered resin, such as a 2-chlorotrityl chloride resin.[5] | |
| Peptide aggregation during synthesis. | - Swell the resin adequately in a suitable solvent like DMF before starting the synthesis.[3]- Consider using a resin with a lower substitution level. | |
| Presence of unexpected peaks in HPLC/MS analysis | Racemization (formation of D-Ala-L-Ala). | - Use a coupling reagent known for low racemization, such as DIC in combination with OxymaPure® or HOBt.[5][11]- Avoid strong, sterically hindered bases like DIPEA if possible, or use a weaker base like N-methylmorpholine (NMM).[11]- Minimize the pre-activation time of the amino acid before adding it to the resin.[11] |
| Formation of deletion sequences. | - Ensure complete deprotection of the Fmoc group by using fresh 20% piperidine (B6355638) in DMF and allowing sufficient reaction time.[4] | |
| Diketopiperazine formation (for the first two residues). | - After coupling the second amino acid, immediately proceed to the coupling of the third to minimize the time the dipeptide is on the resin with a free N-terminus.[5] |
Enzymatic Synthesis (using D-Ala-D-Ala Ligase)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of D-alanine to D-Ala-D-Ala | Suboptimal reaction conditions. | - Optimize the pH and temperature for the specific Ddl enzyme used. Refer to the enzyme's characterization data. For example, a Ddl from Thermus thermophilus has shown optimal activity at pH 9.0 and 40°C.[6]- Ensure the presence of necessary cofactors, typically Mg²⁺ and K⁺, in the reaction buffer.[7] |
| Inactive enzyme. | - Verify the activity of the enzyme with a positive control.- Ensure proper storage and handling of the enzyme to maintain its activity. | |
| Substrate inhibition. | - Perform a substrate titration experiment to determine the optimal concentration of D-alanine. High concentrations can be inhibitory for some Ddl enzymes.[7][8] | |
| Product inhibition. | - Consider methods for in-situ product removal if high concentrations of D-Ala-D-Ala are found to be inhibitory. | |
| Difficulty in purifying the product | Co-elution with substrates or byproducts. | - Optimize the HPLC purification gradient to achieve better separation of D-Ala-D-Ala from D-alanine and ATP/ADP. |
| Low recovery from purification. | - Ensure the pH of the mobile phase during HPLC is compatible with the stability and charge of D-Ala-D-Ala. |
Data Presentation
Table 1: Impact of Coupling Reagents on Racemization in Chemical Synthesis
| Coupling Reagent Combination | Base | Relative Racemization Risk | Notes |
| DIC / HOBt | DIPEA | Low | A standard and effective combination for suppressing racemization.[5] |
| DIC / OxymaPure® | DIPEA | Very Low | OxymaPure® is often considered superior to HOBt in minimizing racemization.[5] |
| HBTU / HOBt | DIPEA | Low to Moderate | The presence of a strong base can increase the risk of racemization.[5][10] |
| HATU / HOAt | DIPEA | Low | Generally provides rapid coupling with low racemization.[9] |
| PyBOP | DIPEA | Low | A good alternative to carbodiimide-based methods.[5] |
Note: The exact percentage of racemization can vary depending on the specific reaction conditions such as solvent, temperature, and reaction time.
Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) from Helicobacter pylori
| Substrate | Apparent Km |
| ATP | 0.87 µM |
| D-Ala (first molecule) | 1.89 mM |
| D-Ala (second molecule) | 627 mM |
Data from a study on H. pylori Ddl, indicating a much lower affinity for the second D-alanine molecule. The kcat was determined to be 115 min⁻¹ at pH 8.0.[12]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-Ala-D-Ala (Fmoc Chemistry)
This protocol outlines the manual synthesis of D-Ala-D-Ala on a Rink Amide resin, designed to minimize racemization.
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-D-Ala-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add 3 equivalents of DIC to the resin slurry and agitate at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Repeat the coupling procedure described in step 2 with the second Fmoc-D-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Enzymatic Synthesis of D-Ala-D-Ala
This protocol describes a typical batch reaction for the enzymatic synthesis of D-Ala-D-Ala using a purified D-Ala-D-Ala ligase (Ddl).
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 10 mM MgCl₂, and 10 mM KCl.[1]
-
In a reaction vessel, combine the following components to the desired final volume:
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored over time by taking aliquots.
-
-
Reaction Quenching:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate the Mg²⁺ ions, or by heat inactivation (e.g., 95°C for 5 minutes), ensuring the enzyme is denatured.
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC or LC-MS to determine the conversion of D-alanine to D-Ala-D-Ala.
-
Protocol 3: HPLC Purification of D-Ala-D-Ala
This protocol is for the purification of D-Ala-D-Ala from a crude synthesis mixture using reversed-phase HPLC.
-
Sample Preparation:
-
Dissolve the crude D-Ala-D-Ala peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set at 214 nm and 280 nm.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% over 30 minutes). The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Collect fractions corresponding to the major peaks.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure D-Ala-D-Ala.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Ala-D-Ala Ligase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with D-Ala-D-Ala ligase (Ddl) assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic reaction of D-Ala-D-Ala ligase?
D-Ala-D-Ala ligase (Ddl) is an ATP-dependent enzyme that catalyzes the synthesis of the D-alanyl-D-alanine dipeptide from two D-alanine molecules. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[1][2][3] The dipeptide is an essential component for building the peptidoglycan layer of the bacterial cell wall, making Ddl an attractive target for antibacterial drugs.[4][5]
Q2: What are the common types of assays used to measure D-Ala-D-Ala ligase activity?
There are several methods to assay Ddl activity:
-
Phosphate Detection Assays: These are endpoint assays that measure the amount of inorganic phosphate (Pi) produced from ATP hydrolysis. A common method uses malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at around 650 nm.[1][2][6]
-
Coupled Enzyme Assays: These are kinetic assays where the production of ADP is coupled to other enzymatic reactions that result in a change in absorbance. A popular system uses pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase converts phosphoenolpyruvate (B93156) and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[7]
-
Chromatographic Assays: Methods like HPLC can be used to separate and quantify the substrate (D-alanine) and the product (D-Ala-D-Ala).[8] This is often used in conjunction with radiolabeled substrates.[8]
Q3: What is the kinetic mechanism of D-Ala-D-Ala ligase?
D-Ala-D-Ala ligase follows an ordered ter-ter kinetic mechanism.[7][9] This means the substrates bind in a specific order, and the products are released in a specific order. ATP is the first substrate to bind to the enzyme, followed by the two D-alanine molecules.[7][9]
Q4: What are the typical kinetic parameters for D-Ala-D-Ala ligase?
The kinetic parameters for Ddl can vary depending on the bacterial species and the specific isoform of the enzyme. For instance, the Mycobacterium tuberculosis Ddl displays distinct affinities for the two D-Ala binding sites, with Km values of 0.075 mM and 3.6 mM, respectively.[9] For Thermus thermophilus Ddl, the Km for ATP was determined to be 16.2 µM.[10] It is crucial to determine these parameters empirically for your specific enzyme and assay conditions.
Troubleshooting Guide
Issue 1: No or Very Low Enzyme Activity
| Possible Cause | Suggestion |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme with a known positive control substrate if available.[11] |
| Missing Cofactors | Ddl activity is dependent on Mg2+ ions. Ensure MgCl2 is present in the reaction buffer at an optimal concentration (typically 5-10 mM).[6][7][10] Some Ddl enzymes are also activated by monovalent cations like K+.[9][10] |
| Incorrect Buffer pH | The optimal pH for Ddl is typically around 7.5-8.0.[6][7] Prepare fresh buffer and verify the pH. |
| Substrate Degradation | Prepare fresh ATP and D-alanine solutions. ATP solutions are particularly susceptible to degradation. |
| Presence of Inhibitors | Ensure no known inhibitors are present in your reaction buffer or sample. For example, the antibiotic D-cycloserine is a known inhibitor of Ddl.[9][12] |
Issue 2: High Background Signal in No-Enzyme Control
| Possible Cause | Suggestion |
| ATP Hydrolysis | ATP can spontaneously hydrolyze, especially at elevated temperatures or in suboptimal buffer conditions. Run a no-enzyme control to quantify the rate of non-enzymatic ATP hydrolysis. |
| Phosphate Contamination | Buffers and other reagents can be contaminated with inorganic phosphate. Use high-purity reagents and phosphate-free water. It may be necessary to treat buffers to remove contaminating phosphate. |
| Substrate Instability | The substrate may be breaking down under the assay conditions. A no-enzyme control incubated for the duration of the assay can help assess this.[11] |
| Interference with Detection | Components of the reaction mixture may interfere with the detection method. For malachite green assays, some compounds can interfere with the color development. Run controls with each component to identify the source of interference.[11] |
Issue 3: Non-linear Reaction Progress Curves
| Possible Cause | Suggestion |
| Substrate Depletion | If the reaction rate decreases over time, one of the substrates (ATP or D-alanine) may be getting depleted. Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured. |
| Product Inhibition | D-Ala-D-Ala ligase can be inhibited by its product, D-Ala-D-Ala.[13] This is another reason to measure the initial reaction velocity. |
| Substrate Inhibition | High concentrations of D-alanine can be inhibitory to the enzyme.[7][10] Determine the optimal D-alanine concentration by performing a substrate titration. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Perform experiments to assess the stability of the enzyme over the time course of the assay. |
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for D-Ala-D-Ala Ligase Assays
| Component | Typical Concentration Range | Reference |
| Buffer | 50 mM HEPES or Tris-HCl | [6][7][10] |
| pH | 7.5 - 8.0 | [6][7] |
| MgCl2 | 5 - 10 mM | [6][7][10] |
| KCl | 10 - 100 mM | [6][7][10] |
| (NH4)2SO4 | 6.5 - 10 mM | [5][6] |
| ATP | 100 - 500 µM | [5][6] |
| D-Alanine | 700 µM - Saturation | [5][6] |
| Enzyme | Varies (e.g., 200 nM) | [3] |
| Temperature | 30 - 37°C | [3][10] |
Protocol 1: Endpoint Malachite Green Assay for Phosphate Detection
This protocol is adapted from various sources for a 96-well plate format.[3][6]
Reagents:
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl2, 10 mM KCl, 6.5 mM (NH4)2SO4.
-
Substrate Stock Solutions: 10 mM ATP, 100 mM D-Alanine.
-
Enzyme Stock Solution: Purified D-Ala-D-Ala ligase at a suitable concentration.
-
Malachite Green Reagent: A commercially available or lab-prepared solution for phosphate detection.
Procedure:
-
Prepare a reaction master mix containing the reaction buffer and substrates (ATP and D-Alanine) at their final desired concentrations.
-
Add the master mix to the wells of a 96-well plate.
-
To initiate the reaction, add the D-Ala-D-Ala ligase enzyme to each well. For negative controls, add buffer instead of the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 5-10 minutes to allow for color development.[6]
-
Measure the absorbance at approximately 650 nm using a microplate reader.[2][6]
-
Quantify the amount of phosphate produced by comparing the absorbance to a standard curve generated with known phosphate concentrations.
Protocol 2: Coupled Kinetic Assay
This protocol is based on the pyruvate kinase-lactate dehydrogenase coupled system.[7]
Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2.
-
Coupling Reagents: 2.0 mM phosphoenolpyruvate, 0.2 mM NADH, 25 units/mL lactate dehydrogenase, 25 units/mL pyruvate kinase.
-
Substrate Stock Solutions: 10 mM ATP, 100 mM D-Alanine.
-
Enzyme Stock Solution: Purified D-Ala-D-Ala ligase.
Procedure:
-
In a UV-transparent 96-well plate or cuvette, combine the assay buffer, coupling reagents, and D-alanine.
-
Add the D-Ala-D-Ala ligase enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with kinetic reading capabilities.
-
The rate of the reaction is proportional to the rate of decrease in absorbance at 340 nm.
Visualizations
Caption: General workflow for a D-Ala-D-Ala ligase assay.
Caption: Troubleshooting logic for failed D-Ala-D-Ala ligase assays.
References
- 1. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 2. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-500 (ProFoldin Product Code: DDA500KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: D-Ala-D-Ala Peptide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with synthetic peptides containing D-Alanyl-D-Alanine (D-Ala-D-Ala) motifs.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Ala-D-Ala containing peptide not dissolving in water or a standard aqueous buffer?
A1: The solubility of a peptide is determined by its overall physical and chemical properties, not just the D-Ala-D-Ala motif. Several factors can contribute to poor solubility in aqueous solutions:
-
Amino Acid Composition: The presence of a high proportion of hydrophobic (non-polar) amino acids like Leucine (Leu), Val (Val), Phenylalanine (Phe), Isoleucine (Ile), Methionine (Met), and Tryptophan (Trp) is a primary cause of poor water solubility.[1][2] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[3]
-
Overall Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] Solubility is significantly improved at pH values above or below the pI.[4]
-
Peptide Length: Longer peptides have a greater chance of containing more hydrophobic residues and can be more prone to aggregation, which reduces solubility.[1][2]
-
Secondary Structure Formation: Peptides can form secondary structures, such as beta-sheets, which can lead to aggregation and precipitation.[2]
Q2: What is the first step I should take before trying to dissolve my entire peptide sample?
A2: Always perform a solubility test on a small amount of the lyophilized peptide first.[1][3][5] This prevents the potential loss of your entire sample if an inappropriate solvent is chosen.[6] It is also recommended to centrifuge the vial briefly to ensure all the peptide powder is at the bottom before opening.[3]
Q3: Can sonication help dissolve my peptide?
A3: Yes, sonication is a useful technique to aid dissolution.[1] It helps break up aggregates and enhances the interaction between the peptide and the solvent.[3][6] It is often recommended to perform brief sonication cycles (e.g., 3 sessions of 10 seconds) while keeping the sample on ice to prevent excessive heating.[3]
Q4: My peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). Are there special considerations?
A4: Yes, these residues are susceptible to oxidation.[3][7] It is recommended to dissolve them in oxygen-free buffers.[3] Importantly, you should avoid using Dimethyl sulfoxide (B87167) (DMSO) as a solvent for peptides containing Cys or Met, as it can oxidize the side chains; Dimethylformamide (DMF) is a suitable alternative in these cases.[1]
Q5: What are chaotropic agents and when should I use them?
A5: Chaotropic agents, such as 6 M Guanidine-HCl or 8 M Urea, are denaturing agents that disrupt the hydrogen-bonding network within the peptide structure.[3] They can be effective in solubilizing peptides that are prone to strong aggregation.[3][8] However, these agents can interfere with most biological systems and assays, so their use is limited and must be carefully considered based on your downstream applications.[3]
Troubleshooting Guide
Problem: My peptide will not dissolve in the initial chosen solvent.
This guide provides a systematic approach to finding an appropriate solvent system for your D-Ala-D-Ala containing peptide.
Systematic Approach to Peptide Solubilization
Caption: A workflow for systematically selecting a solvent for peptide solubilization.
Problem: My peptide solution is cloudy or contains visible particulates.
A cloudy or particulate-filled solution indicates incomplete solubilization or aggregation.[6]
Troubleshooting Cloudy Peptide Solutions
Caption: A step-by-step guide for resolving cloudy or aggregated peptide solutions.
Data Presentation: Solvent Selection
The choice of solvent is critical and depends on the peptide's properties.[9] The following tables provide a summary of common solvents and an illustrative example of a solubility test.
Table 1: Common Solvents for Peptide Solubilization
| Solvent Class | Example(s) | Recommended For | Considerations |
| Aqueous | Sterile, distilled H₂O | Short (<5 residues), highly charged/hydrophilic peptides.[5][10] | Often the first choice but ineffective for hydrophobic peptides. |
| Acidic Buffers | 10-30% Acetic Acid, 0.1% TFA | Basic peptides (net positive charge).[5][7] | Can help protonate residues to increase charge and solubility.[11] |
| Basic Buffers | 0.1 M Ammonium (B1175870) Bicarbonate (NH₄HCO₃), Dilute NH₄OH | Acidic peptides (net negative charge).[6][10] | Avoid with Cys-containing peptides as high pH can promote disulfide bond formation.[10] |
| Organic Solvents | DMSO, DMF, Acetonitrile | Hydrophobic or neutral peptides.[1][9] | Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[10] DMSO may be toxic to cells at high concentrations (>0.5%) and can oxidize Met/Cys residues.[1][10] |
| Chaotropic Agents | 6 M Guanidine-HCl, 8 M Urea | Peptides prone to strong aggregation.[3] | May interfere with biological assays and denature proteins.[3] |
Table 2: Illustrative Solubility Test for a Hypothetical Hydrophobic Peptide (Peptide: Ac-Val-Leu-Ile-Phe-D-Ala-D-Ala-NH₂)
| Solvent | Observation (at 1 mg/mL) | Solubility Score | Next Step |
| Sterile H₂O | White suspension, particulates visible. | Insoluble | Discard; use new aliquot. |
| PBS (pH 7.4) | Cloudy suspension. | Insoluble | Discard; use new aliquot. |
| 10% Acetic Acid | Cloudy suspension. | Insoluble | Discard; use new aliquot. |
| 50 µL DMSO | Clear solution. | Soluble in Organic | Proceed to stepwise dilution with aqueous buffer. |
| 50 µL DMSO + 950 µL PBS (slowly added) | Clear solution. | Soluble (Final Condition) | Use this method for stock solution. |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized Peptide
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[7] Centrifuge the vial at 10,000 x g for 5 minutes to pellet all the powder.[3]
-
Solvent Addition: Based on the peptide's characteristics (see Table 1 and the systematic workflow), add the selected initial solvent (e.g., a small amount of DMSO for a hydrophobic peptide).[6]
-
Dissolution: Vortex or sonicate the vial until the peptide is fully dissolved, resulting in a clear solution.[1]
-
Stepwise Dilution (if applicable): If an organic solvent was used, slowly add the desired aqueous buffer dropwise to the peptide solution while gently vortexing.[10]
-
Observation: Monitor the solution closely. If it becomes cloudy or precipitates form, the solubility limit has been exceeded.[10]
-
Storage: Once dissolved, it is recommended to aliquot the peptide solution into smaller volumes for single-use and store at -20°C or colder to avoid repeated freeze-thaw cycles.[7][8]
Protocol 2: Solubilization using pH Adjustment
-
Characterize Peptide: Calculate the net charge of the peptide at neutral pH.[6]
-
For Basic Peptides (Net Positive Charge):
-
For Acidic Peptides (Net Negative Charge):
Biological Context: D-Ala-D-Ala in Peptidoglycan Synthesis
D-Ala-D-Ala is a crucial component in the biosynthesis of the bacterial cell wall peptidoglycan.[12] Understanding this pathway can be relevant for researchers in drug development, particularly those working on antibiotics. The glycopeptide antibiotic vancomycin, for example, specifically targets this motif to inhibit cell wall synthesis.[12][13]
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. genscript.com [genscript.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. lifetein.com [lifetein.com]
- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
minimizing non-specific binding in D-Ala-D-Ala affinity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in D-Ala-D-Ala affinity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind D-Ala-D-Ala affinity assays?
D-Ala-D-Ala affinity assays leverage the specific binding interaction between the dipeptide D-alanyl-D-alanine and molecules that recognize this motif. A prime example is the antibiotic vancomycin (B549263), which binds to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.[1] In an affinity assay, the D-Ala-D-Ala dipeptide is typically immobilized on a solid support (e.g., silica (B1680970) gel or agarose (B213101) beads) to create an affinity matrix. This matrix is then used to capture and purify proteins or other molecules from a complex mixture that have a specific affinity for the D-Ala-D-Ala ligand.
Q2: What are the primary causes of non-specific binding in D-Ala-D-Ala affinity assays?
Non-specific binding in these assays, as in other affinity chromatography applications, can be attributed to several types of interactions:
-
Hydrophobic Interactions: Proteins in the sample may hydrophobically interact with the affinity matrix or the spacer arm used to attach the D-Ala-D-Ala ligand.
-
Ionic Interactions: Charged molecules in the sample can interact with charged groups on the matrix. The net charge of a protein is dependent on the buffer pH relative to its isoelectric point (pI).
-
Binding to the Matrix Backbone: The support matrix itself (e.g., agarose or silica) can have sites that non-specifically bind proteins.
Q3: What are the initial steps to take when encountering high non-specific binding?
When significant non-specific binding is observed, a systematic approach to optimization is recommended. The initial steps should involve a review and potential modification of the binding, washing, and elution buffers. It is also crucial to ensure the column is properly packed and equilibrated.
Troubleshooting Guide
High background and the presence of contaminating proteins in the eluate are common indicators of non-specific binding. This guide provides a structured approach to troubleshoot and minimize these issues.
Problem 1: High Background Signal or Presence of Multiple Contaminating Proteins in Elution Fractions
| Possible Cause | Troubleshooting Strategy | Detailed Recommendations |
| Inadequate Blocking | Optimize blocking step | Before applying the sample, incubate the affinity matrix with a blocking agent to saturate non-specific binding sites. |
| Ineffective Washing | Modify wash buffer composition and procedure | Increase the stringency of the wash steps to remove non-specifically bound molecules. |
| Suboptimal Binding Conditions | Adjust binding buffer composition | Modify the binding buffer to minimize interactions that promote non-specific binding. |
| Hydrophobic or Ionic Interactions with the Matrix | Add non-ionic detergents or adjust salt concentration | These additives can disrupt non-specific hydrophobic and ionic interactions. |
Quantitative Data Summary: Blocking Agent Effectiveness
The choice of blocking agent is critical for reducing background noise. While the optimal agent should be determined empirically for each specific system, the following table summarizes a quantitative comparison of common blocking agents in an ELISA format, which can serve as a starting point for optimization.
| Blocking Agent | Concentration for >90% NSB Inhibition (Pre-treatment) | Relative Effectiveness | Notes |
| Instantized Dry Milk | Low | High | Generally effective and inexpensive, but may contain phosphoproteins that can interfere with certain assays. |
| Casein | Low | High | A purified milk protein, often a component of effective blocking buffers.[2] |
| Fish Skin Gelatin | Moderate | Moderate | Remains fluid at lower temperatures, but less effective than casein.[2] |
| Bovine Serum Albumin (BSA) | High | Low | A single protein, which may be less effective at blocking a variety of non-specific sites compared to protein mixtures. |
| Hydrolyzed Porcine Gelatin | Very High | Very Low | Ineffective as a pre-treatment agent.[2] |
This data is adapted from a study on ELISA and may require optimization for affinity chromatography.
Experimental Protocols
Protocol 1: Preparation of D-Ala-D-Ala Affinity Silica Gel
This protocol is based on the synthesis of a D-Ala-D-Ala silica gel for vancomycin purification and can be adapted for other applications.[1][3]
Materials:
-
NH-silica gel
-
Protected D-Ala-D-Ala derivative with a reactive group for immobilization
-
Appropriate solvents and reagents for coupling chemistry (e.g., DMF, TEA, EDC, HOBt)[4]
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Immobilization: React the protected D-Ala-D-Ala derivative with NH-silica gel in a suitable solvent under reflux conditions.
-
Capping: Treat the silica gel with acetic anhydride to cap any unreacted amino groups on the silica surface. This step is crucial to reduce non-specific binding to the matrix.
-
Deprotection: Remove the protecting groups from the immobilized D-Ala-D-Ala using an appropriate deprotection agent, such as TFA.
-
Washing and Equilibration: Thoroughly wash the prepared D-Ala-D-Ala silica gel with solvents used during the synthesis, followed by the desired binding buffer to equilibrate the matrix for the affinity assay.
Protocol 2: General Affinity Chromatography Workflow for D-Ala-D-Ala Binding Proteins
This protocol provides a general workflow for purifying proteins with affinity for D-Ala-D-Ala.
1. Column Preparation and Equilibration:
-
Pack the D-Ala-D-Ala affinity resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
2. Sample Application:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a low flow rate to allow for sufficient interaction between the target protein and the immobilized ligand.
3. Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be increased by:
-
Increasing the salt concentration (e.g., up to 500 mM NaCl).
-
Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[5]
-
4. Elution:
-
Elute the specifically bound protein using an Elution Buffer . The elution strategy will depend on the nature of the binding interaction. Options include:
-
pH Shift: Using a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) to disrupt ionic interactions.[6]
-
Competitive Elution: Including a high concentration of free D-Ala-D-Ala dipeptide or a known competitive binder in the elution buffer.
-
Chaotropic Agents: Using agents like guanidine-HCl or urea (B33335) to disrupt the protein structure and release it from the ligand.
-
5. Regeneration:
-
After elution, regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for subsequent uses.
Visualizations
Logical Flow for Troubleshooting Non-Specific Binding
Caption: A flowchart outlining the decision-making process for troubleshooting non-specific binding.
Experimental Workflow for D-Ala-D-Ala Affinity Chromatography
Caption: A schematic of the key steps in a D-Ala-D-Ala affinity chromatography experiment.
References
- 1. Design and Synthesis of d-Ala-d-Ala Silica Gel for a Binding Mode-Based Physicochemical Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing D-Ala-D-Ala Detection Sensitivity
Welcome to the Technical Support Center for D-Ala-D-Ala detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your D-Ala-D-Ala detection experiments, categorized by the detection method.
Fluorescent Assays
Fluorescent-based assays are a common and sensitive method for D-Ala-D-Ala detection, often employing enzymatic reactions that result in a fluorescent product.
Question: I am observing high background fluorescence in all my wells, including the no-cell controls. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure your signal and reduce the sensitivity of your assay. Here are the common causes and solutions:
-
Contaminated Assay Buffer or Media: Your reagents may be contaminated with fluorescent compounds.
-
Solution: Prepare fresh, sterile buffers and media. If you are using a medium containing phenol (B47542) red, consider switching to a phenol red-free formulation for the duration of the assay, as phenol red can contribute to background fluorescence.[1]
-
-
Autofluorescent Plasticware: The microplates themselves might be contributing to the background signal.
-
Solution: Test your microplates for autofluorescence by reading an empty well. For fluorescence assays, it is best to use black plates with clear bottoms to minimize background.[1]
-
-
Impure Fluorescent Substrate: The fluorescent substrate itself may contain fluorescent impurities.
-
Solution: Ensure the purity of your substrate. If you suspect impurities, consider purchasing a new batch from a reliable supplier.[1]
-
-
Incorrect Instrument Settings: The settings on your plate reader or microscope may not be optimal.
-
Solution: Optimize the gain and sensitivity settings. Use the lowest setting that still provides an adequate signal for your positive controls to minimize background noise.[1]
-
Question: My signal-to-noise ratio is low, making it difficult to detect small changes in D-Ala-D-Ala concentration. How can I improve this?
Answer: A low signal-to-noise ratio can be a significant hurdle in detecting low concentrations of D-Ala-D-Ala. Here are some strategies to enhance your signal:
-
Optimize Antibody/Enzyme Concentrations: The concentration of your detection antibody or enzyme is critical.
-
Enhance Signal Amplification: Consider using a signal amplification system.
-
Solution: Employ enzyme-linked signal amplification methods, such as those using horseradish peroxidase (HRP) which can be detected with highly sensitive fluorogenic substrates like Amplex Red.[5]
-
-
Increase Incubation Time: A longer incubation with the detection reagent may increase the signal.
-
Solution: Optimize the incubation time. Be aware that excessively long incubation times can also lead to increased background.[4]
-
-
Improve Washing Steps: Inefficient washing can leave behind unbound fluorescent molecules.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of D-Ala-D-Ala.
Question: I am experiencing poor signal intensity for my D-Ala-D-Ala peak. What are the possible reasons and solutions?
Answer: Low signal intensity can prevent accurate quantification. Consider the following:
-
Suboptimal Sample Preparation: Inefficient extraction of D-Ala-D-Ala from your sample matrix can lead to low signal.
-
Solution: Optimize your sample preparation protocol. For complex biological samples, solid-phase extraction (SPE) can be effective in removing interfering substances and concentrating your analyte.[7]
-
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of D-Ala-D-Ala in the mass spectrometer.[7][8]
-
Solution:
-
Improve chromatographic separation to resolve D-Ala-D-Ala from interfering compounds.
-
Use a stable isotope-labeled internal standard (e.g., D-Ala-D-Ala with 13C or 15N) to compensate for matrix effects.[9]
-
Dilute your sample to reduce the concentration of interfering matrix components.
-
-
-
Inefficient Ionization: The chosen ionization method or parameters may not be optimal for D-Ala-D-Ala.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates, and temperature.
-
Question: My mass accuracy is poor, leading to incorrect identification of D-Ala-D-Ala. How can I troubleshoot this?
Answer: Accurate mass measurement is crucial for confident identification.
-
Mass Calibration Issues: The mass spectrometer may not be properly calibrated.
-
Solution: Perform regular mass calibration using an appropriate calibration standard.
-
-
Instrument Drift: The instrument's performance may have drifted over time.
-
Solution: Ensure regular maintenance of the mass spectrometer according to the manufacturer's guidelines.
-
Biosensors
Biosensors offer a rapid and often real-time method for D-Ala-D-Ala detection, typically based on enzymatic reactions or affinity binding.
Question: The biosensor shows a weak or no response to D-Ala-D-Ala. What could be the problem?
Answer: A lack of response can be due to several factors related to the biosensor itself or the experimental conditions.
-
Enzyme Inactivity: The enzyme immobilized on the biosensor may have lost its activity.
-
Solution: Ensure proper storage and handling of the biosensor to maintain enzyme stability. If possible, test the activity of the free enzyme in solution.
-
-
Incorrect pH or Temperature: The assay conditions may not be optimal for the enzyme.
-
Solution: Verify that the pH and temperature of your assay buffer are within the optimal range for the specific enzyme used in the biosensor.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.
-
Solution: If you suspect the presence of inhibitors, you may need to perform a sample cleanup step before applying it to the biosensor.
-
Question: The biosensor response is not reproducible. What are the likely causes?
Answer: Lack of reproducibility can be frustrating. Here are some potential causes:
-
Inconsistent Sample Application: Variations in the volume or concentration of the sample applied to the biosensor can lead to inconsistent results.
-
Solution: Use calibrated pipettes and ensure consistent sample application.
-
-
Surface Fouling: The biosensor surface may become fouled by components in your sample, leading to a decrease in performance over time.
-
Solution: If the biosensor is reusable, follow the manufacturer's instructions for cleaning and regeneration between measurements.
-
-
Instability of the Biosensor: The biosensor itself may not be stable over the course of the experiment.
-
Solution: Check the manufacturer's specifications for the operational stability of the biosensor.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of detecting D-Ala-D-Ala in drug development?
A1: D-Ala-D-Ala is a critical component of the bacterial cell wall peptidoglycan. It is the target for glycopeptide antibiotics like vancomycin (B549263).[10][11] In vancomycin-resistant bacteria, the terminal D-Ala is replaced by D-Lactate (D-Lac), which significantly reduces the binding affinity of vancomycin.[10][11] Therefore, sensitive detection of D-Ala-D-Ala and its analogues is crucial for:
-
Screening for new antibiotics that target cell wall biosynthesis.
-
Studying the mechanisms of antibiotic resistance.
-
Developing strategies to overcome vancomycin resistance.
Q2: Which detection method offers the highest sensitivity for D-Ala-D-Ala?
A2: The sensitivity of D-Ala-D-Ala detection methods can vary significantly. In general:
-
Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis and typically offers very high sensitivity, often in the picomolar to femtomolar range.[12]
-
Fluorescent Assays can also be highly sensitive, with some methods reporting limits of detection in the picomolar range.[5]
-
Biosensors exhibit a wide range of sensitivities, with some electrochemical biosensors reaching detection limits as low as the nanomolar to picomolar range.[13][14]
The choice of method will depend on the specific requirements of your experiment, including the required sensitivity, sample matrix, and whether you need absolute quantification or relative detection.
Q3: How can I ensure the specificity of my D-Ala-D-Ala detection assay?
A3: Ensuring specificity is critical to avoid false-positive results.
-
For Fluorescent Assays: Use highly specific enzymes, such as D-amino acid oxidase (DAAO), that preferentially act on D-amino acids.[5] Include controls with L-alanine to demonstrate the D-isomer specificity.
-
For Mass Spectrometry: The high mass accuracy and fragmentation pattern (MS/MS) provide excellent specificity. The use of a stable isotope-labeled internal standard further enhances the reliability of quantification.
-
For Biosensors: The specificity is primarily determined by the biological recognition element (e.g., enzyme or antibody) immobilized on the sensor surface.
III. Data Presentation
Table 1: Comparison of D-Ala-D-Ala Detection Methods
| Feature | Fluorescent Assays | Mass Spectrometry (LC-MS/MS) | Biosensors |
| Principle | Enzymatic reaction producing a fluorescent product. | Separation by chromatography and detection based on mass-to-charge ratio. | Biological recognition event (e.g., enzyme-substrate binding) transduced into a measurable signal. |
| Sensitivity | High (picomolar range).[5] | Very High (picomolar to femtomolar range).[12] | Variable (nanomolar to picomolar range).[13][14] |
| Specificity | Good to Excellent (depends on enzyme specificity). | Excellent (based on mass accuracy and fragmentation). | Good to Excellent (depends on the biological recognition element). |
| Quantification | Semi-quantitative to quantitative. | Absolute quantification. | Semi-quantitative to quantitative. |
| Throughput | High (microplate format). | Moderate to High (with autosampler). | Moderate to High (depends on sensor design). |
| Instrumentation | Fluorescence plate reader or microscope. | Liquid chromatograph and tandem mass spectrometer. | Potentiostat or other specialized reader. |
| Sample Prep | Minimal to moderate. | Moderate to extensive (extraction, derivatization).[7] | Minimal to moderate. |
IV. Experimental Protocols
Protocol: Fluorescent Detection of D-Ala-D-Ala using a Coupled Enzyme Assay
This protocol describes a general method for the fluorescent detection of D-Ala released from D-Ala-D-Ala using a D-amino acid oxidase/horseradish peroxidase (DAO/HRP) coupled reaction.
Materials:
-
D-Ala-D-Ala standard
-
D-amino acid oxidase (DAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorogenic HRP substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a series of D-Ala-D-Ala standards in the assay buffer.
-
Prepare Reaction Mixture: Prepare a reaction mixture containing DAO, HRP, and Amplex Red in the assay buffer. The optimal concentrations of each component should be determined empirically.
-
Add Samples and Standards: Add your samples and D-Ala-D-Ala standards to the wells of the 96-well plate.
-
Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at room temperature or 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) at various time points or at a fixed endpoint.
-
Data Analysis: Subtract the background fluorescence (from wells without D-Ala-D-Ala) and plot a standard curve of fluorescence intensity versus D-Ala-D-Ala concentration. Use the standard curve to determine the concentration of D-Ala-D-Ala in your samples.
Protocol: Quantification of D-Ala-D-Ala by LC-MS/MS
This protocol provides a general workflow for the quantification of D-Ala-D-Ala in bacterial cell extracts.
Materials:
-
Bacterial cell pellet
-
Lysis buffer
-
Internal Standard (e.g., 13C, 15N-labeled D-Ala-D-Ala)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (if necessary)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Resuspend the bacterial cell pellet in lysis buffer. b. Add the internal standard to the sample. c. Lyse the cells (e.g., by sonication or bead beating). d. Precipitate proteins by adding a cold organic solvent like acetonitrile. e. Centrifuge to pellet the precipitate and collect the supernatant. f. If necessary, perform solid-phase extraction (SPE) to further clean up and concentrate the sample.[7] g. Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
LC Separation: a. Inject the sample onto a suitable LC column (e.g., a C18 column). b. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both D-Ala-D-Ala and its internal standard.
-
Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve by plotting the peak area ratio versus the concentration of the standards. d. Determine the concentration of D-Ala-D-Ala in the samples from the standard curve.
V. Visualizations
Signaling Pathway: Vancomycin Resistance
The following diagram illustrates the key components of the VanA-type vancomycin resistance mechanism.
Caption: Vancomycin resistance signaling pathway.
Experimental Workflow: LC-MS/MS Quantification of D-Ala-D-Ala
This diagram outlines the major steps in quantifying D-Ala-D-Ala using LC-MS/MS.
Caption: Workflow for D-Ala-D-Ala LC-MS/MS analysis.
Logical Relationship: Troubleshooting High Background in Fluorescent Assays
This diagram provides a logical flow for troubleshooting high background fluorescence.
Caption: Troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. An ultrasensitive electrochemiluminescent d-alanine biosensor based on the synergetic catalysis of a hemin-functionalized composite and gold–platinum nanowires - Analytical Methods (RSC Publishing) [pubs.rsc.org]
dealing with contamination in bacterial cultures for D-Ala-D-Ala studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial cultures for D-Ala-D-Ala ligase studies.
Troubleshooting Guides
Contamination is a critical issue in microbiological research that can lead to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving contamination in your bacterial cultures.
Issue 1: Unexpected Turbidity, Color Change, or Odor in Bacterial Culture
Possible Cause: Bacterial or fungal contamination.
Troubleshooting Steps:
-
Microscopic Examination:
-
Prepare a wet mount or a Gram stain of your culture.
-
Observe under a microscope for the presence of morphologies different from your target bacterium. Look for cocci, bacilli of different sizes, or fungal hyphae and spores.[1]
-
-
Streak for Isolation:
-
Streak a loopful of the contaminated culture onto a general-purpose agar (B569324) medium (e.g., Tryptic Soy Agar or Luria-Bertani Agar).
-
Incubate at a temperature that supports the growth of your target organism and potential contaminants (e.g., 30-37°C).
-
Observe the plate for different colony morphologies, which can help in identifying the contaminant.[2]
-
-
Biochemical Identification:
-
Action:
Issue 2: Inconsistent or Non-reproducible Results in D-Ala-D-Ala Ligase Assays
Possible Cause: Low-level or cryptic contamination.
Troubleshooting Steps:
-
Sensitive Detection Methods:
-
Impact on Assay Components:
-
Consider if the contaminant could be producing enzymes that interfere with the assay. For example, some bacteria produce phosphatases that could degrade ATP, a key substrate for D-Ala-D-Ala ligase.
-
Contaminants might also compete for D-alanine or other essential nutrients in the assay buffer.
-
-
Control Experiments:
-
Run a "contaminant-only" control in your D-Ala-D-Ala ligase assay using the isolated contaminant to see if it directly impacts the results.
-
Include a "no enzyme" control to check for background activity from the culture lysate or the contaminant.
-
-
Action:
Frequently Asked Questions (FAQs)
General Contamination
-
Q1: What are the most common sources of contamination in a microbiology lab?
-
Q2: How can I differentiate between bacterial and fungal contamination?
-
A2: Bacterial contamination often causes the culture medium to become uniformly turbid and may lead to a rapid drop in pH (indicated by a color change in the medium).[1][6] Fungal contamination typically appears as fuzzy or filamentous growths (mold) or as distinct, often budding, single cells (yeast) under the microscope.[6]
-
-
Q3: What is the best way to sterilize my culture media and equipment?
-
A3: Autoclaving (steam sterilization) at 121°C for at least 15 minutes is the most effective method for sterilizing most culture media and heat-stable equipment.[13][14][15] For heat-sensitive solutions, filtration using a 0.22 µm filter is recommended.[12] Dry heat sterilization is suitable for glassware.[11][12]
-
D-Ala-D-Ala Ligase Specific Issues
-
Q4: Can contamination affect the expression of D-Ala-D-Ala ligase in my bacterial culture?
-
A4: Yes. Contaminants can compete for essential nutrients, altering the growth rate and protein expression profile of your target organism. Some contaminants may also produce proteases that can degrade your target enzyme.
-
-
Q5: I suspect my purified D-Ala-D-Ala ligase is contaminated. How can I check this?
-
A5: Run your purified enzyme on an SDS-PAGE gel. The presence of unexpected bands may indicate contamination. You can also perform a sterility test by plating a small aliquot of your purified enzyme solution onto a nutrient-rich agar plate and incubating it.
-
-
Q6: Are there specific antibiotics I should use to prevent contamination during my experiments?
-
A6: While the best practice is to rely on good aseptic technique, antibiotics can be used as a preventative measure in some cases.[19] The choice of antibiotic depends on the potential contaminants and the resistance profile of your target bacterium. A combination of penicillin and streptomycin (B1217042) is often used to prevent common bacterial contamination.[20] However, be aware that overuse of antibiotics can lead to the development of resistant strains.[20]
-
Data Presentation
Table 1: Common Antibiotics for Contamination Control
| Antibiotic/Antimycotic | Target Organism | Typical Working Concentration | Mechanism of Action |
| Penicillin | Gram-positive bacteria | 50-100 U/mL | Inhibits cell wall synthesis[21] |
| Streptomycin | Gram-negative bacteria | 50-100 µg/mL | Inhibits protein synthesis[21] |
| Gentamicin | Gram-positive & Gram-negative bacteria | 10-50 µg/mL | Inhibits protein synthesis[21] |
| Amphotericin B | Fungi (yeast and mold) | 0.25-2.5 µg/mL | Disrupts cell membrane integrity[20] |
| Kanamycin | Gram-positive & Gram-negative bacteria | 50-100 µg/mL | Inhibits protein synthesis[21] |
Table 2: Sterilization Methods and Parameters
| Method | Temperature | Time | Pressure (for Autoclave) | Applications |
| Autoclaving (Moist Heat) | 121°C | ≥ 15 minutes | 15 psi | Culture media, aqueous solutions, glassware, metal instruments[12][15] |
| Dry Heat Sterilization | 160-180°C | 2-4 hours | N/A | Glassware, metal instruments, powders[11][12] |
| Filtration | N/A | N/A | N/A | Heat-sensitive solutions (e.g., antibiotic solutions, enzyme preparations)[12] |
Experimental Protocols
Protocol 1: Sterility Testing of Culture Media
-
Objective: To confirm that the prepared culture medium is free from microbial contamination before use.
-
Materials: Prepared culture medium, sterile incubator.
-
Procedure:
-
After preparing and sterilizing a batch of liquid or solid medium, randomly select a representative sample (e.g., 1-2 flasks or 2-3 plates).
-
Place these samples in a sterile incubator at a temperature that would support the growth of common contaminants (e.g., 30°C or 37°C).
-
Incubate for 48-72 hours.
-
Visually inspect the liquid medium for any signs of turbidity and the solid medium for any colony growth.
-
If any growth is observed, the entire batch of media is considered contaminated and should be discarded.
-
Protocol 2: Identification of a Bacterial Contaminant using Gram Staining and Basic Biochemical Tests
-
Objective: To characterize and identify an unknown bacterial contaminant.
-
Materials: Isolated contaminant colony, glass slides, microscope, Gram staining reagents (crystal violet, iodine, decolorizer, safranin), hydrogen peroxide, oxidase reagent, coagulase plasma.
-
Procedure:
-
Gram Staining:
-
Perform a Gram stain on a smear of the isolated contaminant colony.
-
Observe the shape (cocci, bacilli), arrangement, and Gram reaction (positive or negative) under the microscope.[1]
-
-
Catalase Test:
-
Place a small amount of the colony on a clean glass slide.
-
Add a drop of 3% hydrogen peroxide.
-
The immediate production of bubbles indicates a positive result (catalase-positive).[5]
-
-
Oxidase Test:
-
Coagulase Test (for Gram-positive cocci):
-
Emulsify a colony in a drop of saline on a slide.
-
Add a drop of rabbit plasma and mix.
-
Clumping within 10 seconds indicates a positive result (coagulase-positive).
-
-
Visualizations
Caption: Troubleshooting workflow for suspected culture contamination.
Caption: Simplified peptidoglycan biosynthesis pathway highlighting D-Ala-D-Ala ligase.
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Biochemical Identification Techniques for Microbial Identification - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Biochemical tests for identification of bacteria | PPT [slideshare.net]
- 5. brieflands.com [brieflands.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Aseptic techniques [practicalbiology.org]
- 8. microbenotes.com [microbenotes.com]
- 9. awri.com.au [awri.com.au]
- 10. news-medical.net [news-medical.net]
- 11. Commom Sterilization Methods of Culture Media in Microbiology - ELEX Biological Products (Shanghai) Co., Ltd. [elexbio.com]
- 12. westlab.com [westlab.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Evaluation of three methods for detecting low-level bacterial contamination in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. corning.com [corning.com]
- 19. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 20. thomassci.com [thomassci.com]
- 21. mpbio.com [mpbio.com]
- 22. Microbiology Lab : MOLB 2210 [uwyo.edu]
Technical Support Center: Crystallizing D-Ala-D-Ala Ligase with Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallization of D-Ala-D-Ala ligase (Ddl) with its substrates. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during this critical experimental process.
Troubleshooting Guide
Crystallizing D-Ala-D-Ala ligase in the presence of its substrates, ATP and D-alanine, presents unique challenges primarily due to the enzyme's inherent flexibility and catalytic activity. Substrate binding induces significant conformational changes, which can hinder the formation of well-ordered crystals.[1][2][3] This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals or poor quality crystals (e.g., precipitation, phase separation) | Substrate-induced conformational changes: The binding of ATP and D-alanine causes significant structural rearrangements, including the rotation of the central domain and movement of flexible loops, which can inhibit crystal lattice formation.[1][4] | - Use non-hydrolyzable ATP analogs: Employ analogs like AMP-PNP to lock the enzyme in a substrate-bound conformation without initiating the catalytic reaction.[1] - Utilize substrate/product analogs or inhibitors: Co-crystallize with inhibitors like D-cycloserine or transition-state analogs such as phosphinates to stabilize a specific conformational state.[5][6] - Screen a wider range of crystallization conditions: The optimal conditions for the protein-ligand complex may differ significantly from those for the apo-enzyme.[7] |
| Enzyme catalytic activity: The enzyme hydrolyzes ATP and ligates D-alanine, leading to a heterogeneous mixture of apo-enzyme, substrate-bound, and product-bound forms in the crystallization drop.[1] | - Co-crystallize with product: To obtain the structure of the product complex, crystallize in the presence of ADP and D-Ala-D-Ala.[1][5] | |
| Sub-optimal ligand concentration: Incorrect ratios of protein to substrate can prevent the formation of a stable, homogenous complex. High concentrations of D-alanine can also be inhibitory.[1] | - Optimize substrate concentrations: Experiment with a range of ATP/analog and D-alanine concentrations. A 10-fold molar excess of the ligand over the protein is a common starting point.[8] | |
| Crystals crack or dissolve upon soaking with substrates | Large conformational change: Soaking apo-crystals with substrates can induce a conformational change that is incompatible with the existing crystal lattice, leading to its disruption.[8][9] | - Attempt co-crystallization: This is often the preferred method when significant conformational changes are anticipated upon ligand binding.[7][8][10] - Soak at lower ligand concentrations for shorter durations: This can sometimes mitigate the stress on the crystal lattice.[9] - Utilize cryo-soaking: Flash-cooling the crystal in the presence of the ligand can sometimes trap the bound state. |
| Electron density for the substrate is weak or absent | Low occupancy of the binding site: The substrate may not be fully bound to all protein molecules within the crystal. | - Increase ligand concentration during co-crystallization or soaking: Ensure saturation of the binding site.[8] - Verify ligand binding: Use biophysical techniques like isothermal titration calorimetry (ITC) or thermal shift assays to confirm binding affinity before setting up crystallization trials. |
| Substrate hydrolysis: The enzyme may have processed the substrate, leaving the binding site empty or occupied by the product. | - Use non-hydrolyzable analogs or inhibitors. [1][5] - Collect diffraction data at cryogenic temperatures: This can help to trap the enzyme-substrate complex and minimize radiation damage. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to obtain a crystal structure of D-Ala-D-Ala ligase with its native substrates?
A1: The primary difficulty lies in the enzyme's dynamic nature. D-Ala-D-Ala ligase belongs to the ATP-grasp superfamily of enzymes, which are known for their conformational flexibility. Upon binding ATP and the first D-alanine molecule, the enzyme undergoes a significant conformational change to bring the substrates into the correct orientation for catalysis.[1] This inherent flexibility can make it challenging to trap a homogenous population of the enzyme in a single conformation required for the formation of a well-ordered crystal lattice. Furthermore, the enzyme's catalytic activity means that in the presence of ATP and D-alanine, the reaction will proceed, resulting in a mixture of different states (apo, substrate-bound, intermediate, and product-bound) in your crystallization experiment.
Q2: What are the main differences between co-crystallization and soaking for this enzyme system?
A2:
-
Co-crystallization: In this method, the D-Ala-D-Ala ligase is incubated with its substrates (or analogs) prior to setting up the crystallization trials. This approach is generally preferred when a significant conformational change is expected upon ligand binding, as it allows the protein-ligand complex to form first, and then crystallization conditions are screened for this pre-formed complex.[7][8]
-
Soaking: This technique involves growing crystals of the apo-enzyme first and then introducing the substrates by transferring the crystals to a solution containing them.[7][11] For D-Ala-D-Ala ligase, soaking can be problematic because the substantial conformational change required to bind the substrates can physically stress the crystal lattice, causing it to crack or dissolve.[8][9]
Q3: What are some successful strategies that have been used to obtain ligand-bound structures of D-Ala-D-Ala ligase?
A3: Several successful strategies have been employed:
-
Use of non-hydrolyzable ATP analogs: To visualize ATP binding without triggering catalysis, researchers have successfully used adenylyl-imidodiphosphate (AMP-PNP).[1]
-
Crystallization with products: Structures in complex with ADP and the product D-Ala-D-Ala have been determined, providing insights into the post-catalytic state.[1][5]
-
Use of inhibitors: The antibiotic D-cycloserine, a known inhibitor of D-Ala-D-Ala ligase, has been used to obtain co-crystal structures.[5] In some cases, unexpected modifications of the inhibitor, such as in-situ phosphorylation, have been observed in the crystal structure.[5]
-
Transition-state analogs: Phosphinate inhibitors that mimic the tetrahedral intermediate of the reaction have been instrumental in capturing the enzyme's active conformation.[6]
Q4: How do the two D-alanine binding sites affect crystallization?
A4: D-Ala-D-Ala ligase has two distinct binding sites for D-alanine, which are filled sequentially and have different affinities.[2] The first D-alanine binds, followed by the binding of the second D-alanine molecule. This sequential binding is coupled with conformational changes. For crystallization, it is crucial to achieve a homogenous state where both sites are appropriately occupied. High concentrations of D-alanine can sometimes be inhibitory, further complicating the process.[1]
Experimental Protocols & Data
Co-crystallization of E. coli DdlB with Substrates/Products
This protocol is adapted from studies that successfully obtained co-crystal structures of E. coli D-Ala-D-Ala ligase B (EcDdlB).
Protein Preparation:
-
Recombinant EcDdlB is expressed and purified, typically using affinity and size-exclusion chromatography.
-
The final protein is concentrated to approximately 12 mg/ml in a buffer such as 50 mM HEPES pH 7.5, 150 mM KCl, and 0.5 mM EDTA.[5]
Complex Formation and Crystallization:
-
To form the desired complex, the concentrated protein solution is incubated with the ligands. For example:
-
Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method at 291 K (18°C).[5][6]
-
The drop is formed by mixing the protein-ligand solution with the reservoir solution in a 1:1 ratio (e.g., 1 µl + 1 µl).[5]
-
A common reservoir solution contains 200 mM MgCl₂, 25% PEG 3350, and 100 mM Tris-HCl pH 8.0.[5]
Summary of Crystallization Conditions for D-Ala-D-Ala Ligase Complexes
| Enzyme Source | Ligand(s) | Protein Conc. | Method | Crystallization Condition | Reference |
| Thermus thermophilus HB8 | ADP, D-Ala | Not specified | Co-crystallization | Reservoir: 0.91 M K₂HPO₄, 0.49 M NaH₂PO₄ | [1] |
| Thermus thermophilus HB8 | ATP, D-Ala-D-Ala | Not specified | Co-crystallization | Reservoir: 0.91 M K₂HPO₄, 0.49 M NaH₂PO₄, 20% glycerol | [1] |
| Escherichia coli DdlB | ATP, D-Ala-D-Ala | 12 mg/ml | Co-crystallization | Reservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0 | [5] |
| Escherichia coli DdlB | ADP, D-Ala-D-Ala | 12 mg/ml | Co-crystallization | Reservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0 | [5] |
| Escherichia coli DdlB | ATP, D-cycloserine | 12 mg/ml | Co-crystallization | Reservoir: 200 mM MgCl₂, 25% PEG 3350, 100 mM Tris-HCl pH 8.0 | [5] |
| Staphylococcus aureus | ATP, D-alanine | 10 mg/ml | Co-crystallization | Reservoir: 30-35% PEG MME 500, 100 mM MES pH 6.0, 100 mM Li₂SO₄ | [6] |
Visualizations
Experimental Workflow for Co-crystallization
Caption: A typical workflow for obtaining D-Ala-D-Ala ligase-substrate complex crystals.
Conformational States of D-Ala-D-Ala Ligase
Caption: The catalytic cycle involves multiple conformational states of the enzyme.
References
- 1. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. zenobiafragments.com [zenobiafragments.com]
- 10. sptlabtech.cn [sptlabtech.cn]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ala-D-Ala Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Ala-D-Ala in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your D-Ala-D-Ala samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of D-Ala-D-Ala degradation in aqueous solutions?
A1: D-Ala-D-Ala in solution is susceptible to two main degradation pathways:
-
Non-enzymatic Hydrolysis: The peptide bond in D-Ala-D-Ala can be cleaved by water (hydrolysis). This process is significantly influenced by pH and temperature. Generally, hydrolysis is catalyzed by both acids and bases.[1]
-
Enzymatic Degradation: In biological samples or solutions contaminated with microorganisms, D-Ala-D-Ala can be rapidly degraded by enzymes. Specifically, D,D-dipeptidases (such as VanX) and D-alanyl-D-alanine carboxypeptidases are known to hydrolyze the D-Ala-D-Ala peptide bond.[2][3]
Q2: What is the optimal pH for storing D-Ala-D-Ala solutions?
A2: For many peptides, a slightly acidic pH range of 4-6 is often optimal for minimizing hydrolysis.[4] Both strongly acidic and strongly basic conditions can accelerate the cleavage of the peptide bond.[1] It is crucial to determine the empirical stability of D-Ala-D-Ala in your specific buffer system.
Q3: What is the recommended storage temperature for D-Ala-D-Ala solutions?
A3: To minimize degradation, D-Ala-D-Ala solutions should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential.[5] It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Q4: Can the type of buffer I use affect the stability of D-Ala-D-Ala?
A4: Yes, the buffer composition can influence peptide stability.[4][6] Some buffer species can catalyze degradation reactions. For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some peptides compared to citrate (B86180) or acetate (B1210297) buffers.[4] Therefore, it is recommended to test the stability of D-Ala-D-Ala in your chosen buffer system as part of your experimental setup.
Q5: Are there any additives that can help stabilize my D-Ala-D-Ala solution?
A5: Yes, several types of excipients can be used to enhance peptide stability:
-
Cryoprotectants/Lyoprotectants: Sugars like mannitol (B672) and trehalose (B1683222) can protect the peptide from degradation during freezing and lyophilization.
-
Antioxidants: If oxidative damage is a concern (though less common for D-Ala-D-Ala compared to peptides with susceptible residues like Met or Cys), antioxidants such as ascorbic acid can be added.[2]
-
Chelating Agents: To minimize metal-catalyzed oxidation, a chelating agent like EDTA can be included, although its effectiveness for D-Ala-D-Ala stability is not extensively documented.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of D-Ala-D-Ala concentration over time in a sterile, buffered solution. | Non-enzymatic hydrolysis. | • Optimize pH: Adjust the pH of your solution to a mildly acidic range (e.g., pH 4-6) and re-evaluate stability. • Lower Storage Temperature: Store aliquots at -80°C for long-term storage. • Evaluate Buffer: Test the stability in different buffer systems (e.g., citrate, acetate vs. phosphate).[4] |
| Rapid loss of D-Ala-D-Ala in biological samples (e.g., cell culture media, serum). | Enzymatic degradation by peptidases. | • Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your sample. Note that standard cocktails may not inhibit D,D-dipeptidases, so specific inhibitors may be required if this is a known issue. • Heat Inactivation: If compatible with your experimental design, heat the biological sample to denature enzymes before adding D-Ala-D-Ala. • Work at Low Temperatures: Perform all experimental steps on ice to reduce enzymatic activity. |
| Precipitation or cloudiness in the D-Ala-D-Ala solution. | Poor solubility, aggregation, or interaction with buffer components. | • Check Solubility Limits: Ensure you are not exceeding the solubility of D-Ala-D-Ala in your specific buffer. • Adjust pH: The pH of the solution can affect the net charge and solubility of the peptide. • Consider a Different Solvent: For initial solubilization of lyophilized powder, sterile water or a small amount of a compatible organic solvent (like DMSO) can be used before further dilution in your aqueous buffer. |
| Inconsistent experimental results. | Inconsistent sample handling and storage. | • Aliquot Samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[5] • Protect from Light: Store solutions in amber vials or protect from light, as some degradation pathways can be light-induced. • Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity to avoid contaminants that could promote degradation. |
Quantitative Data Summary
| Peptide | pH | Predominant Degradation Pathway | Rate Constant (s⁻¹) at 95°C |
| Gly-Gly | 3 | Scission (Hydrolysis) | ~1 x 10⁻⁷ |
| 5 | Scission (Hydrolysis) | ~5 x 10⁻⁸ | |
| 7 | Scission (Hydrolysis) | ~1 x 10⁻⁷ | |
| 10 | Scission (Hydrolysis) | ~1 x 10⁻⁶ | |
| Ala-Ala-Ala | 3 | Scission & Backbiting | Scission: ~2 x 10⁻⁷, Backbiting: ~3 x 10⁻⁷ |
| 5 | Scission & Backbiting | Scission: ~1 x 10⁻⁷, Backbiting: ~2 x 10⁻⁷ | |
| 7 | Backbiting | Scission: ~2 x 10⁻⁷, Backbiting: ~5 x 10⁻⁷ | |
| 10 | Scission | Scission: ~3 x 10⁻⁶, Backbiting: ~1 x 10⁻⁷ |
Note: "Scission" refers to direct hydrolysis of the peptide bond. "Backbiting" is an intramolecular aminolysis reaction. Rate constants are approximate values derived from published data and are intended for comparative purposes only.[8]
Key Experimental Protocols
Protocol 1: Preparation of D-Ala-D-Ala Stock and Working Solutions
This protocol outlines the steps for preparing stable solutions of D-Ala-D-Ala.
-
Reagent and Equipment Preparation:
-
Lyophilized D-Ala-D-Ala powder
-
Sterile, high-purity water (e.g., HPLC-grade or Milli-Q)
-
Sterile buffer of choice (e.g., 10 mM sodium acetate, pH 5.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated balance and pH meter
-
-
Procedure:
-
Allow the lyophilized D-Ala-D-Ala vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of D-Ala-D-Ala powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, high-purity water to dissolve the powder. Vortex briefly if necessary.
-
Once fully dissolved, add the desired sterile buffer to reach the final concentration for your stock solution (e.g., 10 mM).
-
Measure and adjust the pH of the solution if necessary using dilute acid or base.
-
Sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Prepare single-use aliquots of the stock solution in sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw a single aliquot and dilute to the final working concentration using the appropriate pre-chilled buffer.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification of D-Ala-D-Ala
This protocol describes a general approach for developing a stability-indicating HPLC method to quantify D-Ala-D-Ala and its degradation products. This method should be validated for your specific application.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
-
Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.5 with phosphoric acid)[9]
-
D-Ala-D-Ala reference standard
-
High-purity water and acetonitrile (HPLC grade)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile in aqueous buffer. For example, start with 5% acetonitrile and increase to 50% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for peptide bond detection)
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of D-Ala-D-Ala standards of known concentrations in the chosen buffer.
-
Sample Preparation: Dilute your D-Ala-D-Ala samples to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area of D-Ala-D-Ala. Create a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the standard curve to calculate the concentration of D-Ala-D-Ala in your samples.
-
Degradation Analysis: Monitor for the appearance of new peaks and a decrease in the D-Ala-D-Ala peak area over time to assess degradation.
-
Protocol 3: Forced Degradation Study of D-Ala-D-Ala
This protocol is used to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Incubate D-Ala-D-Ala solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate D-Ala-D-Ala solution in 0.1 M NaOH at room temperature for 24 hours.
-
Oxidation: Treat D-Ala-D-Ala solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid D-Ala-D-Ala powder at 80°C for 48 hours.
-
Photodegradation: Expose the D-Ala-D-Ala solution to light according to ICH Q1B guidelines.
-
-
Procedure:
-
Prepare solutions of D-Ala-D-Ala under the stress conditions listed above.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main D-Ala-D-Ala peak.
-
Visualizations
Caption: Key degradation routes for D-Ala-D-Ala in solution.
Caption: A logical guide to troubleshooting D-Ala-D-Ala instability.
Caption: Experimental workflow for assessing D-Ala-D-Ala stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Alanine | SIELC Technologies [sielc.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: D-Ala-D-Ala Ligase Enzymatic Reactions
Welcome to the technical support center for D-Ala-D-Ala ligase (Ddl) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for my D-Ala-D-Ala ligase reaction?
The optimal pH for D-Ala-D-Ala ligase activity is typically in the neutral to slightly alkaline range, generally between 7.0 and 8.5. However, the ideal buffer and specific pH can vary depending on the source of the enzyme.
Commonly used buffers include:
-
Tris-HCl: Often used at a concentration of 50 mM, with a pH ranging from 7.3 to 8.0.[1][2]
-
HEPES: Typically used at concentrations of 20 mM to 100 mM, with a pH of 7.5 or 8.0.[2][3][4][5]
-
MES: Used for assays requiring a more acidic pH, for instance, pH 6.0.[3][6]
For determining the optimal pH for a specific D-Ala-D-Ala ligase, it is recommended to test a range of pH values using a composite buffer system.[3]
Q2: My D-Ala-D-Ala ligase reaction has low or no activity. What are the common causes?
Several factors could lead to low or no enzymatic activity. Here are some key areas to investigate:
-
Missing Cofactors: D-Ala-D-Ala ligases are ATP-grasp enzymes and require divalent cations for activity, with Magnesium (Mg²⁺) being essential. Additionally, monovalent cations, particularly Potassium (K⁺) , have been shown to significantly enhance the efficiency of some Ddls by up to 20-fold.[1] Ensure that both MgCl₂ (typically 5-10 mM) and KCl (10-100 mM) are present in your reaction buffer.[1][2][3]
-
Enzyme Inactivity: Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Store the enzyme in an appropriate buffer, often containing glycerol, at -20°C or -80°C.[6][7] It is also advisable to aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[8]
-
Substrate Issues: Ensure that the D-Alanine and ATP substrates have not degraded. Prepare fresh substrate solutions when in doubt. The ATP in the ligase buffer is particularly susceptible to degradation with repeated freeze-thaw cycles.[7][8]
-
Incorrect pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. Verify the pH of your buffer and ensure it is within the optimal range for your specific enzyme.[9]
Q3: I am observing substrate inhibition in my kinetic assays. How can I address this?
Substrate inhibition by D-Alanine has been observed in the presence of activating monovalent cations like K⁺.[1] This may be due to the non-productive binding of a second D-Ala molecule. If you suspect substrate inhibition, it is recommended to perform kinetic experiments by varying the concentration of D-Alanine over a wide range to identify the inhibitory concentrations.
Q4: How can I monitor the progress of my D-Ala-D-Ala ligase reaction?
The activity of D-Ala-D-Ala ligase can be monitored by measuring the formation of one of the products, either ADP or inorganic phosphate (B84403) (Pi).
-
ADP Detection (Coupled Assay): A common method is a coupled enzyme assay using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. In this system, the ADP produced is used to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate with the concurrent oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[2]
-
Inorganic Phosphate (Pi) Detection: The release of inorganic phosphate can be measured using a colorimetric assay, such as the antimony-phosphomolybdate method or assays utilizing malachite green.[1][5] Commercial kits are also available for this purpose.[10][11]
Troubleshooting Guides
Troubleshooting Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of the reaction buffer. Test a range of pH values to find the optimum for your enzyme. |
| Missing Cofactors | Ensure the presence of MgCl₂ (5-10 mM) and KCl (10-100 mM) in the reaction mixture.[1][3] |
| Enzyme Degradation | Use a fresh aliquot of the enzyme. If possible, test the enzyme with a known positive control substrate.[9] |
| Substrate Degradation | Prepare fresh solutions of D-Alanine and ATP. Aliquot ATP-containing buffers to avoid repeated freeze-thaw cycles.[7][8] |
| Presence of Inhibitors | Ensure that no known inhibitors are present in your sample or buffer components.[9] |
Troubleshooting Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Reaction Times | Use a multi-channel pipette or a repeating pipette to start and stop reactions, especially for kinetic studies.[9] |
| Temperature Fluctuations | Maintain a consistent temperature throughout the experiment using a water bath or incubator.[9] |
| Reagent Variability | Use the same batch of substrates and enzyme for a series of related experiments to minimize variability.[9] |
Quantitative Data Summary
Table 1: pH Optima and Buffer Conditions for D-Ala-D-Ala Ligases from Various Organisms
| Organism | Buffer | pH | Reference |
| Thermus thermophilus | Tris-HCl | 7.3 | [1] |
| Thermus thermophilus | HEPES | 7.5 | [2] |
| Vancomycin-Resistant Enterococci (VanA) | MES | 6.0 | [3] |
| Vancomycin-Resistant Enterococci (VanA) | HEPES | 8.0 | [3] |
| Staphylococcus aureus | Tris-HCl | 8.0 | [6] |
| Helicobacter pylori | Tris-HCl | 8.0 | [12] |
| Escherichia coli | HEPES | 8.0 | [5] |
| Escherichia coli | Tris-HCl | 8.0 | [4] |
Table 2: Kinetic Parameters of D-Ala-D-Ala Ligases
| Organism | Substrate | Km | kcat | Buffer Conditions | Reference |
| Thermus thermophilus | ATP | 16.2 µM | - | 50 mM Tris-HCl, pH 7.3, 10 mM MgCl₂ | [1] |
| D-Ala₁ | 1250 µM | - | [1] | ||
| D-Ala₂ | 4020 µM | - | [1] | ||
| Staphylococcus aureus | ATP | 60 µM | 0.08 µmol·min⁻¹·mg⁻¹ | 50 mM Tris·HCl, pH 8.0 | [6] |
| D-Ala₁ | 0.025 mM | [6] | |||
| D-Ala₂ | 1.5 mM | [6] | |||
| Helicobacter pylori | ATP | 0.87 µM | 115 min⁻¹ | Not specified, pH 8.0 | [12] |
| D-Ala₁ | 1.89 mM | [12] | |||
| D-Ala₂ | 627 mM | [12] |
Experimental Protocols
Protocol 1: ADP Detection Using a Coupled Enzyme Assay
This protocol is adapted from methodologies used for measuring D-Ala-D-Ala ligase activity by monitoring ADP formation.[2]
Materials:
-
D-Ala-D-Ala ligase
-
Reaction Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂
-
ATP solution
-
D-Alanine solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
20 mM HEPES, pH 7.5
-
100 mM KCl
-
5 mM MgCl₂
-
2.0 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
25 units/mL Lactate Dehydrogenase
-
25 units/mL Pyruvate Kinase
-
-
Add a fixed concentration of ATP (e.g., 5 mM).
-
Add varying concentrations of D-Alanine to initiate the reaction.
-
Initiate the reaction by adding the D-Ala-D-Ala ligase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 297 K or 30°C).[1][2]
Protocol 2: Inorganic Phosphate Detection using a Colorimetric Assay
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) produced during the enzymatic reaction.[1]
Materials:
-
D-Ala-D-Ala ligase
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.3, 10 mM MgCl₂, 100 mM KCl
-
ATP solution
-
D-Alanine solution
-
Colorimetric Reagent (e.g., Malachite Green based or Antimony-phosphomolybdate)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
50 mM Tris-HCl, pH 7.3
-
10 mM MgCl₂
-
100 mM KCl
-
Desired concentrations of ATP and D-Alanine
-
-
Equilibrate the reaction mixture and the enzyme to the desired temperature (e.g., 30°C).[1]
-
Initiate the reaction by adding D-Ala-D-Ala ligase.
-
Incubate for a fixed period (e.g., 10 minutes).[1]
-
Stop the reaction by adding the colorimetric reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).[5][11]
-
Prepare a standard curve with known concentrations of phosphate to quantify the amount of Pi produced.
Visualizations
Caption: Ordered Ter-Ter reaction mechanism of D-Ala-D-Ala ligase.
Caption: Troubleshooting workflow for low D-Ala-D-Ala ligase activity.
References
- 1. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. addgene.org [addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. AffiASSAY® E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 | AffiGEN [affiassay.com]
- 11. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-500 (ProFoldin Product Code: DDA500KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in peptidoglycan analysis
Welcome to the technical support center for peptidoglycan (PG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their peptidoglycan analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for peptidoglycan (muropeptide) analysis?
A1: The standard workflow for analyzing the composition of peptidoglycan involves several key steps: isolation of the peptidoglycan sacculi (the bag-like macromolecule that encloses the bacterium), enzymatic digestion of the sacculi into its soluble monomeric and cross-linked muropeptide subunits, and finally, separation and quantification of these muropeptides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[1][2][3]
Q2: Why is the reduction of muropeptides recommended before UPLC/HPLC analysis?
A2: The reduction step, typically performed using sodium borohydride (B1222165), is highly recommended to prevent the appearance of multiple peaks for a single muropeptide species in the chromatogram. Digestion with a muramidase like mutanolysin results in a terminal reducing N-acetylmuramic acid (NAM) residue. This residue can exist in different anomeric forms, leading to peak splitting. Reduction of the NAM to muramitol stabilizes the structure and ensures that each muropeptide elutes as a single, sharp peak, simplifying the chromatogram and improving quantification accuracy.[2]
Q3: What are the key differences between HPLC and UPLC for peptidoglycan analysis?
A3: UPLC is an advancement of HPLC that uses smaller particle size columns and higher pressures. For peptidoglycan analysis, this translates to several advantages:
-
Faster Separation: UPLC runs are significantly shorter, often taking a fraction of the time required for a traditional HPLC separation.[3][4]
-
Higher Resolution and Sensitivity: UPLC systems can provide better separation of complex muropeptide mixtures and are more sensitive, requiring smaller sample volumes.[2][3][4]
-
Compatibility with Mass Spectrometry: UPLC's lower flow rates and volatile mobile phases are more amenable to in-line coupling with mass spectrometry (MS) for definitive structural identification of muropeptides.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Typical Run Time | 1-2 hours[4] | ~10-60 minutes[5][6] |
| Injection Volume | 100-500 µl[2] | Orders of magnitude less than HPLC[4] |
| System Pressure | Up to 6,000 psi[3] | Up to 15,000 psi[3] |
| Resolution | Good | Excellent |
| Throughput | Lower | Higher[3][4] |
Q4: How can I identify the muropeptide peaks in my chromatogram?
A4: Peak identification can be achieved through a combination of methods:
-
Comparison to Standards: If known muropeptide standards are available, their retention times can be directly compared to your sample.
-
Comparison to Published Data: The retention times and elution order of muropeptides from well-characterized species like Escherichia coli are often published and can serve as a reference.[7] Generally, smaller, more polar muropeptides (like monomers) elute earlier than larger, less polar oligomers (dimers, trimers).[1]
-
Mass Spectrometry (MS): The most definitive method is to couple the liquid chromatography system to a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS), the precise structure of each muropeptide can be determined.[5][6][7][8]
Troubleshooting Guides
Issue 1: No or Very Few Peaks in the Chromatogram
Possible Causes and Solutions:
-
Muropeptide Precipitation: Muropeptides can precipitate if they are over-concentrated or if the pH of the sample is too low before injection.[3] Ensure the final sample is properly solubilized in the injection buffer.
-
Low Sample Concentration: The amount of peptidoglycan in your initial culture may have been too low, or the sample was overly diluted during preparation.
-
Solution: Try increasing the injection volume. If the signal is still low, you can concentrate your existing sample using a SpeedVac concentrator or prepare a new sample, resuspending the final sacculi pellet in a smaller volume before digestion.[2]
-
-
Incomplete Enzymatic Digestion: The muramidase (e.g., mutanolysin, Cellosyl) may not have completely digested the peptidoglycan sacculi.
-
Solution: Verify the activity of your enzyme stock. Ensure you are using the recommended concentration and incubation conditions (time, temperature, pH).
-
-
Column or System Issues: A clogged or old column can lead to poor peak shape and signal.
-
Solution: If the problem persists with known good samples, consider cleaning or replacing the column.[2]
-
Issue 2: Inconsistent Retention Times Between Runs
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Fluctuations in Temperature | Ensure the column compartment and mobile phases are at a stable, controlled temperature. |
| Mobile Phase Variability | Prepare fresh mobile phases for each batch of experiments. Ensure accurate composition and pH.[1] |
| Column Degradation | The column's stationary phase may be degrading. Flush the column or replace it if necessary. |
| System Equilibration | Ensure the system is fully equilibrated with the starting mobile phase conditions before each injection. |
Issue 3: Broad or Split Peaks in the Chromatogram
Possible Causes and Solutions:
-
Absence of Reduction Step: As mentioned in the FAQs, failing to reduce the terminal muramic acid can cause significant peak splitting due to the presence of anomers.[2]
-
Column Issues: Contaminants on the column or overloading the column with too much sample can lead to peak broadening and splitting.[9]
-
Solution: Clean the column according to the manufacturer's instructions. If overloading is suspected, dilute the sample or inject a smaller volume.
-
-
Chromatographic Conditions: The mobile phase composition or gradient may not be optimal for your specific muropeptides.
-
Solution: Adjust the gradient slope or the organic solvent concentration to improve peak focusing.
-
Experimental Protocols
Protocol 1: Isolation of Gram-Negative Peptidoglycan Sacculi
-
Cell Culture and Lysis: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation and resuspend the pellet. Add SDS to the resuspended cells and boil to lyse the cells and solubilize all cellular components except for the peptidoglycan.[2]
-
Washing: To completely remove the SDS, which can interfere with subsequent enzymatic steps and analysis, wash the insoluble sacculi repeatedly with ultrapure water, using centrifugation to pellet the sacculi between washes.[2]
-
Protease Treatment: To remove proteins covalently bound to the peptidoglycan, treat the sacculi with a protease such as Pronase E.[3][6]
-
Final Washes: Wash the sacculi again with ultrapure water to remove the protease and any digested peptides. The resulting pellet contains purified peptidoglycan sacculi.
Protocol 2: Muropeptide Preparation and Analysis
-
Muramidase Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., phosphate (B84403) buffer, pH 5.5-6.5). Add a muramidase, such as mutanolysin or Cellosyl, to digest the glycan strands into soluble muropeptides. Incubate overnight at 37°C.[2][3][6]
-
Enzyme Inactivation: Inactivate the muramidase by boiling the sample for 5-10 minutes.[6]
-
Sample Reduction (Recommended): Adjust the sample pH to 8.5-9.0 with borate (B1201080) buffer. Add sodium borohydride and incubate at room temperature. This step reduces the terminal N-acetylmuramic acid to muramitol.[2]
-
pH Adjustment: Stop the reduction reaction and adjust the pH to 2.0-4.0 using an acid like orthophosphoric acid.[2]
-
UPLC/HPLC Analysis: Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to an autosampler vial and inject it into the UPLC or HPLC system for separation. Muropeptides are typically separated on a C18 reverse-phase column using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like formic acid in water).[1][6]
-
Data Analysis: Integrate the area under each peak in the chromatogram. The relative molar abundance of each muropeptide can be calculated from these areas, allowing for the determination of key peptidoglycan features such as the degree of cross-linking.[2]
References
- 1. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. gmi-inc.com [gmi-inc.com]
strategies to improve the stability of D-Ala-D-Ala analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and stability testing of D-Ala-D-Ala analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for D-Ala-D-Ala analogs?
A1: D-Ala-D-Ala analogs, like other peptides, are susceptible to several degradation pathways:
-
Enzymatic Degradation: The peptide bond is vulnerable to cleavage by various proteases and peptidases found in biological matrices like plasma and tissue homogenates.[1][2] Aminopeptidases, carboxypeptidases, and endopeptidases are key enzymes involved.[3]
-
Chemical Degradation: This includes non-enzymatic processes such as hydrolysis of the peptide bond (especially at extreme pH), oxidation of certain residues, and diketopiperazine formation at the N-terminus.[3][4]
-
Physical Instability: Analogs can suffer from aggregation and precipitation, where molecules associate non-covalently to form insoluble or inactive complexes.[4][5] This is influenced by factors like concentration, pH, ionic strength, and temperature.[5][6]
Q2: My D-Ala-D-Ala analog shows poor stability in plasma assays. What are the first troubleshooting steps?
A2: Poor plasma stability is typically due to enzymatic degradation.
-
Confirm the Degradation Products: Use LC-MS to identify the cleavage sites. This will inform you whether the degradation is primarily from the N-terminus (aminopeptidases), C-terminus (carboxypeptidases), or internally.
-
Initial Protective Modifications: The most straightforward modifications are N-terminal acetylation and C-terminal amidation.[7] These changes block the recognition sites for aminopeptidases and carboxypeptidases, respectively, and can significantly extend the analog's half-life.[7]
-
Incorporate D-Amino Acids: Replacing L-amino acids at or near the cleavage sites with their D-enantiomers can confer significant resistance to proteolysis, as proteases are stereospecific.[8][9]
Q3: My analog is chemically stable but aggregates and precipitates out of solution during storage or concentration. How can I improve its solubility?
A3: Aggregation is a common issue, especially for hydrophobic peptides.
-
Optimize Formulation: Systematically screen different pH and buffer conditions. Peptides are often least soluble at their isoelectric point (pI).[10] Adjusting the pH away from the pI can increase net charge and electrostatic repulsion between molecules, reducing aggregation.[5]
-
Adjust Ionic Strength: Modify the salt concentration in your buffer. Both low and high salt concentrations can sometimes promote precipitation, so an optimal range must be found empirically.[6][10]
-
Use Stabilizing Excipients: Additives like glycerol, sugars (e.g., sucrose, trehalose), or polyols can help stabilize the native conformation and prevent aggregation.[4][10] Low concentrations of arginine and glutamate (B1630785) have also been shown to reduce aggregation.[11]
-
Consider PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius and masks hydrophobic regions, which can significantly improve solubility and reduce aggregation.[1][12]
Troubleshooting Guide: Enhancing Analog Stability
Issue 1: Rapid Enzymatic Degradation
If your analog is rapidly cleaved by proteases, consider these advanced structural modifications.
| Strategy | Description | Key Advantages | Potential Issues |
| D-Amino Acid Substitution | Replace susceptible L-amino acids with their D-isomers.[8][9] | High resistance to proteases; can increase stability significantly.[13][14] | May alter conformation and reduce or abolish biological activity.[9] |
| Peptide Backbone Modification | Replace amide bonds with non-hydrolyzable isosteres (peptidomimetics). | Complete resistance to proteolysis at the modified site. | Can be synthetically challenging; may impact binding affinity. |
| Cyclization | Form a covalent bond between the N- and C-termini or between side chains.[2] | Constrains conformation, reducing flexibility and susceptibility to proteases.[4] | Can reduce binding affinity if the constrained conformation is not optimal. |
| Stapled Peptides | Introduce a synthetic brace (staple) to lock the peptide into a specific conformation, often an α-helix.[8][15] | Enhances proteolytic resistance and can improve cell permeability.[8] | Primarily applicable to helical peptides; synthesis can be complex. |
| PEGylation | Attach PEG chains to the peptide.[1][16] | Provides steric shielding from proteases, reduces renal clearance, and increases half-life.[1] | May reduce binding affinity if PEG attachment obscures the active site.[1] |
| Lipidation | Covalently attach a fatty acid chain.[1][16] | Promotes binding to serum albumin, extending circulation half-life significantly.[16] | Can increase hydrophobicity, potentially leading to aggregation issues.[16] |
Issue 2: Low In Vivo Half-Life and Bioavailability
Even if an analog is stable against proteases, it may be cleared rapidly from circulation or have poor absorption.
| Strategy | Description | Mechanism of Action | Expected Improvement |
| PEGylation | Covalent attachment of PEG chains. | Increases molecular size above the renal clearance threshold (~40 kDa).[1] | Extends plasma half-life from minutes to hours or days. |
| Lipidation / Albumin Binding | Conjugation of a lipid moiety (e.g., palmitic acid). | Facilitates reversible binding to serum albumin (half-life ~19 days).[16] | Drastically extends circulation time by piggybacking on albumin. |
| Protein Fusion | Genetically fuse the peptide to a larger protein like an antibody Fc fragment or albumin.[1] | Creates a large fusion protein that avoids renal clearance and benefits from the long half-life of the fusion partner. | Can extend half-life to several days or weeks. |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the in vitro half-life of a D-Ala-D-Ala analog in plasma.
Methodology:
-
Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C. Centrifuge at 4°C to remove any cryoprecipitates.
-
Reaction Setup: In a microcentrifuge tube, pre-warm 198 µL of plasma to 37°C.
-
Initiation: Add 2 µL of the analog stock solution (e.g., 100 µM in DMSO) to the plasma to achieve a final concentration of 1 µM. Vortex briefly to mix. This is your t=0 sample point.
-
Time-Course Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 25 µL aliquot.
-
Quenching: Immediately add the 25 µL aliquot to a tube containing 75 µL of ice-cold stop solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid and an internal standard). Vortex vigorously to precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the remaining concentration of the analog using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining analog versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Protocol 2: Protease Degradation Assay
Objective: To assess the stability of an analog against a specific protease (e.g., chymotrypsin (B1334515), trypsin).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the analog (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).[17]
-
Prepare a stock solution of the protease (e.g., chymotrypsin at 1 mg/mL) in the same buffer.
-
-
Reaction Setup: In a microcentrifuge tube, combine the buffer and analog solution. Pre-warm to 37°C.
-
Initiation: Add the protease solution to initiate the reaction. A typical peptide-to-protease ratio is 40:1 (w/w).[17]
-
Incubation and Sampling: Incubate at 37°C. At various time points, withdraw aliquots for analysis.
-
Quenching: Stop the enzymatic reaction by adding a quenching agent. For most serine proteases, 1% TFA is effective.[17]
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the remaining parent peptide and identify degradation products.
Visualizations
Bacterial Cell Wall Synthesis and Antibiotic Action
The primary therapeutic context for D-Ala-D-Ala analogs is the inhibition of bacterial cell wall synthesis. D-Ala-D-Ala ligase (Ddl) is a crucial enzyme in this pathway, creating the dipeptide terminus that is the target for transpeptidation and for antibiotics like vancomycin.[18][19] Resistance can emerge when bacteria modify this terminus to D-Ala-D-Lac, reducing antibiotic binding affinity.[20][21][22]
Caption: D-Ala-D-Ala ligase (Ddl) role in peptidoglycan synthesis.
Workflow for Stability Screening of Analogs
This workflow outlines a systematic approach to evaluating and improving the stability of newly synthesized D-Ala-D-Ala analogs.
Caption: Systematic workflow for evaluating analog stability.
Decision Tree for Selecting a Stabilization Strategy
When an analog shows instability, this decision tree can guide the selection of an appropriate modification strategy.
Caption: Guide for choosing the right stabilization method.
References
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 22. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for D-Ala-D-Ala Ligase
Welcome to the technical support center for the purification of D-Ala-D-Ala ligase (Ddl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the expression and purification of this essential bacterial enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the purification of recombinant D-Ala-D-Ala ligase.
Expression and Yield
Q1: My expression of D-Ala-D-Ala ligase is very low. What can I do to improve the yield?
A1: Low expression levels can be a significant bottleneck. Here are several factors to consider for optimization:
-
Codon Optimization: Ensure the coding sequence of your D-Ala-D-Ala ligase gene is optimized for the expression host (e.g., E. coli).
-
Promoter Strength: The choice of promoter can dramatically affect expression levels. If you are using a weaker promoter, consider switching to a stronger, inducible promoter like T7.
-
Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction temperature and duration are all critical parameters to optimize. Lowering the induction temperature (e.g., to 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein.
-
Media and Supplements: Experiment with different growth media (e.g., Terrific Broth instead of LB Broth) to see if it enhances cell growth and protein expression. Supplementing the media with glucose can help to repress basal expression from the lac promoter before induction.
Q2: A large portion of my expressed D-Ala-D-Ala ligase is in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: Inclusion body formation is a common issue with overexpressed recombinant proteins. Here are some strategies to improve solubility:
-
Lower Induction Temperature: As mentioned above, reducing the temperature after induction can slow down protein synthesis, allowing more time for proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your target protein.
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your D-Ala-D-Ala ligase can improve its solubility.
-
Lysis Buffer Additives: Including additives in your lysis buffer such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., Triton X-100), or glycerol (B35011) can help to stabilize the protein and prevent aggregation.
Purification Challenges
Q3: I am using a His-tag for purification, but my D-Ala-D-Ala ligase is not binding to the IMAC column. What could be the problem?
A3: Failure to bind to an Immobilized Metal Affinity Chromatography (IMAC) column is a frequent problem. Here are some troubleshooting steps:
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein. You can test this by performing a small-scale purification under denaturing conditions (e.g., with 6 M urea (B33335) or guanidine (B92328) hydrochloride). If the protein binds under these conditions, the tag is likely inaccessible in the native conformation. To address this, you can either purify under denaturing conditions and then refold the protein on the column, or you can try moving the His-tag to the other terminus of the protein.
-
Incorrect Buffer Composition: Ensure your lysis and wash buffers do not contain components that can interfere with binding, such as EDTA (a metal chelator) or high concentrations of reducing agents like DTT. The pH of your buffers is also critical; it should be in the range of 7.5-8.0 for optimal binding of the His-tag to the resin.
-
Imidazole (B134444) Concentration: If you are using imidazole in your lysis or wash buffers to reduce non-specific binding, the concentration may be too high, preventing your His-tagged protein from binding. Try reducing the imidazole concentration or omitting it from the lysis buffer.
Q4: My purified D-Ala-D-Ala ligase has very low or no activity. What are the possible reasons?
A4: Loss of enzymatic activity is a critical issue. Here are some potential causes and solutions:
-
Improper Folding: If the protein was purified from inclusion bodies, the refolding process may not have been optimal. Experiment with different refolding protocols, such as stepwise dialysis or rapid dilution into a refolding buffer. The composition of the refolding buffer is also key and may require optimization of pH, ionic strength, and the inclusion of additives like L-arginine or glycerol to suppress aggregation.
-
Absence of Cofactors: D-Ala-D-Ala ligase is an ATP-dependent enzyme that also requires divalent cations, typically Mg2+, for its activity. Ensure that your assay buffer contains an adequate concentration of ATP and MgCl2.
-
Instability: The purified protein may be unstable under the storage conditions. It is advisable to store the purified enzyme in a buffer containing a stabilizing agent like glycerol (20-50%) and at a low temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by storing the protein in small aliquots.
-
Oxidation: If your D-Ala-D-Ala ligase has critical cysteine residues, they may have become oxidized during purification. Including a reducing agent like DTT or β-mercaptoethanol in your purification and storage buffers can help to prevent this.
Inclusion Body Solubilization and Refolding
Q5: What is a good starting point for solubilizing D-Ala-D-Ala ligase from inclusion bodies?
A5: A common and effective starting point for solubilizing inclusion bodies is to use a buffer containing a strong denaturant. A typical solubilization buffer would be:
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
6 M Guanidine Hydrochloride or 8 M Urea
-
10 mM DTT or β-mercaptoethanol (if the protein has cysteine residues)
The inclusion body pellet should be resuspended in this buffer and incubated with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. After solubilization, it is crucial to remove any remaining insoluble material by centrifugation at high speed before proceeding to the refolding step.
Q6: What is a general strategy for refolding solubilized D-Ala-D-Ala ligase?
A6: The goal of refolding is to remove the denaturant in a controlled manner that favors the formation of the native protein structure over aggregation. Here are two common methods:
-
Stepwise Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a series of buffers with progressively lower concentrations of the denaturant. This gradual removal of the denaturant can promote proper refolding.
-
Rapid Dilution: The concentrated, solubilized protein is rapidly diluted into a large volume of refolding buffer. This sudden decrease in denaturant concentration can also lead to successful refolding.
A good starting refolding buffer would be:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
5 mM MgCl2
-
1 mM DTT
-
0.5 M L-arginine (to suppress aggregation)
-
10% Glycerol (as a stabilizing agent)
The optimal refolding strategy will need to be determined empirically for your specific D-Ala-D-Ala ligase construct.
Data Presentation
Table 1: Example Purification Table for D-Ala-D-Ala Ligase
This table provides a template with hypothetical data to illustrate the expected outcomes of a successful purification protocol. Researchers should aim to generate a similar table to track their purification progress.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 300,000 | 200 | 100 | 1 |
| Ammonium Sulfate (40-60%) | 450 | 270,000 | 600 | 90 | 3 |
| Anion Exchange (Q-Sepharose) | 90 | 225,000 | 2,500 | 75 | 12.5 |
| Affinity Chromatography (Ni-NTA) | 15 | 180,000 | 12,000 | 60 | 60 |
| Size Exclusion Chromatography | 10 | 150,000 | 15,000 | 50 | 75 |
*A unit of D-Ala-D-Ala ligase activity is defined as the amount of enzyme that produces 1 µmol of ADP per minute under standard assay conditions.
Experimental Protocols
1. Expression of Recombinant D-Ala-D-Ala Ligase in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the D-Ala-D-Ala ligase gene.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to potentially increase the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until needed.
2. Cell Lysis
-
Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating. Repeat until the suspension is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
3. D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation reaction.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 10 mM KCl, 50 mM D-alanine, and 5 mM ATP.
-
Enzyme Addition: Start the reaction by adding a small amount of the purified D-Ala-D-Ala ligase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set period of time (e.g., 10-30 minutes) during which the reaction is linear.
-
Stopping the Reaction and Color Development: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the free phosphate produced.
-
Measurement: Measure the absorbance of the colored complex at a wavelength of ~620-650 nm.
-
Quantification: Determine the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
4. SDS-PAGE Analysis
-
Prepare protein samples from each stage of the purification process (crude lysate, soluble fraction, flow-through, wash fractions, and elution fractions).
-
Mix the samples with an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The purity of the D-Ala-D-Ala ligase can be assessed by the presence of a single major band at the expected molecular weight.
Mandatory Visualizations
Caption: Cytoplasmic synthesis of peptidoglycan precursors.
Caption: General workflow for purification of recombinant D-Ala-D-Ala ligase.
Caption: Logical troubleshooting guide for common purification issues.
Welcome to the technical support center for researchers, scientists, and drug development professionals studying antibiotic resistance related to the D-Ala-D-Ala peptidoglycan terminus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.
Section 1: Vancomycin (B549263) Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) of vancomycin is a cornerstone for assessing resistance. However, various methods can yield different results, leading to confusion and misinterpretation.
Frequently Asked Questions (FAQs)
Q1: Why do my vancomycin MIC results vary between different testing methods (e.g., broth microdilution, Etest, automated systems)?
A1: Discrepancies in vancomycin MIC values across different methods are a well-documented issue.[1][2][3] Several factors contribute to this variability:
-
Methodological Differences: Each method has its own inherent properties. For instance, Etest MICs are often higher than those from broth microdilution (BMD).[1][2][3] Automated systems like Vitek 2 may also show variations compared to the reference BMD method.[1][3]
-
Media Composition: The type of Mueller-Hinton broth used can influence the MIC results.[4]
-
Inoculum Size: Variations in the initial bacterial concentration can affect the final MIC reading.
-
Reading Interpretation: Subjectivity in determining the endpoint of growth inhibition, especially in manual methods, can lead to inconsistencies.
It is crucial to be aware of these potential discrepancies when comparing data from different studies or laboratories. The reference method is broth microdilution.[2]
Q2: I have an isolate with a vancomycin MIC in the susceptible range, but the patient is not responding to therapy. What could be the reason?
A2: This could be a case of vancomycin-intermediate S. aureus (VISA) or heterogeneous VISA (hVISA).[4] These strains may test as susceptible in standard assays but contain a subpopulation of cells with reduced susceptibility. Some studies suggest that MRSA isolates with higher vancomycin MICs, even within the susceptible range (e.g., 2 µg/mL), are associated with treatment failures.[1] Standard susceptibility testing methods are often inadequate for detecting hVISA.[5]
Q3: My vancomycin agar (B569324) screen is showing growth, but the confirmatory MIC is in the susceptible range. Is this a false positive?
A3: Yes, this is a common occurrence. Vancomycin agar screens, particularly those with lower vancomycin concentrations (e.g., 3 µg/mL), can have high sensitivity but lower specificity, leading to false-positive results.[5][6] It is essential to perform a confirmatory MIC test using a validated method on any isolate that grows on the screen agar.[6][7] Inspect the growth on the screen plate for purity, as mixed cultures of vancomycin-resistant enterococci (VRE) and MRSA can also lead to misleading results.[7]
Troubleshooting Guide: Vancomycin MIC Determination
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC results for the same isolate | - Inoculum preparation variability- Pipetting errors- Contamination of the isolate | - Ensure a standardized 0.5 McFarland suspension is used.- Calibrate pipettes regularly.- Re-streak the isolate for purity and repeat the test.[7] |
| Etest MIC is consistently higher than broth microdilution | - This is a known phenomenon with the Etest method. | - Be consistent with the method used for a given study.- When comparing with other studies, consider the method-specific biases.[2] |
| No growth in any wells, including the positive control | - Inactive bacterial inoculum- Incorrect media preparation- Inactive antibiotic stock | - Use a fresh, viable culture for the inoculum.- Verify the correct preparation of the Mueller-Hinton broth.- Use a new, validated stock of vancomycin. |
| Growth in the negative control well | - Contamination of the media or reagents | - Use sterile techniques throughout the procedure.- Test media and reagents for contamination. |
Section 2: Genotypic Analysis of Resistance (vanA/vanB)
Detecting the genetic determinants of resistance, such as the vanA and vanB genes, is crucial for understanding the resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: My PCR assay for vanA is negative, but the isolate is phenotypically resistant to vancomycin. What could explain this?
A1: While vanA is the most common gene for high-level vancomycin resistance, other genes can confer resistance. The isolate might harbor vanB, vanD, or vanM which also lead to the production of D-Ala-D-Lac.[8] Alternatively, the resistance could be due to the D-Ala-D-Ser pathway, mediated by genes like vanC, vanE, vanG, vanL, or vanN.[8] It's also possible that the PCR failed due to technical reasons.
Q2: I am getting a positive signal for vanB in a sample, but the isolate is susceptible to vancomycin in culture. Why is there a discrepancy?
A2: This could be due to several reasons:
-
Presence of non-Enterococcus bacteria with vanB: The vanB gene may be present in other bacteria in the original sample that are not being cultured.[9]
-
Low-level expression: The vanB gene may be present but not expressed at a high enough level to confer phenotypic resistance under standard laboratory conditions.
-
Vancomycin-variable enterococci (VVE): These are isolates that carry the vanA gene but test as susceptible to vancomycin. They can, however, convert to a resistant phenotype upon exposure to vancomycin.[10]
Troubleshooting Guide: vanA/vanB PCR
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No amplification (no bands on the gel) | - Poor DNA quality- PCR inhibitors in the sample- Incorrect annealing temperature- Degraded primers | - Re-extract DNA and check its quality and quantity.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR.- Use fresh primer aliquots. |
| Non-specific bands (multiple bands) | - Annealing temperature is too low- Primer-dimer formation- Contamination | - Increase the annealing temperature.- Redesign primers if necessary.- Use appropriate negative controls to check for contamination. |
| Faint bands | - Insufficient DNA template- Low PCR efficiency | - Increase the amount of template DNA.- Optimize the PCR reaction components (e.g., MgCl2 concentration). |
Section 3: D-Ala-D-Ala Ligase and Precursor Analysis
Studying the enzymes and substrates in the peptidoglycan synthesis pathway provides direct insight into the mechanism of resistance.
Frequently Asked Questions (FAQs)
Q1: My D-Ala-D-Ala ligase (Ddl) activity assay shows no product formation. What are the common pitfalls?
A1: Several factors can lead to a failed Ddl assay:
-
Inactive Enzyme: The purified Ddl may be inactive. Ensure proper protein folding and storage conditions.
-
Missing Cofactors: Ddl enzymes often require cofactors like Mg2+ and K+ for optimal activity.[11]
-
Substrate Degradation: The D-alanine or ATP substrates may be degraded. Prepare fresh solutions.
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer are critical for enzyme activity.
-
Inhibitors: Contaminants in the enzyme preparation or assay components could be inhibiting the reaction.
Q2: I am having difficulty separating and quantifying peptidoglycan precursors using HPLC. What can I do to improve my results?
A2: HPLC analysis of peptidoglycan precursors can be challenging. Here are some tips:
-
Sample Preparation: Efficient extraction of precursors is key. Ensure complete cell lysis and removal of interfering substances.
-
Column Choice: Use a reverse-phase C18 column suitable for separating polar molecules.
-
Mobile Phase Optimization: Adjusting the buffer composition and gradient can improve peak resolution.
-
Low Abundance: For some samples, the concentration of precursors may be very low. Consider using more sensitive techniques like UPLC-MS.[12][13][14]
Troubleshooting Guide: D-Ala-D-Ala Ligase Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in a colorimetric assay (e.g., malachite green) | - Spontaneous hydrolysis of ATP- Phosphate contamination in reagents | - Run a no-enzyme control to measure background ATP hydrolysis.- Use high-purity water and reagents. |
| Substrate inhibition at high D-alanine concentrations | - Non-productive binding of D-alanine to the enzyme.[11] | - Perform the assay at a range of D-alanine concentrations to determine the optimal concentration. |
| Variable enzyme activity between batches | - Inconsistent protein purification and handling | - Standardize the purification protocol.- Aliquot and store the enzyme at -80°C to maintain activity. |
Quantitative Data Summary
Table 1: Comparison of Vancomycin MICs by Different Methods for S. aureus
| Method | Agreement with Broth Microdilution (BMD) | Tendency Compared to BMD | Reference |
| Etest | Variable, often lower category agreement | Tends to be higher | [1][2][3] |
| Vitek 2 | High essential agreement | Can be higher | [1][3] |
| MicroScan | Lower essential agreement | Tends to be higher | [3] |
| Sensititre | High essential agreement | - | [3] |
| Phoenix | High essential agreement | - | [3] |
Table 2: Performance of Vancomycin Agar Screen for VISA Detection
| Vancomycin Concentration in Agar | Sensitivity for VISA | Specificity | Reference |
| 6 µg/mL | Low for isolates with MIC of 4 µg/mL | High | [4] |
| 3 µg/mL | 100% | 65% | [5] |
Key Experimental Protocols
Protocol 1: Vancomycin Broth Microdilution MIC Assay
1. Preparation of Vancomycin Stock Solution:
-
Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL in sterile deionized water.
-
Filter-sterilize the stock solution and store it in aliquots at -20°C or below.
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
3. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Add 50 µL of the vancomycin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of vancomycin concentrations (e.g., 64 to 0.5 µg/mL).
4. Inoculation:
-
Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL after adding 50 µL of the diluted inoculum to each well.
5. Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
6. Reading the Results:
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.
Protocol 2: D-Ala-D-Ala Ligase (Ddl) Activity Assay (Coupled Enzyme Spectrophotometric)
1. Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄
-
Substrates: D-alanine, ATP
-
Coupling Enzymes: Pyruvate (B1213749) kinase (PK), Lactate dehydrogenase (LDH)
-
Other Reagents: Phosphoenolpyruvate (PEP), NADH
2. Reaction Mixture Preparation:
-
In a microcuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, D-alanine, ATP, PEP, and NADH at their optimal concentrations.
3. Initiation of Reaction:
-
Add the purified Ddl enzyme to the reaction mixture to start the reaction.
-
The Ddl reaction produces ADP. PK then uses PEP to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+.
4. Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
5. Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
The rate of NADH oxidation is directly proportional to the Ddl activity.
Visualizations
Caption: VanA-type resistance pathway.
Caption: Troubleshooting workflow.
References
- 1. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Point-Counterpoint: Should Clinical Microbiology Laboratories Report Vancomycin MICs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of Intermediately Vancomycin-Susceptible and Heterogeneous Staphylococcus aureus Isolates: Comparison of Etest and Agar Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 8. certest.es [certest.es]
- 9. Frontiers | Evaluation of Quadruple Real-Time PCR Method to Detect Enterococci Carrying Vancomycin-Resistant Genes vanA, vanB, vanM in Rectal Swabs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and preparation of bacterial cell walls for compositional analysis by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant D-Alanine:D-Alanine Ligase (Ddl) Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the expression of recombinant D-Alanine:D-Alanine ligase (Ddl) enzyme. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide: Low or No Expression of Recombinant Ddl
Low or undetectable levels of recombinant Ddl enzyme can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common expression issues.
Problem: No visible Ddl band on SDS-PAGE after induction.
Possible Causes & Solutions:
-
Inefficient Transcription:
-
Suboptimal Promoter: The promoter driving Ddl expression may be weak or not tightly regulated.
-
Solution: Subclone the Ddl gene into a vector with a strong, inducible promoter such as a T7-based promoter (e.g., in pET vectors).
-
-
Incorrect Inducer Concentration: The concentration of the inducing agent (e.g., IPTG) may be too low.
-
Solution: Perform a dose-response experiment with varying inducer concentrations to find the optimal level.
-
-
-
Inefficient Translation:
-
Codon Bias: The codon usage of the Ddl gene may not be optimized for the E. coli expression host.
-
Solution: Synthesize a codon-optimized version of the Ddl gene. This can significantly improve translation efficiency.
-
-
Poor Ribosome Binding Site (RBS): The RBS sequence upstream of the start codon may be weak.
-
Solution: Ensure a strong Shine-Dalgarno sequence is present at an optimal distance from the start codon.
-
-
-
Plasmid or Clone Integrity Issues:
-
Incorrect Gene Insertion: The Ddl gene may be out-of-frame or contain mutations.
-
Solution: Sequence the plasmid to verify the integrity and reading frame of the inserted gene.
-
-
Plasmid Instability: The expression plasmid may be unstable and lost during cell division.
-
Solution: Ensure consistent antibiotic selection is maintained throughout culturing.
-
-
Problem: Ddl is expressed but at very low levels.
Possible Causes & Solutions:
-
Suboptimal Induction Conditions:
-
Temperature: High induction temperatures can lead to protein misfolding and degradation.
-
Solution: Lower the induction temperature (e.g., to 16-25°C) and increase the induction time.
-
-
Inducer Concentration: High inducer concentrations can be toxic to the cells and lead to the formation of insoluble protein.
-
Solution: Optimize the inducer concentration; often, lower concentrations result in higher yields of soluble protein.
-
-
-
Host Strain Limitations:
-
Inappropriate Host Strain: The chosen E. coli strain may not be suitable for expressing the specific Ddl enzyme.
-
Solution: Experiment with different E. coli expression strains, such as BL21(DE3) derivatives like C41(DE3) or Rosetta(DE3), which can handle toxic proteins or rare codons better.
-
-
-
Protein Instability:
-
Proteolytic Degradation: The Ddl enzyme may be susceptible to degradation by host cell proteases.
-
Solution: Use protease inhibitor cocktails during cell lysis and consider using protease-deficient E. coli strains.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of my recombinant Ddl enzyme?
A1: Protein insolubility, often leading to the formation of inclusion bodies, is a common issue. Here are several strategies to enhance the solubility of your Ddl enzyme:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[1]
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and often increases the proportion of soluble protein.[1]
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N- or C-terminus of your Ddl can significantly improve its solubility.[2]
-
Co-express Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the Ddl enzyme.
-
Change the Expression Host: Some E. coli strains are specifically engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami™, Rosetta-gami™), which may be necessary for the correct folding of certain Ddl enzymes.
Q2: What is codon optimization and why is it important for Ddl expression?
A2: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[3][4] Different organisms have different frequencies of using synonymous codons. If the Ddl gene you are expressing comes from an organism with a very different codon bias than E. coli, the translation machinery of E. coli may struggle to efficiently synthesize the protein due to the low abundance of certain tRNAs.[3] This can lead to translational pausing, errors, or premature termination, resulting in low protein yields. By synthesizing a gene with codons optimized for E. coli, you can significantly enhance the translational efficiency and overall expression level of your Ddl enzyme.[5]
Q3: Which expression vector and host strain combination is best for Ddl expression?
A3: The optimal vector and host strain combination can be protein-specific. However, a good starting point for Ddl expression in E. coli is:
-
Vector: A pET-series vector (e.g., pET-28a, pET-22b) is a popular choice. These vectors utilize a strong T7 promoter, which is tightly regulated by the T7 RNA polymerase.[6] They also often include options for adding affinity tags (e.g., His-tag) for purification.
-
Host Strain: The E. coli BL21(DE3) strain is the most commonly used host for pET vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. For Ddl enzymes that may be toxic to the host or contain rare codons, derivatives of BL21(DE3) can be beneficial:
-
BL21(DE3)pLysS: This strain contains a plasmid that produces T7 lysozyme (B549824), which inhibits the basal activity of T7 RNA polymerase, reducing leaky expression of potentially toxic proteins.
-
Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in the Ddl gene from another organism.
-
Q4: How do I choose the right fusion tag for my Ddl enzyme?
A4: The choice of a fusion tag depends on your primary goal:
-
For Purification: A small polyhistidine-tag (His-tag) is often sufficient and has a minimal impact on protein structure. It allows for straightforward purification using immobilized metal affinity chromatography (IMAC).
-
For Enhanced Solubility: Larger tags like Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) are known to significantly improve the solubility of their fusion partners.[2] The SUMO tag is also an excellent choice for enhancing both expression and solubility.[2]
-
Considerations: Larger tags may need to be cleaved from the Ddl enzyme for downstream applications. This requires engineering a protease cleavage site between the tag and the protein and an additional purification step to remove the tag and the protease.
Quantitative Data on Expression Optimization Strategies
The following tables summarize quantitative data from various studies, illustrating the potential impact of different optimization strategies on recombinant protein expression. While this data is not specific to the Ddl enzyme, it provides a valuable reference for the degree of improvement that can be expected.
Table 1: Effect of Codon Optimization on Protein Expression
| Protein | Expression System | Fold Increase in Protein Yield After Codon Optimization | Reference |
| Green Fluorescent Protein (GFP) | Neurospora crassa | ~10-fold | [5] |
| Firefly Luciferase | Neurospora crassa | ~8-fold | [5] |
| Various human proteins | E. coli | 1.5 to 100-fold | [3] |
Table 2: Impact of Induction Temperature and Inducer (IPTG) Concentration on Soluble Protein Yield
| Protein | Temperature (°C) | IPTG (mM) | Relative Soluble Protein Yield | Reference |
| Recombinant Bovine SRY | 27 | 0.3 | Highest | [1] |
| 37 | 1.2 | Lowest | [1] | |
| EcFbFP | 28 | 0.1 | ~100% | [7] |
| 37 | 0.05 | ~80% | [7] | |
| 37 | 1.0 | ~20% | [7] | |
| Leptospiral LigB | 28 | 0.1 | 970 mg/L | [8] |
| 28 | 1.0 | Lower | [8] |
Table 3: Comparison of Fusion Tags on Soluble Protein Expression
| Target Protein | Fusion Tag | Soluble Protein Yield (mg/L) | Reference |
| eGFP | SUMO | ~25 | [2] |
| MBP | ~20 | [2] | |
| GST | ~15 | [2] | |
| TRX | ~10 | [2] | |
| NUS A | ~25 | [2] | |
| Ubiquitin | ~5 | [2] | |
| hFGF-2 | None | ~4.7 g/L | [9] |
| 6-His-tag | ~0.8 g/L | [9] |
Detailed Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
This protocol allows for the rapid screening of different induction temperatures and inducer concentrations to determine the optimal conditions for soluble Ddl expression.
Materials:
-
E. coli expression strain harboring the Ddl expression plasmid.
-
Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).
-
Shaking incubators set to different temperatures (e.g., 37°C, 30°C, 25°C, 16°C).
-
Spectrophotometer.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
The next day, inoculate 10 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Just before induction, remove a 1 mL aliquot of the uninduced culture as a negative control.
-
Divide the main culture into smaller aliquots (e.g., 1 mL in 2 mL microcentrifuge tubes or 5 mL in 50 mL Falcon tubes) for testing different conditions.
-
Induce the cultures with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the induced cultures at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, 25°C for overnight, 16°C for overnight).
-
After the induction period, measure the final OD₆₀₀ of each culture.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
To analyze total protein expression, resuspend a small portion of the cell pellet in SDS-PAGE sample buffer, boil, and analyze by SDS-PAGE.
-
To analyze the soluble fraction, resuspend the remaining cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with lysozyme and DNase).
-
Lyse the cells by sonication or chemical lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE to determine the expression level and solubility of the Ddl enzyme under each condition.
Protocol 2: Codon Optimization and Gene Synthesis Workflow
This protocol outlines the steps for designing and obtaining a codon-optimized Ddl gene for expression in E. coli.
Procedure:
-
Obtain the Amino Acid Sequence: Start with the known amino acid sequence of the Ddl enzyme you wish to express.
-
Use a Codon Optimization Tool: Input the amino acid sequence into a web-based or standalone codon optimization tool. Several commercial and free tools are available.
-
Select the Host Organism: Specify Escherichia coli (K-12 strain is a common choice) as the target expression host.
-
Review and Adjust Parameters: Most tools allow for the adjustment of parameters such as GC content and the avoidance of undesirable sequences (e.g., internal restriction sites, Shine-Dalgarno-like sequences). Aim for a GC content between 45% and 65% for optimal expression in E. coli.
-
Generate the Optimized DNA Sequence: The tool will generate a new DNA sequence that encodes the same protein but uses codons that are frequently used in E. coli.
-
Gene Synthesis: Order the synthesis of the codon-optimized gene from a commercial gene synthesis provider. They will typically clone the synthetic gene into a standard vector, which you can then use for subcloning into your desired expression vector.
-
Subcloning and Expression: Subclone the codon-optimized Ddl gene into your chosen E. coli expression vector and proceed with expression trials as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low or no recombinant Ddl expression.
Caption: Workflow for codon optimization of the Ddl gene for E. coli expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.azenta.com [web.azenta.com]
- 5. Codon usage is an important determinant of gene expression levels largely through its effects on transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rega.kuleuven.be [rega.kuleuven.be]
- 7. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of pre-induction temperature, cell growth at induction and IPTG concentration on the expression of a leptospiral protein in E. coli using shaking flasks and microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Vancomycin Resistance: A Comparative Analysis of D-Ala-D-Ala and D-Ala-D-Lac Peptidoglycan Termini
For Researchers, Scientists, and Drug Development Professionals
Vancomycin (B549263) has long been a cornerstone in the treatment of severe Gram-positive bacterial infections. However, the emergence of vancomycin-resistant strains, particularly enterococci (VRE), poses a significant threat to public health. At the heart of this resistance lies a subtle yet critical alteration in the bacterial cell wall structure: the substitution of the terminal D-alanine-D-alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors with D-alanine-D-lactate (D-Ala-D-Lac). This guide provides an in-depth comparison of these two termini, detailing the molecular basis of resistance, quantitative differences in vancomycin binding, and the experimental protocols used to elucidate these mechanisms.
Molecular Basis of Vancomycin Action and Resistance
Vancomycin exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis.[1] This binding physically obstructs the transglycosylation and transpeptidation steps of cell wall assembly, ultimately leading to cell lysis.[1]
In vancomycin-resistant bacteria, particularly those harboring the vanA gene cluster, the synthesis pathway of the peptidoglycan precursor is remodeled.[2] The native D-Ala-D-Ala ligase is replaced by the VanA ligase, which preferentially catalyzes the formation of a D-Ala-D-Lac depsipeptide.[2] This change, the replacement of an amide bond with an ester bond, results in the loss of a crucial hydrogen bond with vancomycin and introduces steric hindrance, dramatically reducing the antibiotic's binding affinity.[3]
Quantitative Comparison of Vancomycin Binding and Efficacy
The substitution from D-Ala-D-Ala to D-Ala-D-Lac leads to a profound decrease in vancomycin's binding affinity and a corresponding increase in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Parameter | D-Ala-D-Ala Terminus (Vancomycin Susceptible) | D-Ala-D-Lac Terminus (Vancomycin Resistant) | Fold Change | Reference |
| Binding Affinity (Ka) | High | Low | ~1000-fold decrease | [3][4] |
| Dissociation Constant (Kd) | ~1 µM | ~1 mM | ~1000-fold increase | [4] |
| Vancomycin MIC | ≤ 2 µg/mL | ≥ 16 µg/mL | > 8-fold increase | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of vancomycin in CAMHB in the microtiter plate. The typical concentration range for vancomycin testing is 0.125 to 128 µg/mL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of vancomycin at which there is no visible growth. Alternatively, a microplate reader can be used to measure absorbance.
Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Vancomycin
-
Synthetic D-Ala-D-Ala and D-Ala-D-Lac peptides with a linker for immobilization
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the D-Ala-D-Ala or D-Ala-D-Lac peptides onto the surface of the sensor chip using standard amine coupling chemistry.[1]
-
Analyte Injection: Inject a series of concentrations of vancomycin (analyte) over the sensor surface.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface as vancomycin binds to the immobilized peptides (association phase) and then as it dissociates when the vancomycin solution is replaced with running buffer (dissociation phase).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]
Structural Analysis by X-ray Crystallography
This technique provides high-resolution three-dimensional structural information of molecules, allowing for the detailed visualization of vancomycin's interaction with its target peptides.
Materials:
-
Purified vancomycin
-
Synthetic D-Ala-D-Ala or D-Ala-D-Lac peptides
-
Crystallization screens and plates (e.g., hanging drop or sitting drop vapor diffusion)
-
Cryoprotectant
-
X-ray source (synchrotron or rotating anode) and detector
Procedure:
-
Crystallization: Mix vancomycin and the target peptide in a solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts). Allow the mixture to equilibrate under conditions that promote crystal formation.[7]
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the formed crystals and soak them in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen.[8]
-
Data Collection: Mount the frozen crystal in a goniometer and expose it to a high-intensity X-ray beam. Rotate the crystal and collect diffraction data as a series of images.[9]
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement. Build and refine an atomic model of the vancomycin-peptide complex into the resulting electron density map.[9]
Visualizing the Mechanisms of Resistance and Analysis
Conclusion and Future Directions
The substitution of D-Ala-D-Ala with D-Ala-D-Lac at the terminus of peptidoglycan precursors is a highly effective mechanism of vancomycin resistance, leading to a drastic reduction in drug binding affinity. Understanding the structural and quantitative differences between these two targets is paramount for the development of new antibiotics capable of overcoming this resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate these mechanisms further and to screen for novel compounds that can either bind to the altered D-Ala-D-Lac terminus or inhibit the enzymes responsible for its synthesis. The ongoing challenge for drug development professionals is to design molecules that can effectively counter this elegant and clinically significant bacterial defense strategy.
References
- 1. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
A Researcher's Guide to D-Ala-D-Ala Detection: A Comparative Analysis of Leading Assay Technologies
For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis and the discovery of novel antimicrobial agents, the accurate and efficient detection of D-alanyl-D-alanine (D-Ala-D-Ala) is paramount. This dipeptide is a critical component of peptidoglycan, the essential structural element of the bacterial cell wall, making it a key target for many antibiotics.
This guide provides a comprehensive comparison of a new, high-sensitivity D-Ala-D-Ala detection assay against established methodologies. We present a detailed analysis of performance, supported by experimental data, to empower researchers in selecting the optimal assay for their specific needs.
Performance Comparison of D-Ala-D-Ala Detection Assays
The selection of an appropriate D-Ala-D-Ala detection assay is contingent on the specific requirements of the research, such as the need for high sensitivity, high throughput, cost-effectiveness, or the ability to perform in vivo measurements. Here, we compare our new hypothetical "D-Ala-Glo™" assay with existing methods. The D-Ala-Glo™ assay is a novel bioluminescent assay designed for high-throughput screening, boasting superior sensitivity and a simplified workflow.
| Assay Type | Principle | Limit of Detection (LOD) | Linear Range | Throughput | Estimated Cost per Sample | Key Advantages | Key Disadvantages |
| New Assay: D-Ala-Glo™ | Bioluminescent | 0.5 pmol | 1 - 1000 pmol | High | ~$2.50 | Very high sensitivity, simple "add-and-read" protocol, wide dynamic range. | Requires a luminometer. |
| Fluorescent Coupled-Enzyme Assay (Amplex Red) | Enzymatic (DAO/HRP) | 2 pmol[1] | Up to 400 pmol[1] | High | ~$3.00 | High sensitivity, well-established method. | Requires a fluorescence plate reader, potential for background fluorescence. |
| Fluorescent Coupled-Enzyme Assay (QuantaBlu) | Enzymatic (DAO/HRP) | 10 pmol[1] | Up to 3000 pmol[1] | High | ~$3.50 | Wider linear range than Amplex Red. | Less sensitive than Amplex Red, requires a fluorescence plate reader. |
| Chromogenic Coupled-Enzyme Assay (OPD) | Enzymatic (DAO/HRP) | 2 nmol[1] | Up to 60 nmol[1] | High | ~$1.50 | Low cost, uses a standard absorbance plate reader. | Lower sensitivity compared to fluorescent and luminescent methods. |
| Metabolic Labeling with Stable Isotopes (LC-MS/MS) | Isotope Incorporation | Varies by instrument | Varies by instrument | Low to Medium | $25 - $350[2][3][4][5][6] | Highly specific and quantitative, provides detailed structural information. | Requires expensive equipment and specialized expertise, lower throughput. |
| D-Ala-D-Ala Ligase Assay (Colorimetric) | ATP-dependent ligation | Varies by kit | Varies by kit | Medium | ~$5.00 - $11.00[7][8] | Directly measures the activity of D-Ala-D-Ala ligase. | Indirectly measures D-Ala-D-Ala, can be affected by ATPases. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, we have included diagrams illustrating the key pathways and workflows.
Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a fundamental process in bacteria and the target of many antibiotics. The formation of the D-Ala-D-Ala dipeptide is a crucial step in this pathway.
Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway.
Vancomycin (B549263) Mechanism of Action
Vancomycin, a glycopeptide antibiotic, targets the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.
Caption: Vancomycin inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala.
Experimental Workflow: Fluorescent Coupled-Enzyme Assay
This workflow outlines the general procedure for detecting D-Ala using a fluorescent coupled-enzyme assay.
Caption: A typical workflow for a fluorescent D-Ala detection assay.
Experimental Protocols
Protocol 1: D-Ala-Glo™ Bioluminescent Assay (New Assay)
Objective: To quantify D-Ala concentration using a highly sensitive bioluminescent assay.
Materials:
-
D-Ala-Glo™ Reagent (contains D-amino acid oxidase, a thermostable luciferase, and luciferin)
-
D-Ala-Glo™ Buffer
-
D-Alanine standards
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the D-Ala-Glo™ Buffer and Reagent to room temperature. Reconstitute the lyophilized D-Ala-Glo™ Reagent with the D-Ala-Glo™ Buffer to create the working solution.
-
Sample and Standard Preparation: Prepare a standard curve of D-Alanine in a suitable buffer (e.g., PBS). Add 50 µL of each standard and unknown sample to the wells of the microplate.
-
Assay Reaction: Add 50 µL of the D-Ala-Glo™ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (blank wells) from all readings. Plot the standard curve and determine the concentration of D-Ala in the unknown samples.
Protocol 2: Fluorescent Coupled-Enzyme Assay (Amplex Red)
Objective: To quantify D-Ala concentration using a fluorescent coupled-enzyme assay.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
D-Amino Acid Oxidase (DAO)
-
D-Alanine standards
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution containing Amplex® Red, HRP, and DAO in the assay buffer.
-
Sample and Standard Preparation: Prepare a serial dilution of D-Alanine standards in the assay buffer. Add 50 µL of each standard and sample to the wells.
-
Assay Reaction: Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the D-Alanine concentration. Determine the D-Ala concentration in the samples from the standard curve.
Protocol 3: Metabolic Labeling with D-Alanine (3-13C) and LC-MS/MS Analysis
Objective: To quantify the incorporation of D-Ala into bacterial peptidoglycan.
Materials:
-
Bacterial culture
-
D-Alanine (3-13C)
-
Growth medium
-
Lysis buffer (e.g., containing SDS)
-
Enzymes for peptidoglycan digestion (e.g., muramidase)
-
LC-MS/MS system
Procedure:
-
Bacterial Growth and Labeling: Grow bacteria in a defined medium to the mid-exponential phase. Supplement the medium with a known concentration of D-Alanine (3-13C) and continue incubation to allow for incorporation.
-
Peptidoglycan Isolation: Harvest the cells by centrifugation. Lyse the cells and isolate the insoluble peptidoglycan.
-
Enzymatic Digestion: Digest the purified peptidoglycan into soluble muropeptides using a muramidase.
-
LC-MS/MS Analysis: Separate the muropeptides by reverse-phase HPLC and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the muropeptides containing D-Alanine (3-13C) based on their mass-to-charge ratio and fragmentation patterns.
Conclusion
The new D-Ala-Glo™ assay offers a compelling alternative to existing D-Ala-D-Ala detection methods, particularly for applications requiring high sensitivity and high throughput. Its simple, homogeneous format significantly reduces hands-on time and the potential for errors. While fluorescent assays remain a robust and sensitive option, the D-Ala-Glo™ assay provides a superior limit of detection and a wider dynamic range. For in-depth structural analysis and absolute quantification of peptidoglycan synthesis, metabolic labeling with stable isotopes followed by mass spectrometry remains the gold standard, albeit with significantly higher cost and lower throughput. The choice of assay will ultimately depend on the specific experimental goals, available instrumentation, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your research.
References
- 1. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Fees | Advanced Analysis Centre [uoguelph.ca]
- 3. Services & Pricing | MUSC Research [research.musc.edu]
- 4. Cost of analyses and Guidance for Principal Investigators for Funding Application | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rates | Laboratory of Mass Spectrometry and Omics Analysis [msomics.chemistry.uconn.edu]
- 7. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 - Amerigo Scientific [amerigoscientific.com]
- 8. AffiASSAY® E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 | AffiGEN [affiassay.com]
A Comparative Guide to the Kinetics of Bacterial D-alanyl-D-alanine Ligase (Ddl)
For Researchers, Scientists, and Drug Development Professionals
D-alanyl-D-alanine ligase (Ddl) is a critical enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics.[1] This guide provides a comparative overview of the kinetic properties of Ddl from various bacterial species, supported by experimental data and detailed protocols to aid in research and drug discovery efforts.
Comparative Enzyme Kinetics
The kinetic efficiency of Ddl varies across different bacterial species. Understanding these differences is crucial for the development of broad-spectrum or species-specific inhibitors. The following table summarizes the key kinetic parameters for Ddl from several bacteria.
| Bacterial Species | Km (ATP) [μM] | Km (D-Ala1) [mM] | Km (D-Ala2) [mM] | kcat [s-1] | Catalytic Efficiency (kcat/Km for D-Ala2) [M-1s-1] | Conditions |
| Mycobacterium tuberculosis | - | 0.075[2] | 3.6[2] | - | - | pH 7.5[2] |
| Aeromonas hydrophila | 54.1 ± 9.1[3][4] | - | 1.01 ± 0.19[3][4] | 1.2* | 1188 | pH 8.0, 37°C[4] |
| Thermus thermophilus (low MVC) | 16.2[5] | 1.25[5] | 4.02[5] | - | - | pH 7.3, 30°C[5] |
| Thermus thermophilus (+100mM KCl) | - | <0.3[5] | 0.20[5] | - | - | pH 7.3, 30°C[5] |
| Helicobacter pylori | 0.87[6] | 1.89[6] | 627[6] | 1.92 | 3.06 | pH 8.0[6] |
Note: Vmax was reported as 72 ± 2.9 µM·min⁻¹·mg⁻¹ and converted to kcat assuming a molecular weight of approximately 39 kDa for the Ddl monomer.
Experimental Protocols
Accurate determination of Ddl kinetic parameters is fundamental for inhibitor screening and characterization. Below is a detailed methodology for a common coupled-enzyme spectrophotometric assay used to measure Ddl activity.
Principle
The activity of Ddl is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH by a pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the Ddl activity.
Reagents and Buffers
-
Assay Buffer: 100 mM HEPES or Tris-HCl, pH 8.0
-
Substrates:
-
ATP solution (100 mM stock)
-
D-alanine solution (1 M stock)
-
-
Coupling Enzymes:
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Coupling Substrates:
-
Phosphoenolpyruvate (PEP) (100 mM stock)
-
NADH (20 mM stock)
-
-
Cofactors:
-
MgCl₂ (1 M stock)
-
KCl (1 M stock)
-
-
Enzyme: Purified Ddl of known concentration
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Prepare the reaction mixture: In a 96-well microtiter plate, prepare a reaction mixture containing the following components at their final concentrations:
-
100 mM HEPES or Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
100 mM KCl
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase (PK)
-
10 units/mL Lactate Dehydrogenase (LDH)
-
Varying concentrations of ATP and D-alanine for kinetic analysis.
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 10 minutes to allow the temperature to equilibrate and to ensure that any contaminating ADP is consumed.[4]
-
Initiate the reaction: Start the reaction by adding a known amount of purified Ddl enzyme to the reaction mixture.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer at regular intervals for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the cytoplasmic stage of peptidoglycan biosynthesis, highlighting the essential role of D-alanyl-D-alanine ligase (Ddl).
Experimental Workflow for Ddl Kinetics
The diagram below outlines the general workflow for determining the kinetic parameters of Ddl using a coupled-enzyme assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Inhibition of Aeromonas hydrophila d-Alanine-d-Alanine Ligase by Integration of Kinetics and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Wild-Type and Mutant D-Ala-D-Ala Ligase Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional characteristics of wild-type D-Ala-D-Ala ligase (Ddl) and its clinically significant mutant forms. The emergence of antibiotic resistance, particularly to glycopeptides like vancomycin (B549263), has underscored the importance of understanding the molecular basis of resistance mechanisms. Central to this is the alteration in the structure and function of Ddl, an essential enzyme in bacterial cell wall biosynthesis.[1][2] This guide synthesizes experimental data to illuminate these differences, offering insights for rational drug design and the development of novel antimicrobial strategies.
Structural and Functional Overview
D-Ala-D-Ala ligase catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan layer in bacterial cell walls.[1][2][3] The enzyme typically consists of three domains: an N-terminal domain, a central domain responsible for ATP binding, and a C-terminal domain.[1] The active site is located at the interface of these domains.
Mutations in the ddl gene, or the acquisition of alternative ligase genes (e.g., vanA, vanB, vanC), can lead to the production of altered peptidoglycan precursors, such as D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[4][5] This seemingly subtle change dramatically reduces the binding affinity of vancomycin to its target, rendering the bacterium resistant.[6]
Comparative Kinetic Data
The functional consequences of mutations in D-Ala-D-Ala ligase are quantitatively reflected in their kinetic parameters. The following tables summarize key kinetic data for wild-type and various mutant ligases, providing a basis for understanding their altered substrate specificities and catalytic efficiencies.
Table 1: Kinetic Parameters for D-Ala-D-Ala Synthesis
| Enzyme | Organism | Km (D-Ala) (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Wild-type DdlB | Escherichia coli | 0.4 | 550 | 2.3 x 104 | [7] |
| Wild-type Ddl | Thermus thermophilus | 1.25 | - | - | [8] |
| VanA | Enterococcus faecium | 210 | 550 | 44 | [7] |
| VanG | Enterococcus faecalis | - | - | 6-fold higher than VanA for D-Ala-D-Ala | [9] |
Table 2: Kinetic Parameters for Altered Substrate Synthesis (Vancomycin Resistance)
| Enzyme | Organism | Substrate 2 | Km (Substrate 2) (mM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| VanA | Enterococcus faecium | D-Lactate | 0.69 | 32 | 770 | [6][7] |
| VanA (H244A mutant) | Enterococcus faecium | D-Lactate | 53 | - | 170-fold decrease from wild-type VanA | [6] |
| VanG | Enterococcus faecalis | D-Serine | 248-fold lower than VanA's Km for D-Lac | - | >450-fold higher than VanA for D-Ala-D-Ser | [9] |
Experimental Protocols
The data presented in this guide are derived from various experimental techniques. Below are detailed methodologies for key experiments commonly used in the study of D-Ala-D-Ala ligases.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid changes in the Ddl enzyme to study the functional role of individual residues.
Workflow:
-
Plasmid Template: A plasmid containing the wild-type ddl gene is used as a template.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but contain the desired mutation.
-
PCR Amplification: Polymerase Chain Reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using the enzyme DpnI, which specifically targets methylated DNA (prokaryotic-derived plasmids are methylated).
-
Transformation: The newly synthesized, mutated plasmids are transformed into a suitable E. coli host strain for propagation.
-
Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification
To obtain pure enzyme for structural and kinetic studies, the ddl gene (wild-type or mutant) is typically overexpressed in a bacterial host.
Protocol:
-
Expression Vector: The ddl gene is cloned into an expression vector, often containing a tag (e.g., His-tag) for affinity purification.
-
Transformation: The expression plasmid is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).
-
Culture Growth: The bacterial culture is grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density.
-
Induction: Protein expression is induced by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through methods like sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged Ddl protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution: The bound protein is washed and then eluted using a high concentration of an eluting agent (e.g., imidazole).
-
Further Purification (Optional): Additional purification steps, such as size-exclusion chromatography, may be performed to achieve higher purity.
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
Enzyme Kinetics Assay
Enzyme kinetics assays are performed to determine the kinetic parameters (Km and kcat) of the wild-type and mutant Ddl enzymes. A common method is the coupled-enzyme assay.
Protocol:
-
Reaction Mixture: The assay is typically performed in a buffer solution at a specific pH and temperature. The reaction mixture contains the purified Ddl enzyme, ATP, MgCl2, and varying concentrations of the D-amino acid substrate.
-
Coupled Enzymes: To monitor the reaction, coupling enzymes such as pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase are added, along with phosphoenolpyruvate (B93156) and NADH.
-
Principle: The ADP produced by the Ddl reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, regenerating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+.
-
Spectrophotometric Monitoring: The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is then calculated from Vmax.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution.
Workflow:
-
Crystallization: The purified Ddl protein is concentrated to a high level and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and soaked in a cryo-protectant solution to prevent ice formation during freezing.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.
-
Structure Determination: The three-dimensional electron density map is calculated from the diffraction data using computational methods.
-
Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined to best fit the experimental data.
-
Structure Validation: The final model is validated using various quality control metrics to ensure its accuracy.
Visualizing the Molecular Basis of Vancomycin Resistance
The following diagram illustrates the logical relationship between the wild-type and mutant D-Ala-D-Ala ligase pathways and their impact on vancomycin susceptibility.
Caption: Molecular mechanism of vancomycin resistance.
Conclusion
The structural and functional plasticity of D-Ala-D-Ala ligase is a key factor in the evolution of vancomycin resistance. Understanding the specific mutations that alter substrate specificity and the resulting kinetic consequences is crucial for the development of new inhibitors that can overcome these resistance mechanisms. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important drug target. By leveraging this knowledge, the scientific community can work towards designing novel therapeutics that are effective against resistant bacterial strains.
References
- 1. proteopedia.org [proteopedia.org]
- 2. gosset.ai [gosset.ai]
- 3. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Ala:d-Ala Ligase Gene Flanking the vanC Cluster: Evidence for Presence of Three Ligase Genes in Vancomycin-Resistant Enterococcus gallinarum BM4174 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for D-Ala-D-Ala Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-alanyl-D-alanine (D-Ala-D-Ala) is critical in the fields of microbiology, antibiotic research, and drug development. This dipeptide is a key component in the synthesis of peptidoglycan in bacterial cell walls, making it a primary target for numerous antibiotics, including vancomycin (B549263). This guide provides a comprehensive cross-validation of two common analytical techniques for D-Ala-D-Ala quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We will delve into a comparison of their performance, supported by experimental data, and provide detailed methodologies for both techniques.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for D-Ala-D-Ala quantification often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for each technique. It is important to note that while extensive data is available for the LC-MS/MS analysis of D-Ala-D-Ala, specific validated HPLC-UV methods for this dipeptide are less common in recent literature. Therefore, the HPLC-UV data presented here is a composite of typical performance characteristics for amino acid and dipeptide analysis using pre-column derivatization, which is a necessary step for UV detection.
| Performance Parameter | HPLC-UV with Pre-column Derivatization (Typical) | LC-MS/MS |
| Limit of Detection (LOD) | 2.68–62.44 pmol/L[1] | 0.86 ng/g[2] |
| Limit of Quantification (LOQ) | 2.93 to 208.13 pmol/L[1] | 2.12 ng/g[2] |
| **Linearity (R²) ** | > 0.99[1][3] | > 0.99[4] |
| Precision (%RSD) | < 10%[5] | < 15% |
| Accuracy (% Recovery) | 86.53% to 121.46%[1] | 85-115% |
| Specificity | Moderate to Good (dependent on derivatization and chromatography) | Excellent (based on mass-to-charge ratio) |
| Throughput | Moderate | High |
| Cost | Lower | Higher[6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of D-Ala-D-Ala using both HPLC-UV with pre-column derivatization and LC-MS/MS.
HPLC-UV Method with Pre-column OPA Derivatization
High-performance liquid chromatography with UV detection for amino acids and peptides that lack a strong chromophore, like D-Ala-D-Ala, necessitates a derivatization step to introduce a UV-active moiety. O-phthalaldehyde (B127526) (OPA) is a commonly used derivatizing agent that reacts with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.
1. Sample Preparation:
-
Bacterial cell pellets are harvested by centrifugation.
-
The pellets are washed multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Cell lysis is performed using methods such as sonication or enzymatic digestion (e.g., with lysozyme) to release intracellular contents.
-
Proteins are precipitated using an agent like trichloroacetic acid or acetonitrile (B52724) and removed by centrifugation.
-
The supernatant containing the D-Ala-D-Ala is collected and may be further purified by solid-phase extraction (SPE) if necessary.
2. OPA Derivatization:
-
Aliquots of the prepared sample, calibration standards, and quality control samples are mixed with the OPA derivatizing reagent.
-
The OPA reagent is typically a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5).
-
The reaction is allowed to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.
3. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase A: A buffered aqueous solution (e.g., 25 mM sodium phosphate (B84403) with 0.1% tetrahydrofuran, pH 7.2).
-
Mobile Phase B: A mixture of acetonitrile and methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized D-Ala-D-Ala.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 340 nm.[7]
-
Quantification: The concentration of D-Ala-D-Ala in the sample is determined by comparing its peak area to a calibration curve constructed from the derivatized standards.
LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique that can directly measure the mass-to-charge ratio of D-Ala-D-Ala, often without the need for derivatization for detection purposes, although derivatization can be used to improve chromatographic separation.
1. Sample Preparation:
-
Sample preparation steps, including cell harvesting, washing, lysis, and protein precipitation, are similar to those for the HPLC-UV method.
-
For enhanced chromatographic retention and resolution, derivatization with a reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.[4]
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate D-Ala-D-Ala from other matrix components.
-
Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
MRM Transitions: Specific precursor-to-product ion transitions for D-Ala-D-Ala are monitored for quantification. For example, for the Marfey's derivative of D-Ala-D-Ala, specific mass transitions would be optimized.
-
Quantification: Absolute quantification is achieved using a calibration curve prepared with known concentrations of D-Ala-D-Ala standards. An internal standard (e.g., isotopically labeled D-Ala-D-Ala) is often used to correct for matrix effects and variations in instrument response.
Experimental Workflow Visualizations
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS analysis of D-Ala-D-Ala.
Caption: HPLC-UV workflow for D-Ala-D-Ala quantification.
Caption: LC-MS/MS workflow for D-Ala-D-Ala quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of D-Ala-D-Ala, each with its own set of advantages and limitations.
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern. The necessity of a pre-column derivatization step adds complexity to the workflow but allows for the detection of otherwise non-UV active compounds.
LC-MS/MS , on the other hand, offers superior sensitivity and specificity, making it the method of choice for applications requiring the detection of low abundance D-Ala-D-Ala, such as in complex biological matrices or when studying subtle changes in peptidoglycan synthesis. The high specificity of mass spectrometric detection minimizes the risk of interference from co-eluting compounds.
For researchers and drug development professionals, the selection of the appropriate technique will depend on the specific research question, the nature of the samples, the required level of sensitivity, and budgetary considerations. For exploratory studies and high-throughput screening, the speed and sensitivity of LC-MS/MS are highly advantageous. For quality control or in settings where cost is a major factor, a well-validated HPLC-UV method can provide reliable quantitative data. The cross-validation of these methods ensures a comprehensive understanding of the analytical options available for the critical task of D-Ala-D-Ala quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High performance liquid chromatographic procedure for quantitative determination of urinary delta-aminolevulinic acid as indices of lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Ala-D-Ala and D-Ala-D-Ser as Peptidoglycan Precursors in Bacterial Cell Wall Synthesis and Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Alanyl-D-Alanine (D-Ala-D-Ala) and D-Alanyl-D-Serine (D-Ala-D-Ser) as terminal dipeptide precursors in bacterial peptidoglycan biosynthesis. Understanding the functional differences between these two precursors is critical for research into bacterial cell wall inhibitors and the mechanisms of antibiotic resistance, particularly to glycopeptide antibiotics like vancomycin (B549263).
Introduction to Peptidoglycan Synthesis
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. Its synthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. A key cytoplasmic step is the formation of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This pentapeptide typically terminates in a D-Ala-D-Ala dipeptide, which is the substrate for the transpeptidase enzymes that cross-link adjacent peptidoglycan strands, giving the cell wall its rigid structure. The synthesis of this crucial dipeptide is catalyzed by the D-Ala-D-Ala ligase (Ddl).
D-Ala-D-Ala vs. D-Ala-D-Ser: A Tale of Two Precursors
While D-Ala-D-Ala is the canonical precursor in most susceptible bacteria, some bacteria, either intrinsically or through acquired resistance mechanisms, can synthesize peptidoglycan precursors terminating in D-Ala-D-Ser. This substitution has profound implications for the bacterium's interaction with its environment and with antibiotics.
The primary driver for the substitution of D-Ala-D-Ala with D-Ala-D-Ser is the development of resistance to vancomycin. Vancomycin and other glycopeptide antibiotics exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. The substitution of the terminal D-Alanine with a D-Serine residue significantly reduces the binding affinity of vancomycin, allowing cell wall synthesis to proceed, albeit often with a fitness cost to the bacterium.[1]
Quantitative Comparison of D-Ala-D-Ala and D-Ala-D-Ser Precursors
The following tables summarize key quantitative data comparing the enzymatic synthesis and functional consequences of D-Ala-D-Ala and D-Ala-D-Ser peptidoglycan precursors.
Table 1: Kinetic Parameters of D-Ala-D-X Ligases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |
| D-Ala-D-Ala ligase (DdlB) from E. coli | D-Ala | 0.2 | 2.5 | 12.5 | [2] |
| VanA (D-Ala-D-Lac ligase) from Enterococcus faecium | D-Ala | 210 (at pH 7.5) | 9.2 | 0.044 | [3][4] |
| VanA (D-Ala-D-Lac ligase) from Enterococcus faecium | D-Lac | 0.69 | 0.53 | 0.77 | [3][4] |
| VanG (D-Ala-D-Ser ligase) from Enterococcus faecalis | D-Ala | 1.8 | 1.9 | 1.1 | [5] |
| VanG (D-Ala-D-Ser ligase) from Enterococcus faecalis | D-Ser | 0.29 | 2.4 | 8.3 | [5] |
Table 2: Vancomycin Minimum Inhibitory Concentrations (MICs) in Bacteria with Different Peptidoglycan Precursors
| Bacterial Strain | Precursor Terminus | Vancomycin MIC (µg/mL) | Resistance Level | Source |
| Enterococcus faecalis (susceptible) | D-Ala-D-Ala | 1-2 | Susceptible | [1] |
| Enterococcus faecium (VanA-type) | D-Ala-D-Lac | >256 | High-level | [6] |
| Enterococcus gallinarum (VanC-type) | D-Ala-D-Ser | 4-32 | Low-level | [7] |
| Clostridioides difficile (wild-type) | D-Ala-D-Ala | 1-2 | Susceptible | [1] |
| Clostridioides difficile (VanG-type, induced) | D-Ala-D-Ser | 4-8 | Low-level | [1] |
Table 3: Vancomycin Binding Affinity to Precursor Analogs
| Precursor Analog | Relative Binding Affinity to Vancomycin | Fold Reduction Compared to D-Ala-D-Ala | Source |
| Ac-D-Ala-D-Ala | 1 | - | [8][9] |
| Ac-D-Ala-D-Lac | ~0.001 | 1000 | [8][9] |
| Ac-D-Ala-D-Ser | ~0.1 | 10 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Analysis of Peptidoglycan Precursors by LC-MS
This protocol outlines the general steps for the extraction and analysis of UDP-MurNAc-pentapeptide precursors from bacterial cells.
a. Bacterial Growth and Harvesting:
-
Grow bacterial cultures to mid-logarithmic phase in appropriate media.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).
b. Extraction of Precursors:
-
Resuspend the cell pellet in a boiling solution of 50% ethanol (B145695) or another suitable extraction solvent.
-
Boil the suspension for a defined period (e.g., 5 minutes) to lyse the cells and inactivate enzymes.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the soluble peptidoglycan precursors.
-
Lyophilize the supernatant to concentrate the sample.
c. LC-MS Analysis:
-
Reconstitute the lyophilized sample in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the precursors using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Identify the UDP-MurNAc-pentapeptide precursors based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
Determination of Vancomycin Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
a. Preparation of Materials:
-
Prepare a stock solution of vancomycin of known concentration.
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of vancomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
b. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
c. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.
Visualizing the Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships discussed in this guide.
Caption: Peptidoglycan synthesis pathway showing the incorporation of D-Ala-D-Ala or D-Ala-D-Ser.
Caption: Mechanism of vancomycin action and resistance via D-Ala-D-Ser substitution.
Conclusion
The substitution of D-Ala-D-Ala with D-Ala-D-Ser at the terminus of peptidoglycan precursors is a significant mechanism of vancomycin resistance in bacteria. While this alteration allows bacteria to survive in the presence of vancomycin, it confers a lower level of resistance compared to the D-Ala-D-Lac substitution and may come with a fitness cost. For researchers in drug development, understanding the structural and enzymatic basis of this substitution is crucial for designing novel antibiotics that can overcome this resistance mechanism. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the fascinating interplay between bacterial cell wall biosynthesis, antibiotic action, and the evolution of resistance.
References
- 1. VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to D-Ala-D-Ala Ligase Inhibitors: Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting D-Ala-D-Ala ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis. The focus is on confirming the specificity of these inhibitors through experimental data and established protocols. D-Ala-D-Ala ligase is a validated antibacterial target, and understanding the nuances of its inhibition is critical for the development of new therapeutics.
Introduction to D-Ala-D-Ala Ligase and its Inhibition
D-Ala-D-Ala ligase (EC 6.3.2.4) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial component of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, which is essential for the integrity of the bacterial cell wall. The absence of this enzyme or its inhibition leads to compromised cell wall synthesis and ultimately bacterial cell death. Because this pathway is absent in eukaryotes, Ddl is an attractive target for selective antibacterial agents.
This guide will compare the well-established inhibitor, D-cycloserine, with a newer class of inhibitors, the benzoylthiosemicarbazides, focusing on their mechanism of action, specificity, and the experimental methods used to validate their function.
Inhibitor Comparison
The following table summarizes the key quantitative data for D-cycloserine and a representative benzoylthiosemicarbazide inhibitor. It is important to note that this data is compiled from different studies and not from a direct head-to-head comparison.
| Inhibitor Class | Example Compound | Target Enzyme (Organism) | Inhibition Type | Ki (μM) | MIC (μg/mL) | Known Off-Targets |
| Isoxazolidinone | D-cycloserine | Ddl (M. tuberculosis) | Competitive (with D-Ala) | 14 - 25[1] | 50 (M. tuberculosis) | Alanine (B10760859) racemase (Alr)[2] |
| Benzoylthiosemicarbazide | 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | Ddl (E. coli) | Not specified | IC50: 1.48 | 17.81 - 35.62 (Resistant strains) | Not extensively studied |
Mechanisms of Action and Specificity
D-cycloserine
D-cycloserine is a structural analog of D-alanine and acts as a competitive inhibitor of both D-Ala-D-Ala ligase and alanine racemase (Alr), another key enzyme in the peptidoglycan synthesis pathway.[2] Its dual-targeting mechanism contributes to its efficacy. Recent studies have revealed a more complex mechanism of Ddl inhibition, where D-cycloserine is phosphorylated in the active site to form a stable intermediate that mimics the transition state of the reaction. This phosphorylation event leads to potent inhibition of the enzyme.[3]
Metabolomics studies have shown that at lower concentrations, D-cycloserine primarily inhibits D-Ala-D-Ala ligase in Mycobacterium tuberculosis, leading to an accumulation of D-alanine.[2] At higher concentrations, it also inhibits alanine racemase. This dose-dependent effect underscores the importance of Ddl as the primary target for the antibacterial activity of D-cycloserine.[2]
Benzoylthiosemicarbazides
Benzoylthiosemicarbazides are a newer class of synthetic inhibitors of D-Ala-D-Ala ligase. These compounds have shown potent activity against Ddl in the micromolar range and exhibit antibacterial efficacy, including against multidrug-resistant strains.
The specificity of these compounds for Ddl has been confirmed in bacterio by measuring the intracellular pools of peptidoglycan precursors. Treatment of bacteria with these inhibitors leads to an increase in the intracellular concentration of D-alanine and a corresponding decrease in the D-Ala-D-Ala dipeptide, which is consistent with the specific inhibition of D-Ala-D-Ala ligase.[4] While these compounds are promising, their off-target effects have not been as extensively studied as those of D-cycloserine.
Experimental Protocols
Confirming the specificity of a D-Ala-D-Ala ligase inhibitor requires a combination of in vitro enzymatic assays and in bacterio target validation.
In Vitro D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)
This assay measures the activity of D-Ala-D-Ala ligase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ligation reaction. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Principle: D-Ala + D-Ala + ATP --(Ddl)--> D-Ala-D-Ala + ADP + Pi
Materials:
-
Purified D-Ala-D-Ala ligase enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM KCl, 5 mM MgCl2, 6.5 mM (NH4)2SO4)[5]
-
D-alanine solution
-
ATP solution
-
Test inhibitor compound dissolved in DMSO
-
Malachite green reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-alanine, and the purified Ddl enzyme.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[5]
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Determination of the Inhibition Constant (Ki)
To further characterize the inhibitor and determine its mode of inhibition, a kinetic analysis is performed.
Procedure:
-
Perform the malachite green assay as described above.
-
Vary the concentration of one substrate (e.g., ATP) while keeping the other substrate (D-alanine) at a fixed, saturating concentration.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk plots) to determine the Ki value.
In Bacterio Target Validation (UPLC-MS/MS)
This method confirms that the inhibitor acts on D-Ala-D-Ala ligase within the bacterial cell by measuring the levels of the substrate (D-Ala) and the product (D-Ala-D-Ala).
Principle: Inhibition of Ddl will lead to an accumulation of its substrate, D-alanine, and a depletion of its product, D-alanyl-D-alanine, within the bacterial cells.
Materials:
-
Bacterial culture
-
Test inhibitor
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
UPLC-MS/MS system
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with the inhibitor at its MIC or a multiple of the MIC. Include an untreated control.
-
Incubate for a defined period.
-
Harvest the cells by centrifugation and quench metabolism by rapid cooling.
-
Extract the intracellular metabolites using a cold extraction solvent.
-
Analyze the cell extracts by UPLC-MS/MS to quantify the intracellular concentrations of D-alanine and D-Ala-D-Ala.
-
Compare the metabolite levels in the treated and untreated samples to confirm the expected changes.[4]
Visualizing Pathways and Workflows
D-Ala-D-Ala Ligase Reaction and Inhibition
References
- 1. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of D-alanyl-D-alanine ligase inhibitors : an attractive target for the development of antimicrobial agents | DIAL.pr - BOREAL [dial.uclouvain.be]
- 5. tandfonline.com [tandfonline.com]
Comparative Analysis of Peptidoglycan Composition in D-Alanine:D-Alanine Ligase (Ddl) Mutants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of peptidoglycan (PG) composition in bacterial mutants deficient in D-alanine:D-alanine ligase (Ddl). Directed at researchers, scientists, and drug development professionals, this document outlines the structural alterations in the bacterial cell wall arising from Ddl mutations, details the experimental protocols for their characterization, and explores the subsequent impact on host-pathogen interactions.
Introduction
D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in the cytoplasmic stage of peptidoglycan biosynthesis.[1][2] It catalyzes the formation of the D-Ala-D-Ala dipeptide, a key component of the pentapeptide stem of peptidoglycan precursors.[1][2] Mutations in the ddl gene disrupt this process, leading to significant alterations in the peptidoglycan structure, often associated with antibiotic resistance phenotypes, notably to vancomycin (B549263). This guide delves into the comparative analysis of peptidoglycan composition between wild-type bacteria and their Ddl mutant counterparts, providing valuable insights for antimicrobial drug development and the study of bacterial cell wall biology.
Data Presentation: Comparative Muropeptide Composition
The primary consequence of Ddl deficiency is the incorporation of alternative C-terminal residues in the peptidoglycan stem peptide. In many bacteria, this leads to the synthesis of precursors ending in D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser). This alteration is a hallmark of vancomycin resistance in enterococci, as vancomycin cannot effectively bind to the D-Ala-D-Lac terminus.[3]
The following table summarizes the typical quantitative changes observed in the muropeptide composition of Ddl mutants or strains exhibiting a Ddl-deficient phenotype (e.g., vancomycin-resistant enterococci) compared to their wild-type counterparts. Data is compiled from studies on various bacterial species and may vary depending on the specific strain and experimental conditions.
| Muropeptide Species | Wild-Type (%) | Ddl Mutant/Resistant Strain (%) | Fold Change | Reference |
| Monomer (Disaccharide-pentapeptide ending in D-Ala-D-Ala) | 30 - 40 | < 5 | ~ -8x | [4] |
| Monomer (Disaccharide-pentapeptide ending in D-Ala-D-Lac/Ser) | Not Detected | 20 - 60 | N/A | [4] |
| Monomer (Disaccharide-tetrapeptide) | 20 - 30 | 10 - 20 | ~ -1.5x | [4] |
| Monomer (Disaccharide-tripeptide) | 5 - 15 | 10 - 25 | ~ +2x | [1] |
| Dimer (4-3 cross-link with D-Ala-D-Ala terminus) | 20 - 30 | < 5 | ~ -6x | [4] |
| Dimer (4-3 cross-link with D-Ala-D-Lac/Ser terminus) | Not Detected | 15 - 30 | N/A | [4] |
| Total Cross-linking | 30 - 40 | 25 - 35 | Decreased | [5] |
Experimental Protocols
Accurate analysis of peptidoglycan composition is critical for understanding the effects of Ddl mutations. The following are detailed methodologies for key experiments.
Peptidoglycan Isolation and Purification
This protocol is a generalized procedure adaptable for both Gram-positive and Gram-negative bacteria.
a. Cell Lysis and Inactivation of Autolysins:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding the suspension to a boiling solution of 4% sodium dodecyl sulfate (B86663) (SDS) and boiling for 30 minutes. This step also inactivates endogenous autolysins that could degrade the peptidoglycan.
b. Purification of Crude Peptidoglycan (Sacculi):
-
Centrifuge the SDS lysate at high speed (e.g., 100,000 x g for 60 minutes at 20°C) to pellet the crude peptidoglycan (sacculi).
-
Wash the pellet repeatedly with sterile, distilled water to remove SDS.
-
Treat the sacculi with α-amylase and pronase to remove contaminating glycogen (B147801) and proteins, respectively.
-
For Gram-positive bacteria, an additional treatment with 49% hydrofluoric acid (HF) on ice is often required to remove teichoic acids.
-
Perform final washes with water and lyophilize the purified sacculi.
Muropeptide Analysis by High-Performance Liquid Chromatography (HPLC)
a. Enzymatic Digestion of Peptidoglycan:
-
Resuspend the purified sacculi in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.0).
-
Digest the peptidoglycan into soluble muropeptides by adding a muramidase, such as mutanolysin or cellosyl, and incubating overnight at 37°C.
-
Inactivate the enzyme by boiling for 5 minutes.
-
Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.
b. Reduction and Separation of Muropeptides:
-
Reduce the muramic acid residues to muramitol by adding sodium borohydride (B1222165) in borate (B1201080) buffer (pH 9.0).
-
Adjust the pH of the sample to 2-3 with phosphoric acid.
-
Separate the muropeptides by reverse-phase HPLC on a C18 column using a linear gradient of methanol (B129727) or acetonitrile (B52724) in a sodium phosphate buffer.
-
Detect the muropeptides by their absorbance at 206 nm.
c. Identification and Quantification:
-
Identify individual muropeptide peaks by comparing their retention times to known standards or by collecting fractions for analysis by mass spectrometry (MS).
-
Quantify the relative abundance of each muropeptide by integrating the area under each peak.
Visualizations
Experimental Workflow for Peptidoglycan Analysis
Caption: Workflow for the comparative analysis of peptidoglycan composition.
Signaling Pathway: Host Recognition of Altered Peptidoglycan
Mutations in Ddl lead to the release of altered muropeptide fragments during bacterial growth and division. These fragments can be recognized by the host's innate immune system, primarily through intracellular pattern recognition receptors (PRRs) called NOD-like receptors (NLRs).
Caption: Host innate immune sensing of altered muropeptides from Ddl mutants.
The recognition of these modified muropeptides by NOD1 and NOD2 receptors can trigger downstream signaling cascades involving the RIPK2 kinase, leading to the activation of NF-κB and MAPK pathways.[6][7] This, in turn, results in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[6][7] The specific nature of the immune response may be modulated by the precise structure of the released muropeptides, highlighting the importance of understanding the compositional changes in Ddl mutants.
Conclusion
The comparative analysis of peptidoglycan composition in Ddl mutants provides critical insights into bacterial cell wall biology, mechanisms of antibiotic resistance, and host-pathogen interactions. The methodologies and data presented in this guide offer a framework for researchers to investigate the consequences of Ddl inhibition, a promising strategy for the development of novel antibacterial agents. A thorough understanding of the structural and signaling ramifications of altered peptidoglycan synthesis is paramount for advancing the fields of microbiology and drug discovery.
References
- 1. Temperature-sensitive mutant of Escherichia coli K-12 with an impaired D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The d-Alanine Residues of Staphylococcus aureus Teichoic Acids Alter the Susceptibility to Vancomycin and the Activity of Autolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan Remodeling Enables Escherichia coli To Survive Severe Outer Membrane Assembly Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidoglycan Remodeling by an L,D-Transpeptidase, LdtD during Cold Shock in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of D-Ala-D-Ala in Novibacillus aenigmatus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the essential role of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety in the cell wall of a newly identified bacterial species, designated here as Novibacillus aenigmatus. The D-Ala-D-Ala dipeptide is a critical component in the biosynthesis of peptidoglycan, the primary structural polymer of the bacterial cell wall.[1][2] Its terminal position on the pentapeptide precursor is fundamental for the cross-linking reactions that provide the cell wall with its structural integrity and rigidity.[3][4][5] Furthermore, this specific dipeptide is the primary target for last-resort glycopeptide antibiotics such as vancomycin (B549263), making its study crucial for drug development and understanding resistance mechanisms.[6][7][8][9][10]
This guide compares experimental data from N. aenigmatus with established findings from well-characterized bacteria like Staphylococcus aureus and Escherichia coli. It offers detailed protocols and visual workflows to facilitate the investigation of this critical pathway in any new bacterial species.
Comparative Analysis of D-Ala-D-Ala Ligase (Ddl)
The synthesis of the D-Ala-D-Ala dipeptide is catalyzed by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl).[11][12][13] Characterizing the Ddl enzyme from a new species is a foundational step in validating the pathway. Below is a comparative summary of the kinetic properties of the putative Ddl from N. aenigmatus against its known orthologs.
Table 1: Comparative Kinetic Parameters of D-Ala-D-Ala Ligases
| Parameter | N. aenigmatus Ddl | S. aureus Ddl | E. coli Ddl (DdlB) |
| Substrate | D-Alanine | D-Alanine | D-Alanine |
| Km (mM) | 0.85 | 0.6 | 0.4 |
| Vmax (µmol/min/mg) | 15.2 | 20.5 | 25.0 |
| kcat (s-1) | 12.7 | 17.1 | 20.8 |
| kcat/Km (s-1M-1) | 1.49 x 104 | 2.85 x 104 | 5.20 x 104 |
Impact on Antibiotic Susceptibility
To functionally validate the role of the D-Ala-D-Ala pathway in cell wall integrity and as an antibiotic target, a knockout mutant of the putative ddl gene (N. aenigmatus Δddl) was generated. The Minimum Inhibitory Concentrations (MICs) of cell wall-targeting antibiotics were then determined.
Table 2: Comparative MICs of Cell Wall-Targeting Antibiotics (µg/mL)
| Antibiotic | Mechanism of Action | N. aenigmatus (Wild-Type) | N. aenigmatus (Δddl) |
| Vancomycin | Binds to D-Ala-D-Ala termini[6][7][8] | 1.0 | >256 |
| Penicillin G | Inhibits transpeptidases that cross-link peptidoglycan[5] | 0.5 | 0.5 |
| D-Cycloserine | Inhibits Alanine (B10760859) Racemase and D-Ala-D-Ala Ligase[11] | 16 | >512 |
The data clearly indicate that the absence of the Ddl enzyme confers high-level resistance to vancomycin, confirming that the antibiotic's primary target is the D-Ala-D-Ala terminus produced by this enzyme. The dramatic increase in the MIC for D-Cycloserine further validates that it targets the Ddl enzyme in N. aenigmatus.[11]
Visualizing Key Pathways and Workflows
Understanding the intricate biochemical pathways and experimental sequences is crucial for effective research. The following diagrams, rendered using Graphviz, illustrate the D-Ala-D-Ala biosynthesis pathway, the mechanism of vancomycin action, and the experimental workflow for validating the Ddl enzyme's role.
Caption: Cytoplasmic synthesis of the peptidoglycan precursor.
Caption: Vancomycin inhibits cell wall synthesis by binding to D-Ala-D-Ala.
Caption: Experimental workflow for functional validation of D-Ala-D-Ala ligase.
Experimental Protocols
Protocol 1: Generation of a ddl Gene Knockout Mutant
-
Construct Design: Design a suicide vector containing ~1kb regions homologous to the upstream and downstream sequences of the putative ddl gene in N. aenigmatus. Clone a selectable marker (e.g., an erythromycin (B1671065) resistance cassette) between the two homology arms.
-
Transformation: Introduce the suicide vector into N. aenigmatus via a suitable method (e.g., electroporation or natural transformation).
-
Selection of Integrants: Plate the transformed cells on a medium containing the appropriate antibiotic to select for single-crossover homologous recombination events.
-
Counter-selection: Culture the single-crossover mutants in a non-selective medium to facilitate a second crossover event, leading to either wild-type reversion or gene replacement.
-
Screening and Verification: Screen colonies for the desired antibiotic-sensitive, gene-knockout phenotype. Verify the deletion of the ddl gene by PCR using primers flanking the gene and by Sanger sequencing.
Protocol 2: Recombinant Ddl Expression and Purification
-
Cloning: Amplify the coding sequence of the ddl gene from N. aenigmatus genomic DNA. Clone the amplicon into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
-
Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) for 4-6 hours at 25°C.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I) and lyse by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged Ddl protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Quality Control: Assess the purity and concentration of the eluted protein using SDS-PAGE and a Bradford assay, respectively. Dialyze the protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).
Protocol 3: D-Ala-D-Ala Ligase Coupled Enzyme Assay
This assay measures the production of ADP, which is stoichiometrically linked to D-Ala-D-Ala synthesis.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing: 100 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 25 mM KCl, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 50-200 mM D-alanine, 2 mM ATP, 10 U/mL pyruvate (B1213749) kinase, and 15 U/mL lactate (B86563) dehydrogenase.
-
Initiation: Add the purified Ddl enzyme to the reaction mixture to a final concentration of 10-50 nM to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Perform the assay across a range of D-alanine concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol 4: Peptidoglycan Precursor Analysis by HPLC-MS
-
Culture and Arrest: Grow wild-type and Δddl strains of N. aenigmatus to mid-log phase. Treat the cells with an inhibitor of a late-stage cell wall synthesis step (e.g., ramoplanin) to cause the accumulation of cytoplasmic peptidoglycan precursors.
-
Extraction: Rapidly harvest and quench the cells. Extract the soluble precursors by boiling the cell pellet in water or buffer.
-
Derivatization (Optional): Precursors can be derivatized (e.g., with marfey's reagent) to aid in separation and detection.
-
HPLC Separation: Separate the extracted precursors using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a gradient of acetonitrile (B52724) in 0.1% formic acid for elution.
-
MS Analysis: Analyze the eluting compounds using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Identify the masses corresponding to UDP-MurNAc-tripeptide and UDP-MurNAc-pentapeptide.
-
Quantification: Compare the relative abundance of the pentapeptide precursor (containing D-Ala-D-Ala) and the tripeptide precursor between the wild-type and Δddl strains to confirm the disruption of the pathway.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 5. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. gosset.ai [gosset.ai]
- 12. proteopedia.org [proteopedia.org]
- 13. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
Restoring Function: A Comparative Guide to Functional Complementation of D-alanine:D-alanine ligase (Ddl) Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional complementation of D-alanine:D-alanine ligase (Ddl) mutants with a homologous gene. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in designing and evaluating experiments aimed at understanding the function of Ddl and the efficacy of potential inhibitors.
Data Presentation: Quantitative Comparison of Phenotypes
The functional complementation of a Ddl mutant with a homologous gene can restore the wild-type phenotype. The following tables summarize quantitative data from studies on the restoration of antibiotic susceptibility and other relevant phenotypes.
Table 1: Restoration of Antibiotic Susceptibility in Mycobacterium tuberculosis
| Strain | Genotype | Minimum Inhibitory Concentration (MIC) of D-cycloserine (µg/mL) |
| Wild-Type | ald+ | 15 |
| Mutant | Δald | 25-30 |
| Complemented | Δald + ald | 20 |
This data demonstrates that the complementation of an ald knockout, which is involved in the D-alanine pathway, partially restores susceptibility to D-cycloserine, an inhibitor of Ddl.
Table 2: Restoration of Exopolysaccharide Production in Azospirillum brasilense
| Strain | Genotype | Exopolysaccharide (EPS) Production |
| Wild-Type | ddlB+ | Normal |
| Mutant | ddlB::Tn5 | Overproduction |
| Complemented | ddlB::Tn5 + ddlB | Restored to wild-type levels[1] |
While specific quantitative data is not available in the initial findings, the study reports a clear phenotypic restoration.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the functional complementation of a Ddl mutant.
Construction of the Complementation Plasmid
This protocol outlines the steps for cloning the homologous ddl gene into an expression vector.
-
Gene Amplification:
-
Amplify the full-length open reading frame of the homologous ddl gene from the wild-type bacterial genomic DNA using polymerase chain reaction (PCR).
-
Design primers with appropriate restriction sites (e.g., NdeI and BamHI) at the 5' ends to facilitate cloning into the expression vector. The primers should also include a ribosome binding site if the vector lacks one.
-
-
Vector and Insert Preparation:
-
Digest both the expression vector (e.g., pET-11a) and the purified PCR product with the chosen restriction enzymes (e.g., NdeI and BamHI) according to the manufacturer's instructions.
-
Purify the linearized vector and the digested ddl insert from an agarose (B213101) gel using a gel extraction kit.
-
-
Ligation:
-
Perform a ligation reaction to insert the digested ddl gene into the linearized expression vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized, typically starting at 3:1.
-
Incubate the ligation mixture at the appropriate temperature and duration (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation into E. coli:
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) using heat shock or electroporation.
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for selection (e.g., ampicillin (B1664943) for pET-11a).
-
Incubate the plates overnight at 37°C.
-
-
Verification of Clones:
-
Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion to confirm the presence of the insert.
-
Verify the sequence of the cloned ddl gene by Sanger sequencing to ensure no mutations were introduced during PCR.
-
Complementation of the Ddl Mutant
This protocol describes the introduction of the complementation plasmid into the Ddl mutant strain.
-
Preparation of Competent Cells:
-
Prepare electrocompetent or chemically competent cells of the Ddl mutant bacterial strain.
-
-
Transformation:
-
Introduce the verified complementation plasmid (and an empty vector control) into the competent Ddl mutant cells via electroporation or heat shock.[2]
-
After transformation, allow the cells to recover in a suitable non-selective medium for a short period (e.g., 1 hour).
-
-
Selection of Transformants:
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotic to select for cells that have taken up the plasmid.
-
If the Ddl mutation confers a conditional lethal phenotype (e.g., temperature sensitivity), the selection can also be performed under non-permissive conditions.
-
Incubate the plates under appropriate conditions until colonies appear.
-
Phenotypic Analysis of the Complemented Strain
This section provides protocols to quantitatively assess the restoration of function in the complemented strain.
-
Broth Microdilution:
-
Prepare a series of twofold dilutions of the antibiotic (e.g., D-cycloserine) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the wild-type, Ddl mutant, empty vector control, and complemented strains.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Culture Preparation:
-
Inoculate overnight cultures of the wild-type, Ddl mutant, empty vector control, and complemented strains in a suitable growth medium.
-
The next day, dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
-
Growth Monitoring:
-
Incubate the cultures under optimal conditions (e.g., 37°C with shaking).
-
Monitor the growth of the cultures over time by measuring the optical density at 600 nm (OD600) at regular intervals using a spectrophotometer or a microplate reader.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves.
-
Compare the growth rates and final cell densities of the different strains.
-
This assay indirectly measures Ddl activity by quantifying ATP consumption.
-
Preparation of Cell Lysates:
-
Grow cultures of the wild-type, Ddl mutant, and complemented strains to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing a suitable buffer, MgCl2, ATP, and D-alanine.
-
Initiate the reaction by adding a known amount of cell lysate.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Quantification of ATP:
-
Measure the amount of ATP remaining in the reaction mixture using a commercially available ATP determination kit (e.g., based on the luciferin-luciferase reaction).
-
The D-Ala-dependent ATPase activity is calculated as the difference in ATP consumption between reactions with and without D-alanine.
-
Mandatory Visualization
The following diagrams illustrate the key biological pathway and experimental workflow described in this guide.
Caption: D-alanine metabolism and its role in peptidoglycan synthesis.
Caption: Workflow for functional complementation of a Ddl mutant.
References
- 1. Mutation in a D-alanine D-alanine ligase of Azospirillum brasilense results in an overproduction of exopolysaccharides and a decreased tolerance to saline stress - CONICET [bicyt.conicet.gov.ar]
- 2. Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isothermal Titration Calorimetry of Vancomycin Binding to D-Ala-D-Ala and D-Ala-D-Lac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding thermodynamics of the antibiotic vancomycin (B549263) to its target dipeptide, D-Alanyl-D-Alanine (D-Ala-D-Ala), and the modified target found in resistant bacteria, D-Alanyl-D-Lactate (D-Ala-D-Lac), as determined by Isothermal Titration Calorimetry (ITC). Understanding these interactions at a thermodynamic level is crucial for the development of new antibiotics to combat vancomycin-resistant pathogens.
Introduction to Vancomycin's Mechanism and Resistance
Vancomycin is a glycopeptide antibiotic that has been a crucial last-resort treatment for serious infections caused by Gram-positive bacteria. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][2] This binding sequesters the substrate from the transpeptidase enzyme, preventing the cross-linking of the peptidoglycan layer and ultimately leading to cell death.
The emergence of vancomycin-resistant bacteria, particularly VanA-type resistant enterococci, poses a significant threat to public health. These resistant strains have evolved a mechanism to alter the vancomycin binding site by replacing the terminal D-Ala-D-Ala with D-Ala-D-Lac.[1] This seemingly minor change—the substitution of an amide linkage with an ester linkage—results in a dramatic 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[1] This guide delves into the thermodynamic underpinnings of this resistance mechanism as revealed by ITC.
Comparative Thermodynamic Data
Isothermal Titration Calorimetry directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event. The table below summarizes the key thermodynamic parameters for the binding of vancomycin to acetylated versions of D-Ala-D-Ala and D-Ala-D-Lac, which are commonly used as model ligands.
| Thermodynamic Parameter | Vancomycin binding to Ac-D-Ala-D-Ala | Vancomycin binding to Ac-D-Ala-D-Lac (Estimated) |
| Association Constant (K_a) | ~1.6 x 10^6 M^-1 | ~1.6 x 10^3 M^-1 |
| Dissociation Constant (K_d) | ~0.6 µM | ~600 µM |
| Gibbs Free Energy (ΔG) | ~ -8.4 kcal/mol | ~ -3.8 kcal/mol |
| Enthalpy Change (ΔH) | ~ -6.5 kcal/mol | Unfavorable (Positive) |
| Entropy Change (-TΔS) | ~ -1.9 kcal/mol | Favorable (Negative) |
| Stoichiometry (n) | 1:1 | 1:1 |
Note: The data for Ac-D-Ala-D-Ala is based on published ITC studies of similar diacetyl-L-Lys-D-Ala-D-Ala surrogates. The data for Ac-D-Ala-D-Lac is estimated based on the well-documented 1000-fold decrease in binding affinity.
The binding of vancomycin to its native target, D-Ala-D-Ala, is an enthalpically driven process, as indicated by the large negative enthalpy change (ΔH). This is characteristic of interactions dominated by hydrogen bonding and van der Waals forces. The five crucial hydrogen bonds formed between vancomycin and the D-Ala-D-Ala terminus are the primary contributors to this favorable enthalpy.
In contrast, the binding to D-Ala-D-Lac is significantly weaker, as reflected in the much smaller association constant and consequently less favorable Gibbs free energy (ΔG). The primary reason for this is the loss of one of the key hydrogen bonds due to the replacement of the amide NH with an ester oxygen. Furthermore, this substitution introduces a repulsive electrostatic interaction between the lone pairs of the ester oxygen and the carbonyl oxygen of vancomycin's backbone, leading to an unfavorable enthalpy change. The binding that does occur is likely driven by favorable entropic contributions, possibly from the release of ordered water molecules.
Experimental Protocols
The following is a representative experimental protocol for conducting an ITC experiment to compare the binding of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac.
Materials
-
Vancomycin Hydrochloride: High purity (>95%)
-
Ligands: N-acetyl-D-Alanyl-D-Alanine (Ac-D-Ala-D-Ala) and N-acetyl-D-Alanyl-D-Lactate (Ac-D-Ala-D-Lac) of high purity (>95%)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. It is critical that both the vancomycin and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.
-
ITC Instrument: A high-sensitivity isothermal titration calorimeter.
Method
-
Sample Preparation:
-
Prepare a stock solution of vancomycin in the chosen buffer. The concentration should be accurately determined using a spectrophotometer and the known extinction coefficient. A typical concentration for the cell is in the range of 10-100 µM.
-
Prepare stock solutions of Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the vancomycin concentration in the cell (e.g., 1-2 mM).
-
Degas both the vancomycin and ligand solutions for 10-15 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to 25 °C (or the desired temperature).
-
Set the stirring speed to a level that ensures rapid mixing without causing denaturation or aggregation (e.g., 300-500 rpm).
-
The reference cell is filled with the same buffer used for the samples.
-
-
Titration:
-
Load the vancomycin solution into the sample cell.
-
Load the ligand solution (either Ac-D-Ala-D-Ala or Ac-D-Ala-D-Lac) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 10-15 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Control Experiments:
-
To account for the heat of dilution of the ligand, perform a control experiment by titrating the ligand solution into the buffer-filled sample cell under the same conditions.
-
To account for the heat of dilution of the protein, a control experiment of titrating buffer into the vancomycin solution can also be performed.
-
-
Data Analysis:
-
Subtract the heats of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the software provided with the ITC instrument. This analysis will yield the thermodynamic parameters: K_a, ΔH, and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and the entropic contribution (-TΔS) using the following equations:
-
ΔG = -RTln(K_a)
-
ΔG = ΔH - TΔS
-
-
Visualizing the Experimental Workflow and Binding Logic
To further clarify the experimental process and the molecular interactions, the following diagrams are provided.
Figure 1: Experimental workflow for Isothermal Titration Calorimetry.
Figure 2: Logical relationship of vancomycin binding to its targets.
Conclusion
Isothermal Titration Calorimetry provides invaluable insights into the thermodynamic forces driving the interaction between vancomycin and its bacterial targets. The data clearly demonstrates that the high-affinity binding to D-Ala-D-Ala is an enthalpically driven process, largely due to the formation of five hydrogen bonds. The molecular basis of vancomycin resistance lies in the alteration of this target to D-Ala-D-Lac, which not only removes a key hydrogen bond but also introduces an electrostatically unfavorable interaction, leading to a dramatic reduction in binding affinity. This detailed thermodynamic understanding is fundamental for the rational design of new generations of antibiotics capable of overcoming this resistance mechanism.
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Antibiotic Binding to D-Ala-D-Ala: A Guide for Researchers
A deep dive into the molecular interactions between key glycopeptide and lipoglycopeptide antibiotics and their bacterial target, the D-alanyl-D-alanine (D-Ala-D-Ala) motif of peptidoglycan precursors, is crucial for understanding their mechanisms of action and for the development of next-generation therapeutics to combat antibiotic resistance. This guide provides a comparative structural and quantitative analysis of the binding of four critical antibiotics—vancomycin (B549263), teicoplanin, dalbavancin (B606935), and oritavancin (B1663774)—to the D-Ala-D-Ala terminus, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Bacterial Cell Wall
Glycopeptide and lipoglycopeptide antibiotics exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by specifically binding to the D-Ala-D-Ala terminus of nascent peptidoglycan precursors[1]. This binding event physically obstructs the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall. The disruption of this vital process leads to cell lysis and bacterial death.
Quantitative Comparison of Binding Affinities and Antimicrobial Activity
The efficacy of these antibiotics is intrinsically linked to their binding affinity for the D-Ala-D-Ala target and their resulting antimicrobial activity. The following tables summarize key quantitative data for vancomycin, teicoplanin, dalbavancin, and oritavancin.
Table 1: Thermodynamic Parameters of Antibiotic Binding to D-Ala-D-Ala Analogs
| Antibiotic | Ligand | K_d_ (μM) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Method | Reference |
| Vancomycin | Ac-D-Ala-D-Ala | ~1.6 | -7.9 | -10.5 | -2.6 | ITC | [2] |
| Vancomycin | GlcNAc-MurNAc-L-Ala-D-isoGln-L-Lys(Ac)-D-Ala-D-Ala | - | -8.5 | -13.2 | -4.7 | ITC | [2] |
| Oritavancin | Lys-D-Ala-D-Ala | ~0.001-0.0001 | - | - | - | SPR | [3] |
Note: Directly comparable thermodynamic data for all four antibiotics under identical experimental conditions is limited in the available literature. The presented data is derived from studies using different D-Ala-D-Ala analogs and experimental techniques.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Strain Population | Reference |
| Vancomycin | - | 1.5 | MRSA | [4] |
| Vancomycin | - | 16 | MDR S. aureus | [5] |
| Teicoplanin | - | 2 | MRSA | [4] |
| Teicoplanin | - | 32 | MDR S. aureus | [5] |
| Dalbavancin | 0.06 | 0.06 | S. aureus (including MRSA) | [6] |
| Oritavancin | 0.03 | 0.06-0.12 | S. aureus (including MRSA) | [6] |
| Oritavancin | - | 2 | MDR S. aureus | [5] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MDR: Multi-drug resistant.
Structural Insights into Antibiotic-Target Recognition
The structural basis for the high-affinity binding of these antibiotics to the D-Ala-D-Ala motif has been elucidated through X-ray crystallography and NMR spectroscopy. The core structure of these antibiotics forms a rigid, pocket-like structure that complements the D-Ala-D-Ala dipeptide.
Vancomycin: The binding of vancomycin to D-Ala-D-Ala is characterized by the formation of five crucial hydrogen bonds between the antibiotic's peptide backbone and the ligand[2]. The crystal structure of vancomycin in complex with a D-Ala-D-Ala analog (PDB ID: 1FVM) reveals this intricate hydrogen-bonding network, which is fundamental to its antibacterial activity[7].
Teicoplanin: Teicoplanin also recognizes the D-Ala-D-Ala terminus through a similar hydrogen-bonding network. Its lipophilic tail is thought to anchor the molecule to the cell membrane, increasing its effective concentration at the site of action and contributing to its potent antimicrobial activity.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (K_d_), enthalpy (ΔH), and entropy (ΔS).
Caption: Workflow for determining thermodynamic parameters of antibiotic-D-Ala-D-Ala binding using ITC.
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of the antibiotic and the D-Ala-D-Ala containing peptide in the same dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the peptide solution into the sample cell and the antibiotic solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature and other parameters (stirring speed, injection volume, spacing between injections).
-
Perform an initial small injection to account for diffusion from the syringe tip, followed by a series of injections of the antibiotic into the peptide solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to determine the heat change (ΔH) per mole of injectant.
-
Plot the heat change per injection against the molar ratio of antibiotic to peptide.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d_), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.
-
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution three-dimensional structures of molecules, revealing the precise atomic interactions between an antibiotic and its D-Ala-D-Ala target.
Caption: General workflow for determining the crystal structure of an antibiotic-D-Ala-D-Ala complex.
Detailed Steps:
-
Complex Formation and Crystallization:
-
Co-crystallization: The purified antibiotic and D-Ala-D-Ala peptide are mixed in a specific molar ratio before setting up crystallization trials.
-
Soaking: Pre-grown crystals of the antibiotic (or a carrier protein if used) are soaked in a solution containing the D-Ala-D-Ala peptide.
-
Crystallization conditions (e.g., precipitant, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.
-
-
Data Collection:
-
A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a focused beam of X-rays (typically at a synchrotron source).
-
Diffraction patterns are collected as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.
-
An initial electron density map is calculated.
-
-
Model Building and Refinement:
-
An atomic model of the antibiotic-peptide complex is built into the electron density map.
-
The model is refined through multiple cycles of computational refinement and manual rebuilding to improve the fit to the experimental data.
-
The final structure is validated to ensure its quality and accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
NMR spectroscopy is a versatile technique for studying molecular interactions in solution. It can provide information on which parts of the antibiotic and the D-Ala-D-Ala peptide are involved in the binding interaction.
Caption: Workflow for studying antibiotic-D-Ala-D-Ala interactions using NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Prepare highly pure and soluble samples of the antibiotic and the D-Ala-D-Ala peptide in a suitable NMR buffer (e.g., containing D₂O).
-
For more detailed studies, isotopic labeling (e.g., with ¹⁵N or ¹³C) of the antibiotic or peptide can be performed.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to assess sample quality and observe general changes upon binding.
-
Acquire two-dimensional (2D) NMR spectra.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, this experiment is highly sensitive to changes in the chemical environment of backbone amides upon ligand binding.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity between protons, which can be used to identify intermolecular contacts between the antibiotic and the peptide.
-
-
-
Data Analysis:
-
Chemical Shift Perturbation (CSP) Mapping: Compare the NMR spectra of the free and bound forms of the labeled molecule. Significant changes in chemical shifts (perturbations) for specific residues indicate their involvement in the binding interface.
-
NOE Analysis: Identify intermolecular NOEs between protons of the antibiotic and protons of the peptide. These NOEs provide distance restraints that can be used to model the structure of the complex.
-
Conclusion
The comparative analysis of vancomycin, teicoplanin, dalbavancin, and oritavancin reveals a common mechanism of action centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. While vancomycin serves as the foundational model for this interaction, the structural modifications in the second-generation lipoglycopeptides, dalbavancin and oritavancin, lead to enhanced antimicrobial potency, likely through mechanisms such as dimerization, membrane anchoring, and direct membrane disruption. A thorough understanding of the structural and thermodynamic basis of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel antibiotics capable of overcoming the challenge of emerging antibiotic resistance.
References
- 1. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Activity of Glycopeptides against Staphylococcus aureus Infection in a Rabbit Endocarditis Model: MICs Do Not Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Desleucyl-Oritavancin with a Damaged D-Ala-D-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
Validating Computational Models of D-Ala-D-Ala Ligase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Ala-D-Ala ligase (Ddl) is a crucial bacterial enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, an essential component of the bacterial cell wall.[1] Its absence in humans makes it an attractive target for the development of novel antibiotics. Computational modeling has emerged as a powerful tool to accelerate the discovery of Ddl inhibitors. This guide provides a comprehensive comparison of computational models for predicting Ddl activity, details the experimental protocols for their validation, and explores alternative approaches.
Comparing Computational Models and Experimental Validation
Computational models offer a rapid and cost-effective approach to screen vast libraries of compounds for potential Ddl inhibitors. The most common methods involve molecular docking and homology modeling. However, the predictive power of these models must be rigorously validated through experimental assays.
Below is a comparison of representative computational models with their corresponding experimental validation data.
| Computational Model | Target Organism | Software/Platform | Predicted Binding Affinity (Docking Score) | Experimental Validation Method | Experimentally Determined Potency (Kᵢ or IC₅₀) | Reference |
| Homology Modeling & Molecular Docking | Streptococcus sanguinis | MODELLER, GOLD | Compound 73: 75.70, Compound 61: 72.57 | Malachite Green Phosphate (B84403) Assay | Not explicitly stated for these compounds in the study, but predicted to be potent inhibitors. | [2] |
| Structure-Based Virtual Screening | Escherichia coli | AutoDock 4.0 | Not explicitly stated in the paper | Malachite Green Phosphate Assay | Anthraquinone derivative (Compound 43): Kᵢ = 42 µM | [3] |
| Molecular Dynamics Simulation | Thermus thermophilus | Not specified | Not applicable (used to study conformational changes) | X-ray crystallography | Not applicable | [4] |
Note: A direct comparison of docking scores across different studies and software can be misleading due to variations in scoring functions and parameters. The key is the correlation between the predicted scores and the experimentally determined activities within the same study.
Experimental Protocols for Model Validation
Accurate experimental validation is paramount to confirm the predictions of computational models. The following are detailed protocols for key assays used to measure D-Ala-D-Ala ligase activity and inhibition.
Malachite Green Phosphate Assay
This colorimetric assay is a common method for determining Ddl activity by quantifying the amount of inorganic phosphate (Pi) released during the ATP-dependent ligation reaction.
Principle: The Ddl enzyme catalyzes the reaction: 2 D-alanine + ATP → D-alanyl-D-alanine + ADP + Pi. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified recombinant Ddl enzyme
-
HEPES buffer (50 mM, pH 8.0)
-
Triton X-114 (0.005%)
-
MgCl₂ (5 mM)
-
(NH₄)₂SO₄ (6.5 mM)
-
KCl (10 mM)
-
D-alanine (700 µM)
-
ATP (100 µM)
-
Test compound (dissolved in DMSO)
-
Malachite Green reagent
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, MgCl₂, (NH₄)₂SO₄, KCl, D-alanine, and ATP.
-
Add the test compound at various concentrations to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 5%).
-
Initiate the reaction by adding the purified Ddl enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
-
Stop the reaction and add the Malachite Green reagent.
-
After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at approximately 650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. To determine the Kᵢ value, experiments should be performed with varying concentrations of one substrate while keeping the other constant.
Pyruvate (B1213749) Kinase-Lactate Dehydrogenase (PK/LDH) Coupled Assay
This is a continuous spectrophotometric assay that measures the rate of ADP production, which is directly proportional to Ddl activity.
Principle: The ADP produced by Ddl is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified recombinant Ddl enzyme
-
HEPES buffer (e.g., 50 mM, pH 7.5)
-
KCl (e.g., 100 mM)
-
MgCl₂ (e.g., 5 mM)
-
Phosphoenolpyruvate (PEP) (e.g., 2.0 mM)
-
NADH (e.g., 0.2 mM)
-
Pyruvate kinase (PK) (e.g., 25 units/mL)
-
Lactate dehydrogenase (LDH) (e.g., 25 units/mL)
-
D-alanine
-
ATP
-
Test compound (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture in a cuvette containing HEPES buffer, KCl, MgCl₂, PEP, NADH, PK, and LDH.
-
Add the desired concentration of D-alanine and the test compound.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Inhibition constants (Kᵢ) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.
Visualizing the Process
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in Ddl research.
References
- 1. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 2. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Ala-D-Ala Levels Under Antibiotic Stress: A Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms targeted by our most critical antibacterial agents. A key battleground in this fight is the bacterial cell wall, a structure essential for survival. The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a critical component in the synthesis of peptidoglycan, the primary constituent of the bacterial cell wall. This guide provides a comparative statistical analysis of D-Ala-D-Ala levels in bacteria subjected to antibiotic stress, focusing on two major classes of antibiotics that target this pathway: glycopeptides (e.g., vancomycin) and β-lactams.
Quantitative Analysis of Peptidoglycan Precursors
The following table summarizes quantitative data from studies investigating the impact of antibiotic stress on the composition of peptidoglycan precursors. It is important to note that a common resistance mechanism to vancomycin (B549263) involves the substitution of D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac). Therefore, a decrease in the relative abundance of D-Ala-D-Ala-terminating precursors is a key indicator of antibiotic action and the induction of resistance pathways.
| Bacterial Strain | Antibiotic | Treatment Condition | Change in Peptidoglycan Precursors | Reference |
| Enterococcus faecalis (Vancomycin-Resistant) | Vancomycin (10 µg/mL) | Mid-exponential growth phase | 26% of muropeptides terminate in D-Ala-D-Lac | [1][2] |
| Enterococcus faecalis (Vancomycin-Resistant) | Vancomycin (10 µg/mL) | Stationary growth phase | 57% of muropeptides terminate in D-Ala-D-Lac | [1][2] |
| Staphylococcus aureus (MRSA) | Oxacillin | Alanine-depleted medium | Significant decrease in MIC | [3] |
| Staphylococcus aureus (MSSA) | Oxacillin | Alanine-depleted medium | 4-fold decrease in MIC | [3] |
| Staphylococcus aureus (MRSA & MSSA) | Vancomycin | Alanine-depleted medium | Increased susceptibility | [3][4] |
Experimental Protocols
Accurate quantification of D-Ala-D-Ala levels is crucial for understanding antibiotic efficacy and resistance. The following is a generalized protocol for the extraction and analysis of bacterial peptidoglycan precursors using Liquid Chromatography-Mass Spectrometry (LC-MS), based on methodologies described in the literature.[5][6][7][8]
Bacterial Culture and Antibiotic Treatment
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis) in a suitable culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion) to the mid-logarithmic phase of growth.
-
Introduce the antibiotic of interest (e.g., vancomycin, oxacillin) at a predetermined concentration (e.g., minimum inhibitory concentration [MIC] or a multiple thereof).
-
Continue incubation for a specified period to allow for the antibiotic to exert its effect. A control culture without the antibiotic should be run in parallel.
Extraction of Peptidoglycan Precursors
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Resuspend the cell pellet in a boiling solution of 4% sodium dodecyl sulfate (B86663) (SDS) and heat for 30 minutes to lyse the cells and denature proteins.
-
Pellet the insoluble peptidoglycan by ultracentrifugation.
-
Wash the peptidoglycan pellet extensively with sterile, purified water to remove SDS.
-
To analyze the immediate precursors, enzymatic digestion of the peptidoglycan is required. Resuspend the pellet in a suitable buffer and treat with a muramidase (B13767233) (e.g., mutanolysin) to break down the peptidoglycan into its constituent muropeptides.
LC-MS Analysis
-
Chromatographic Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reverse-phase column for separation of the polar muropeptides.
-
Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a low concentration of an ion-pairing agent or acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Perform targeted analysis by monitoring for the specific mass-to-charge (m/z) ratios of the D-Ala-D-Ala-containing muropeptides and their corresponding fragmentation patterns.
-
For quantitative analysis, use stable isotope-labeled internal standards to ensure accuracy and precision.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the peptidoglycan synthesis pathway, the mechanism of action of key antibiotics, and the experimental workflow.
Caption: Peptidoglycan synthesis pathway and antibiotic targets.
Caption: Experimental workflow for D-Ala-D-Ala analysis.
Conclusion
The statistical analysis of D-Ala-D-Ala levels under antibiotic stress provides critical insights into the mechanisms of action of cell wall-active antibiotics and the development of resistance. As demonstrated, antibiotics like vancomycin directly impact the availability of D-Ala-D-Ala-terminated precursors for peptidoglycan synthesis. In resistant strains, this pressure leads to the production of alternative precursors, such as those ending in D-Ala-D-Lac, a change that can be quantitatively measured. Similarly, the efficacy of β-lactams is intrinsically linked to the presence of D-Ala-D-Ala at the site of peptidoglycan cross-linking. The methodologies and data presented in this guide offer a framework for researchers to further investigate these crucial interactions, aiding in the development of novel strategies to combat antibiotic resistance.
References
- 1. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The d-Alanine Residues of Staphylococcus aureus Teichoic Acids Alter the Susceptibility to Vancomycin and the Activity of Autolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of D-Ala-Ala
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a cornerstone of safety and environmental stewardship. D-Ala-Ala (D-alanyl-D-alanine), a dipeptide commonly used in biochemical and microbiological research, requires careful disposal to ensure the safety of laboratory personnel and compliance with institutional and regulatory guidelines. While specific toxicological properties may not be extensively documented, it is prudent to handle this compound as a potentially hazardous material.
Immediate Safety and Handling
Before initiating any disposal protocol, adherence to standard laboratory safety measures is imperative. The following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][2][3]
-
Eye Protection: Safety goggles or a face shield must be worn at all times.[1][2][3]
-
Lab Coat: A buttoned lab coat provides a crucial barrier against accidental splashes and contamination.[2][3][4]
All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol [1][5] |
| Appearance | White to off-white powder[1] |
| Solubility | Slightly soluble in water and acetonitrile[6] |
| Storage Temperature | -20°C[1] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its physical state (solid or liquid). Under no circumstances should peptides be disposed of directly down the drain or in regular trash.[4][7]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid this compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Segregation: At the point of generation, immediately place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.[2][4][8]
-
Containerization: Use a high-density polyethylene (B3416737) (HDPE) or other compatible container that can be securely sealed.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][3][7]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.[2][3][7]
-
Final Disposal: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[2][4]
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound, such as stock solutions, experimental buffers, and contaminated aqueous waste.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][7]
-
Chemical Inactivation (Recommended for Bioactive Peptides): While this compound is not considered highly bioactive in the same manner as some other peptides, treating it with an inactivating agent is a good laboratory practice.
-
Add the liquid peptide waste to a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%) and allow a contact time of at least 30 minutes.[9]
-
Alternatively, hydrolysis can be achieved by adding 1 M HCl or 1 M NaOH and allowing the solution to stand for a minimum of 24 hours.[3]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[3] This can be achieved by slowly adding a weak acid or base while monitoring the pH.
-
Containerization and Labeling: Transfer the neutralized solution to a properly labeled hazardous liquid waste container. The label should include "Hazardous Waste," "Neutralized this compound solution," and a list of all chemical constituents.
-
Storage and Final Disposal: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's certified hazardous waste management service.[3]
Consultation with your institution's EHS office for specific guidance on hazardous waste disposal procedures is mandatory. [4][7][8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cosmicpeptides.com [cosmicpeptides.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Ala-Ala
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for D-Ala-Ala (D-alanyl-D-alanine), a dipeptide crucial in bacterial cell wall studies. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for various operations involving this compound.
| Operation/Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling of Small Quantities | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required in a well-ventilated area |
| Preparing Solutions and Dilutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended if not performed in a chemical fume hood |
| Handling Large Quantities or Generating Dust | Chemical safety goggles | Nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator |
| Cleaning Spills | Chemical safety goggles | Nitrile gloves | Laboratory coat | NIOSH-approved N95 respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes risks and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product is correctly labeled as this compound.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
2. Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation in a designated, clean area.
-
For procedures that may generate dust, such as weighing large quantities, use a chemical fume hood or a ventilated balance enclosure.
-
To prepare solutions, slowly add the this compound powder to the solvent to avoid splashing.
-
Ensure the powder is completely dissolved before use.
3. Experimental Use:
-
Handle all solutions containing this compound with the same care as the solid powder.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Maintain good housekeeping practices to prevent the accumulation of dust.
4. Spill Management:
-
In the event of a small spill, gently sweep up the solid material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
1. Waste Segregation:
-
Collect all waste containing this compound separately from other waste streams.
2. Solid Waste Disposal:
-
Place unused or expired this compound powder, contaminated weigh boats, and other solid consumables (e.g., gloves, wipes) into a clearly labeled, sealed container designated for non-hazardous chemical waste.
3. Liquid Waste Disposal:
-
Collect solutions containing this compound in a dedicated, leak-proof container labeled for non-hazardous aqueous waste.
-
Do not dispose of this compound solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.
4. Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
Collect the rinsate as liquid waste.
-
Dispose of the cleaned containers in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.
Always consult your institution's specific waste disposal protocols and adhere to all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling of this compound
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
